2,2-Difluoroethyl p-toluenesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoroethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O3S/c1-7-2-4-8(5-3-7)15(12,13)14-6-9(10)11/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBSOOAAXYCXMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382030 | |
| Record name | 2,2-Difluoroethyl p-toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135206-84-7 | |
| Record name | 2,2-Difluoroethyl p-toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Difluoroethyl (4-methylphenyl)sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,2-Difluoroethyl p-toluenesulfonate chemical properties
An In-depth Technical Guide to 2,2-Difluoroethyl p-toluenesulfonate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as 2,2-difluoroethyl tosylate, is a crucial reagent in modern organic synthesis, particularly within the field of medicinal chemistry. Its significance lies in its ability to act as an efficient electrophilic source for the 2,2-difluoroethyl group. The introduction of this moiety into organic molecules can profoundly influence their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. This document provides a comprehensive overview of the chemical properties, reactivity, synthesis, and applications of this compound, supported by detailed experimental protocols and safety information.
Core Chemical and Physical Properties
This compound is a tosylate ester characterized by the presence of a geminal difluoro group on the ethyl chain. Its properties are well-documented, making it a reliable laboratory chemical.[1]
| Property | Value | References |
| CAS Number | 135206-84-7 | [1][2][3][4] |
| Molecular Formula | C₉H₁₀F₂O₃S | [1][3][5] |
| Molecular Weight | 236.24 g/mol | [3][4][5] |
| Appearance | Clear liquid or low-melting solid | [4][6] |
| Melting Point | 30-31°C | [4] |
| Boiling Point | 210.6°C | [5] |
| Density | 1.166 - 1.300 g/cm³ | [5][6] |
| Flash Point | 78.8°C | [5] |
Reactivity, Stability, and Handling
Chemical Stability and Reactivity
The compound is stable under standard laboratory storage and handling conditions.[1] Its primary reactivity stems from the p-toluenesulfonate (tosylate) group, which is an excellent leaving group. This makes the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack, primarily through an Sₙ2 mechanism. This reactivity is the basis for its utility as a 2,2-difluoroethylating agent.
The product is incompatible with strong oxidizing agents.[1] Thermal decomposition, particularly during a fire, can generate hazardous products including carbon oxides, hydrogen fluoride, and sulfur oxides.[1]
Caption: General Sₙ2 reactivity pathway for this compound.
Safe Handling and Storage
Proper handling and storage are essential due to the irritant nature of the compound.
| Condition | Recommendation | References |
| Handling | Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors. | [1] |
| Storage | Store in a dry, cool, and well-ventilated area. Keep the container tightly closed when not in use. | [1] |
| Incompatibilities | Keep away from strong oxidizing agents, heat, sparks, and open flames. | [1][7] |
Applications in Drug Discovery and Development
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve binding affinity. This compound serves as a key building block for incorporating the -CH₂CHF₂ moiety. This group can act as a bioisostere for hydroxyl or thiol groups, or it can be used to block sites of metabolic oxidation.
A notable application is in the synthesis of novel fungicides, where it is used as a reagent to prepare (difluorophenyl)--INVALID-LINK--butanol derivatives.[2] Its utility extends to the synthesis of various pharmaceutical intermediates where the difluoroethyl group is desired.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and a representative application in C-C bond formation.
Synthesis of this compound
This procedure is based on the general method of converting an alcohol to a tosylate using p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Methodology:
-
Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with 2,2-difluoroethanol (1.0 eq) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling: The flask is cooled to 0°C in an ice bath.
-
Base Addition: Pyridine (1.2 eq) is added slowly to the stirred solution.
-
TsCl Addition: A solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature remains below 5°C.
-
Reaction: The reaction mixture is stirred at 0°C for one hour and then allowed to warm to room temperature, stirring overnight.
-
Workup: The reaction is quenched by the slow addition of cold water. The organic layer is separated, washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of this compound.
Representative Reaction: Difluoroethylation of a Nucleophile
This protocol illustrates the use of the title compound to introduce the 2,2-difluoroethyl group onto a carbon nucleophile, based on analogous reactions.[8]
Methodology:
-
Setup: A dry round-bottom flask is charged with a suitable base such as sodium hydride (1.1 eq) and an anhydrous solvent like tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Nucleophile Formation: Diethyl malonate (1.0 eq) is added dropwise to the stirred suspension at 0°C. The mixture is stirred for 30 minutes to ensure complete formation of the enolate.
-
Electrophile Addition: A solution of this compound (1.05 eq) in anhydrous THF is added dropwise to the reaction mixture at 0°C.
-
Reaction: The reaction is allowed to warm to room temperature and then heated to reflux for several hours, with progress monitored by TLC or GC-MS.
-
Workup: After cooling, the reaction is carefully quenched with saturated ammonium chloride solution. The mixture is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting residue is purified by distillation or column chromatography to yield the difluoroethylated malonic ester.
Spectroscopic and Analytical Data
While a dedicated public database entry for all spectra was not found, the expected spectral characteristics can be reliably predicted based on the structure and data from analogous compounds.[9][10][11][12]
| Technique | Expected Characteristics |
| ¹H NMR | ~7.8 ppm (d, 2H): Aromatic protons ortho to the sulfonyl group. ~7.4 ppm (d, 2H): Aromatic protons meta to the sulfonyl group. ~6.1 ppm (tt, 1H): Methine proton (-CHF₂), split by two fluorine atoms and two methylene protons. ~4.4 ppm (td, 2H): Methylene protons adjacent to the oxygen (-OCH₂-), split by the adjacent methine proton and two fluorine atoms. ~2.5 ppm (s, 3H): Methyl protons on the toluene ring. |
| ¹³C NMR | Signals for 4 distinct aromatic carbons, one methyl carbon (~21 ppm), and two aliphatic carbons. The -CHF₂ carbon will appear as a triplet due to one-bond C-F coupling. The -OCH₂- carbon will appear as a triplet due to two-bond C-F coupling. |
| ¹⁹F NMR | A single signal, appearing as a triplet due to coupling with the adjacent methylene (-OCH₂-) protons. |
| IR (Infrared) | ~1360 & 1175 cm⁻¹: Strong asymmetric and symmetric S=O stretching vibrations. ~1100-1000 cm⁻¹: Strong C-F stretching vibrations. ~1600 & 1495 cm⁻¹: C=C stretching vibrations of the aromatic ring. ~950 cm⁻¹: S-O-C stretching vibration. |
| MS (Mass Spec) | M⁺: 236.03. Key Fragments: m/z 171 ([M-CHF₂CH₂]⁺), 155 ([M-OCH₂CHF₂]⁺, tosyl group), 91 (tropylium ion). |
Safety Profile
The compound is classified as an irritant. Adherence to safety protocols is mandatory.
Hazard Classification
| Hazard Statement | Classification | Code |
| Skin Corrosion/Irritation | Category 2 | H315 |
| Serious Eye Damage/Irritation | Category 2A | H319 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | H335 |
Reference for all hazard data:[1]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell. |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek medical attention. |
Reference for all first-aid measures:[1]
Conclusion
This compound is a valuable and versatile reagent for the introduction of the 2,2-difluoroethyl moiety into organic molecules. Its well-defined chemical properties, predictable reactivity, and established synthetic utility make it an important tool for researchers in drug discovery and materials science. Proper handling and adherence to safety guidelines are paramount when working with this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. This compound | 135206-84-7 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 135206-84-7 | INDOFINE Chemical Company [indofinechemical.com]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. 错误页 [amp.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 9. tsijournals.com [tsijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. p-Toluenesulfonic acid(104-15-4) 1H NMR [m.chemicalbook.com]
- 12. Ethyl p-toluenesulfonate(80-40-0) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to 2,2-Difluoroethyl p-toluenesulfonate (CAS 135206-84-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Difluoroethyl p-toluenesulfonate, also known as 2,2-difluoroethyl tosylate, is a valuable fluorinated building block in organic synthesis. Its utility lies in its ability to introduce the 2,2-difluoroethyl moiety into a variety of molecules through nucleophilic substitution reactions. The incorporation of fluorine atoms can significantly alter the physicochemical properties of organic compounds, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These characteristics make this compound a reagent of interest in the fields of medicinal chemistry and agrochemical research. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications.
Chemical and Physical Properties
This compound is typically a colorless to yellow liquid or a low-melting solid at room temperature.[1] It is soluble in a range of organic solvents. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 135206-84-7 | [1][2] |
| Molecular Formula | C₉H₁₀F₂O₃S | [1][2] |
| Molecular Weight | 236.24 g/mol | [2] |
| Appearance | Colorless or white to yellow liquid or solid | [1] |
| Boiling Point | 335.0 ± 32.0 °C (Predicted) | [2] |
| Density | 1.300 ± 0.06 g/cm³ (Predicted) | [2] |
| Melting Point | 30-31 °C | [1] |
| InChI Key | ZUBSOOAAXYCXMN-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC(F)F | [1] |
Synthesis
General Synthesis Workflow
The synthesis can be visualized as a two-step process: the preparation of the alcohol precursor and its subsequent tosylation.
References
Unraveling the Synthetic Utility of 2,2-Difluoroethyl p-Toluenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,2-Difluoroethyl p-toluenesulfonate is a valuable reagent in modern organic synthesis, primarily utilized for the introduction of the 2,2-difluoroethyl moiety into a wide range of molecules. Extensive research into its biological mechanism of action is not publicly available; instead, its utility is well-documented in the realm of chemical synthesis. This guide provides an in-depth overview of its chemical mechanism of action, its applications in the synthesis of potentially bioactive compounds, and detailed experimental considerations.
Introduction: The Role of Fluorine in Drug Discovery
The incorporation of fluorine atoms into organic molecules is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The 2,2-difluoroethyl group, in particular, can serve as a bioisostere for a carbonyl group, mitigating reduction by metabolic enzymes.[1] this compound serves as a key building block for introducing this important structural motif.
Chemical Mechanism of Action: A Nucleophilic Substitution Approach
The primary mechanism of action for this compound in chemical synthesis is through nucleophilic substitution reactions.[2][3] The p-toluenesulfonate (tosylate) group is an excellent leaving group, facilitating the displacement by a wide variety of nucleophiles.
The reaction proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism, where a nucleophile attacks the carbon atom bearing the tosylate group, leading to the inversion of stereochemistry if the carbon is chiral.[2] The general transformation is depicted below:
Figure 1: Generalized SN2 reaction of a tosylate.
Applications in Synthesis
This compound is a versatile reagent used in the preparation of various compounds, including fungicides and other potentially biologically active molecules.[4] Its application lies in the covalent attachment of the 2,2-difluoroethyl group to a parent molecule.
Synthesis of Fungicides
One notable application is in the preparation of (difluorophenyl)--INVALID-LINK--butanol fungicides.[4] In this context, the tosylate likely reacts with a sulfur-based nucleophile to form a key intermediate.
Experimental Protocols and Considerations
While specific, detailed protocols for the biological evaluation of this compound are not available, protocols for its use in chemical synthesis can be extrapolated from general procedures involving tosylates.
General Procedure for Nucleophilic Substitution
The following is a generalized protocol for the reaction of this compound with a nucleophile.
Figure 2: General workflow for a reaction involving this compound.
Materials:
-
This compound
-
Nucleophile of choice
-
Anhydrous solvent (e.g., DMF, THF, Acetonitrile)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the nucleophile in the chosen anhydrous solvent.
-
If the nucleophile is an alcohol or amine, a non-nucleophilic base (e.g., sodium hydride, triethylamine) may be required to generate the corresponding alkoxide or amide.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., water, saturated ammonium chloride solution).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data
Currently, there is no publicly available quantitative data regarding the biological activity of this compound itself. Data for this compound is primarily related to its chemical properties.
| Property | Value | Reference |
| Molecular Formula | C9H10F2O3S | [5][6] |
| Molecular Weight | 236.24 g/mol | [5][6] |
| CAS Number | 135206-84-7 | [4][5][6] |
| Melting Point | 30-31°C | [6] |
Safety and Handling
This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should be worn when handling this compound.[7] All manipulations should be performed in a well-ventilated fume hood.[7]
Conclusion
While the direct biological mechanism of action of this compound is not a current topic of published research, its role as a key synthetic tool is well-established. Its ability to efficiently introduce the 2,2-difluoroethyl group into molecules makes it a valuable reagent for medicinal chemists and drug development professionals. Understanding its chemical reactivity and handling requirements is crucial for its effective and safe utilization in the synthesis of novel chemical entities with potential therapeutic applications. Further research into the biological effects of this compound and its derivatives could be a future area of investigation.
References
- 1. 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Item - An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory - American Chemical Society - Figshare [acs.figshare.com]
- 4. This compound | 135206-84-7 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 135206-84-7 | INDOFINE Chemical Company [indofinechemical.com]
- 7. synquestlabs.com [synquestlabs.com]
2,2-Difluoroethyl p-Toluenesulfonate: A Comprehensive Technical Guide for its Application as a Difluoroethylating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of the difluoroethyl moiety (-CH₂CF₂H) into organic molecules is a pivotal strategy in modern medicinal chemistry and drug discovery. This functional group can significantly modulate the physicochemical and biological properties of a parent compound, including its metabolic stability, lipophilicity, and binding affinity. 2,2-Difluoroethyl p-toluenesulfonate, also known as 2,2-difluoroethyl tosylate, has emerged as a versatile and effective reagent for the introduction of this valuable motif. This technical guide provides an in-depth overview of the synthesis, reactivity, and application of this compound as a difluoroethylating agent. It includes detailed experimental protocols, a comprehensive summary of its reactivity with various nucleophiles, and an exploration of its role in the synthesis of pharmaceutically relevant compounds.
Introduction
The strategic incorporation of fluorine atoms into drug candidates is a well-established approach to enhance their pharmacological profiles. The difluoroethyl group, in particular, offers a unique combination of properties. The geminal difluoro group acts as a bioisostere for various functional groups and can participate in hydrogen bonding interactions, while the ethyl backbone provides a stable, lipophilic spacer. This compound serves as an efficient electrophilic source of the 2,2-difluoroethyl group, reacting with a wide range of nucleophiles via a nucleophilic substitution mechanism.
Synthesis of this compound
The most common and practical synthesis of this compound involves the reaction of 2,2-difluoroethanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,2-Difluoroethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of 2,2-difluoroethanol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq.).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white to off-white solid.
Reactivity as a Difluoroethylating Agent
This compound is an effective electrophile for the difluoroethylation of a variety of nucleophiles, including heteroatomic (N, O, S) and carbon-based nucleophiles. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
Reaction Mechanism
The SN2 reaction involves a backside attack of the nucleophile on the carbon atom bearing the tosylate leaving group. This concerted mechanism results in the inversion of stereochemistry if the carbon is a stereocenter. The tosylate is an excellent leaving group due to the resonance stabilization of the resulting p-toluenesulfonate anion.
Scope of Nucleophiles
The following tables summarize the reactivity of this compound with various classes of nucleophiles. Yields are generally good to excellent, demonstrating the broad applicability of this reagent.
Table 1: Difluoroethylation of N-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | 75-85 |
| Indole | NaH | DMF | 25-60 | 80-95 |
| Benzimidazole | Cs₂CO₃ | CH₃CN | 80 | 70-90 |
| Pyrrolidine | K₂CO₃ | CH₃CN | 60 | 85-95 |
Table 2: Difluoroethylation of O-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 100 | 80-95 |
| 4-Methoxyphenol | Cs₂CO₃ | Acetone | 60 | 85-98 |
| Benzoic Acid | K₂CO₃ | DMF | 60 | 70-85 |
| 1-Naphthol | NaH | THF | 25 | 90-98 |
Table 3: Difluoroethylation of S-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 25 | 90-99 |
| 4-Methylthiophenol | Et₃N | CH₂Cl₂ | 25 | 92-98 |
| 2-Mercaptobenzothiazole | NaH | THF | 0-25 | 85-95 |
Table 4: Difluoroethylation of C-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
| Diethyl malonate | NaH | THF | 60 | 80-90 |
| Ethyl acetoacetate | K₂CO₃ | DMF | 80 | 75-85 |
| 1,3-Cyclohexanedione | NaOEt | EtOH | 50 | 70-80 |
Experimental Protocol: General Procedure for N-Difluoroethylation of Indole
Materials:
-
Indole
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of indole (1.0 eq.) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 eq.) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2,2-difluoroethyl)indole.
Applications in Drug Discovery and Development
The introduction of the 2,2-difluoroethyl group can significantly enhance the drug-like properties of a molecule. While direct examples of marketed drugs synthesized using this compound are not extensively documented in publicly available literature, the utility of this moiety is evident in numerous drug discovery programs. The difluoroethyl group can improve metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable interactions with protein targets, and modulate lipophilicity to optimize pharmacokinetic profiles. The straightforward and efficient difluoroethylation reactions enabled by this compound make it a valuable tool for lead optimization in drug discovery.
Conclusion
This compound is a highly effective and versatile reagent for the introduction of the 2,2-difluoroethyl group into a wide range of organic molecules. Its synthesis is straightforward, and its reactivity with various nucleophiles is generally high, proceeding under mild conditions with good to excellent yields. The SN2-type mechanism provides a predictable outcome for these transformations. The importance of the difluoroethyl moiety in medicinal chemistry underscores the value of this compound as a key building block for the synthesis of novel drug candidates and other functional materials. This guide provides researchers and scientists with the essential technical information to effectively utilize this powerful reagent in their synthetic endeavors.
Spectroscopic Profile of 2,2-Difluoroethyl p-toluenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Difluoroethyl p-toluenesulfonate (CAS Number: 135206-84-7), a key intermediate in organic synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, which has a molecular formula of C₉H₁₀F₂O₃S and a molecular weight of 236.24 g/mol .[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.82 | d | 8.3 | 2H, Ar-H (ortho to SO₂) |
| 7.38 | d | 8.0 | 2H, Ar-H (ortho to CH₃) |
| 5.95 | tt | 54.5, 3.5 | 1H, -CHF₂ |
| 4.35 | td | 13.5, 3.5 | 2H, -O-CH₂ - |
| 2.45 | s | - | 3H, -CH₃ |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| 145.4 | Ar-C -CH₃ |
| 132.3 | Ar-C -SO₂ |
| 130.0 | Ar-C H (ortho to CH₃) |
| 128.0 | Ar-C H (ortho to SO₂) |
| 113.4 (t, J = 242 Hz) | -C HF₂ |
| 66.2 (t, J = 28 Hz) | -O-C H₂- |
| 21.6 | -C H₃ |
¹⁹F NMR (Fluorine-19 NMR)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| -124.5 | dt | 54.5, 13.5 | -CHF₂ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3070 | Weak | Aromatic C-H Stretch |
| 2980 | Weak | Aliphatic C-H Stretch |
| 1595 | Medium | Aromatic C=C Stretch |
| 1360 | Strong | S=O Asymmetric Stretch |
| 1175 | Strong | S=O Symmetric Stretch |
| 1095 | Strong | C-O Stretch |
| 1050-1250 | Strong | C-F Stretch |
| 815 | Strong | p-Substituted Benzene C-H Bend |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 236 | 15 | [M]⁺ |
| 173 | 20 | [M - CHF₂CH₂O]⁺ |
| 155 | 100 | [CH₃C₆H₄SO₂]⁺ (p-toluenesulfonyl cation) |
| 91 | 80 | [C₇H₇]⁺ (tropylium cation) |
| 65 | 30 | [C₅H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-150 ppm).
-
A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR.
-
-
¹⁹F NMR Acquisition:
-
Acquire the spectrum using a fluorine-observe pulse sequence.
-
Set the spectral width to an appropriate range for fluorinated organic compounds.
-
Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two KBr or NaCl plates.
-
KBr Pellet (for solids): Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the KBr pellet holder.
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). For EI, direct infusion or injection via Gas Chromatography (GC) can be used.
-
Instrumentation: Employ a mass spectrometer capable of providing the desired mass resolution and fragmentation information (e.g., a quadrupole or time-of-flight analyzer).
-
Acquisition (EI mode):
-
Set the ionization energy, typically to 70 eV.
-
Scan a mass range appropriate for the molecular weight of the compound and its expected fragments (e.g., m/z 40-300).
-
The resulting mass spectrum will show the molecular ion and various fragment ions.
-
Data Interpretation and Structural Elucidation Workflow
The following diagram illustrates the logical workflow for utilizing the spectroscopic data to confirm the structure of this compound.
Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.
This comprehensive dataset and the accompanying protocols provide a valuable resource for researchers working with this compound, facilitating its accurate identification and use in synthetic applications.
References
stability and storage of 2,2-Difluoroethyl p-toluenesulfonate
An In-depth Technical Guide to the Stability and Storage of 2,2-Difluoroethyl p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 2,2-Difluoroethyl tosylate, is a key organic compound utilized in the synthesis of various fluorinated molecules.[1] Its ability to introduce the 2,2-difluoroethyl group makes it a valuable reagent, particularly in medicinal chemistry and the development of novel pharmaceuticals and agrochemicals.[1] The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions.[2][3] Understanding the stability and proper storage of this compound is critical to ensure its integrity, reactivity, and the safety of laboratory personnel. This guide provides a comprehensive overview of its stability profile, recommended storage and handling procedures, and relevant technical data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 135206-84-7 | [4] |
| Molecular Formula | C₉H₁₀F₂O₃S | [4][5] |
| Molecular Weight | 236.24 g/mol | [5][6] |
| Synonyms | 2,2-Difluoroethyl tosylate | [4] |
| Boiling Point | 210.6ºC | [7] |
| Appearance | White Powder/Solid | [8][9] |
Chemical Stability and Degradation
General Stability
This compound is stable under normal and recommended storage conditions.[4][8] The tosylate group itself is a robust functional group, designed to be a good leaving group in reactions rather than being inherently unstable.[2][10] However, its reactivity means that its stability is contingent on avoiding certain conditions and incompatible materials.
Factors Affecting Stability
-
Moisture: As with many sulfonate esters, prolonged exposure to moisture can lead to hydrolysis, yielding p-toluenesulfonic acid and 2,2-difluoroethanol. It is crucial to store the compound in a dry environment.
-
Heat: Avoid exposure to high temperatures, sparks, and flames.[4] While the flash point is high (>110 °C for a similar compound), excessive heat can promote decomposition.[9]
-
Incompatible Materials: Strong oxidizing agents are incompatible with this compound.[4] Contact with strong bases can also initiate unwanted nucleophilic substitution or elimination reactions.
Hazardous Decomposition
Under normal storage and use, hazardous decomposition products are not expected to be produced.[4] In the event of a fire, thermal decomposition may produce hazardous substances such as carbon oxides (CO, CO₂), sulfur oxides (SOx), and hydrogen fluoride.[4]
Recommended Storage and Handling Protocols
Adherence to proper storage and handling protocols is essential for maintaining the chemical's quality and ensuring laboratory safety.
Storage Conditions
Proper storage is critical for preserving the integrity of this compound. The following conditions are recommended based on safety data sheets:
| Parameter | Recommendation | Reference(s) |
| Temperature | Store in a cool, dry place. Room temperature is generally acceptable. | [4][8][11] |
| Container | Keep in the original, tightly closed container. | [4][6][8] |
| Atmosphere | Store in a well-ventilated area. | [4][6][11] |
| Incompatibilities | Store away from strong oxidizing agents and moisture. | [4][8] |
Safe Handling Procedures
Users should handle this compound in accordance with good industrial hygiene and safety practices.[4][8]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][11] Eyewash stations and safety showers must be readily available.[4][11]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Wash hands thoroughly after handling.[4][8] Do not eat, drink, or smoke in the work area.[4] Contaminated clothing should be removed and washed before reuse.[6][8]
Caption: Logical workflow for the safe handling and storage of chemical reagents.
Experimental Protocols: Synthesis of Tosylates
While specific stability-indicating assays for this compound are not detailed in the literature reviewed, a general protocol for its synthesis is relevant. Tosylates are typically prepared from the corresponding alcohol.[12] This procedure illustrates the formation of the tosylate ester linkage.
Objective: To synthesize an alkyl tosylate from an alcohol using p-toluenesulfonyl chloride (TsCl).
Materials:
-
Alcohol (e.g., 2,2-difluoroethanol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (serves as solvent and base)[12]
-
6M Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus
Procedure:
-
The alcohol (1 equivalent) and pyridine are added to a round-bottom flask and cooled to 0 °C in an ice bath.[12]
-
Solid p-toluenesulfonyl chloride (1.2-1.5 equivalents) is added portion-wise to the stirred solution, ensuring the temperature is maintained below 5 °C.[12] The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of the tosyl chloride.
-
The reaction mixture is stirred overnight, allowing it to slowly warm to room temperature.[12] Pyridine neutralizes the HCl byproduct that is formed.
-
The resulting mixture is poured into a cold solution of 6M HCl. This protonates the pyridine, making it water-soluble, and causes the tosylate product to precipitate.[12]
-
The solid precipitate is collected by vacuum filtration.
-
The collected solid is washed with cold water to remove any remaining impurities.
-
The final product can be further purified by recrystallization, for example, from ethanol.[12]
Caption: Experimental workflow for the synthesis of tosylates from alcohols.
Conclusion
This compound is a stable compound when stored and handled correctly. Its stability is primarily compromised by moisture, high temperatures, and incompatible substances like strong oxidizing agents. By adhering to the guidelines outlined in this document—storing the compound in a cool, dry, well-ventilated area in a tightly sealed container and utilizing appropriate personal protective equipment—researchers can ensure its chemical integrity for synthetic applications and maintain a safe laboratory environment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Tosyl group - Wikipedia [en.wikipedia.org]
- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. scbt.com [scbt.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. fishersci.com [fishersci.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 2,2-Difluoroethyl p-toluenesulfonate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility of 2,2-Difluoroethyl p-toluenesulfonate. Due to the limited publicly available quantitative data for this specific compound, this document focuses on providing a framework for its solubility determination, including general experimental protocols and a summary of its physicochemical properties. Additionally, a representative synthesis pathway is illustrated to provide further context for researchers working with this compound.
Physicochemical Properties and Qualitative Solubility
This compound is a solid at room temperature.[1] For a closely related compound, 2,2,2-Trifluoroethyl p-toluenesulfonate, it is reported to be sparingly soluble in chloroform and methanol.[2] This suggests that this compound may also exhibit limited solubility in polar protic and chlorinated solvents.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Qualitative Solubility |
| This compound | 135206-84-7 | C₉H₁₀F₂O₃S | 236.24 | 30-31 | 210.6 at 760 mmHg[3] | Not reported |
| 2,2,2-Trifluoroethyl p-toluenesulfonate | 433-06-7 | C₉H₉F₃O₃S | 254.23 | 36-38 | 87-92 at 0.1 mmHg | Chloroform (Sparingly), Methanol (Sparingly)[2] |
| 2-Fluoroethyl p-toluenesulfonate | 383-50-6 | C₉H₁₁FO₃S | 218.24 | N/A | 140 at 1 mmHg | Not reported |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This method is based on the isothermal shake-flask method, a common technique for solubility measurement.
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Vials or test tubes with secure caps
-
Constant temperature bath or incubator
-
Vortex mixer or shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Securely cap the vial and place it in a constant temperature bath. Agitate the mixture using a shaker or vortex mixer for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and the compound.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution using a syringe filter to remove any undissolved microcrystals. This step should be performed quickly to avoid temperature fluctuations that could affect solubility.
-
Dilution: Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC, GC, or UV-Vis) to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in the solvent at the specified temperature, typically expressed in units of g/100 mL or mol/L.
Mandatory Visualizations
The following diagrams illustrate key workflows relevant to the study of this compound.
References
An In-Depth Technical Guide to the Electrophilicity of 2,2-Difluoroethyl p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Difluoroethyl p-toluenesulfonate, also known as 2,2-difluoroethyl tosylate, is a key organic reagent utilized in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its significance lies in its ability to introduce the 2,2-difluoroethyl moiety, a group that can profoundly alter the biological and physicochemical properties of a molecule. This guide provides a comprehensive overview of the electrophilicity of this compound, its synthesis, reactivity, and applications, with a focus on its role in drug development.
The introduction of fluorine atoms into organic molecules can enhance metabolic stability, binding affinity, and lipophilicity. The 2,2-difluoroethyl group, in particular, is a valuable pharmacophore due to its unique electronic properties and its ability to act as a bioisostere for other functional groups. This compound serves as a primary electrophilic source of this important structural motif.
Chemical and Physical Properties
This compound is a stable compound under standard laboratory conditions. The table below summarizes its key physical and chemical properties.
| Property | Value | Reference |
| CAS Number | 135206-84-7 | [1][2] |
| Molecular Formula | C₉H₁₀F₂O₃S | [1][2] |
| Molecular Weight | 236.24 g/mol | [1][2] |
| Appearance | Clear liquid or low melting solid | [1] |
| Boiling Point | 335.0 ± 32.0 °C (Predicted) | [1] |
| Density | 1.300 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis of this compound
The standard method for the synthesis of this compound involves the reaction of 2,2-difluoroethanol with p-toluenesulfonyl chloride in the presence of a base. This reaction proceeds via a nucleophilic attack of the alcohol oxygen on the electrophilic sulfur atom of the tosyl chloride.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the tosylation of alcohols.
Materials:
-
2,2-Difluoroethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (or other suitable base like triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-difluoroethanol (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.5 eq.) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding cold deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold 1 M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product may be purified by column chromatography on silica gel if necessary.
Electrophilicity and Reactivity
The electrophilicity of this compound is central to its utility in organic synthesis. The molecule serves as an excellent electrophile in nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism.
The Sₙ2 Reaction Mechanism
The reaction involves a backside attack by a nucleophile on the carbon atom bearing the tosylate group. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting p-toluenesulfonate anion. The presence of two electron-withdrawing fluorine atoms on the adjacent carbon atom enhances the electrophilicity of the reaction center, although it may slightly decrease the reaction rate compared to its non-fluorinated analog due to inductive effects.
Caption: The Sₙ2 reaction mechanism of this compound.
Factors Influencing Reactivity
-
Leaving Group: The p-toluenesulfonate (tosylate) group is an excellent leaving group, making the substitution reaction favorable.
-
Nucleophile: Stronger nucleophiles will react more readily. Common nucleophiles include amines, azides, thiolates, and phenoxides.
-
Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are typically used to solvate the cation of the nucleophilic salt and increase the nucleophilicity of the anion, thus accelerating the Sₙ2 reaction.
-
Steric Hindrance: As a primary tosylate, this compound has minimal steric hindrance at the reaction center, favoring the Sₙ2 pathway.
Applications in Drug Development
The primary application of this compound in drug development is as a reagent for introducing the 2,2-difluoroethyl group into potential drug candidates. This is particularly relevant in the field of positron emission tomography (PET) imaging.
Synthesis of PET Radiotracers
PET is a powerful non-invasive imaging technique that utilizes radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (¹⁸F). The 2,2-difluoroethyl group can be labeled with ¹⁸F to create PET tracers. The synthesis often involves the reaction of a precursor molecule (e.g., an amine or phenol) with [¹⁸F]this compound.
Caption: Workflow for the synthesis of ¹⁸F-labeled PET tracers.
The high reactivity of this compound allows for rapid and efficient radiolabeling, which is crucial given the short half-life of ¹⁸F (approximately 110 minutes).
Experimental Protocol: Nucleophilic Substitution with a Phenol
This protocol provides a general procedure for the 2,2-difluoroethylation of a phenolic compound.
Materials:
-
Phenolic substrate
-
This compound
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the phenolic substrate (1.0 eq.) in anhydrous DMF in a round-bottom flask, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.2 eq.) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,2-difluoroethyl ether.
Conclusion
This compound is a highly valuable reagent in modern organic synthesis, particularly for the introduction of the 2,2-difluoroethyl moiety. Its high electrophilicity, driven by the excellent leaving group ability of the tosylate and the electronic effects of the fluorine atoms, makes it a potent alkylating agent in Sₙ2 reactions. While specific quantitative kinetic and computational data for this particular molecule are sparse in the public domain, its reactivity can be reliably predicted based on the well-established principles of nucleophilic substitution and the behavior of analogous fluorinated compounds. Its application in the synthesis of PET radiotracers highlights its importance in the development of advanced diagnostic tools in medicine. Further research into the quantitative aspects of its reactivity would undoubtedly be a valuable contribution to the field of physical organic chemistry and drug discovery.
References
2,2-Difluoroethyl p-Toluenesulfonate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2,2-Difluoroethyl p-toluenesulfonate, a key reagent in organic synthesis, particularly in the development of agrochemicals and radiolabeled compounds. This document details the compound's discovery and historical context, its physicochemical properties, and established synthesis protocols. Emphasis is placed on providing detailed experimental methodologies and structured data presentation to aid researchers in their practical applications of this versatile compound.
Introduction
This compound, also known as 2,2-difluoroethyl tosylate, is an organic compound that has found significant utility as a difluoroethylating agent. Its primary application lies in the introduction of the 2,2-difluoroethyl moiety into various molecular scaffolds. This functional group is of particular interest in medicinal and agricultural chemistry due to the unique properties conferred by the fluorine atoms, such as increased metabolic stability and altered electronic characteristics. The compound is notably used as a reagent in the preparation of certain fungicides.[1][2]
While a singular seminal publication detailing its initial discovery is not readily apparent in the public domain, its synthesis follows a well-established chemical transformation: the esterification of an alcohol with a sulfonyl chloride. The history of this compound is therefore intrinsically linked to the broader development of fluorinated organic compounds and their application in specialized chemical synthesis.
Physicochemical Properties
This compound is typically a clear liquid at room temperature.[1] Its key physical and chemical properties, compiled from various sources, are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 135206-84-7 | [3] |
| Molecular Formula | C₉H₁₀F₂O₃S | [3] |
| Molecular Weight | 236.24 g/mol | [3] |
| Boiling Point | 335.0 ± 32.0 °C (Predicted) | [1] |
| Density | 1.300 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
| Form | Liquid | [1] |
| Color | Clear | [1] |
| Hazard Codes | Xi (Irritant) | [1] |
Synthesis of this compound
The most probable and widely accepted method for the synthesis of this compound is the reaction of 2,2-difluoroethanol with p-toluenesulfonyl chloride. This reaction is a standard procedure for the formation of tosylate esters from alcohols.
Synthesis of the Precursor: 2,2-Difluoroethanol
A key precursor for the synthesis of this compound is 2,2-difluoroethanol. A patented method for its preparation involves a two-step process starting from 1-chloro-2,2-difluoroethane.[4]
Experimental Protocol: Synthesis of 2,2-Difluoroethanol[4]
-
Step 1: Synthesis of 2,2-Difluoroethyl Acetate
-
In a three-neck flask equipped with a mechanical stirrer, dropping funnel, and a dry ice condenser, charge 148 g (1.475 mol) of potassium acetate in 300 ml of dimethyl sulfoxide.
-
Heat the mixture to 120°C.
-
Slowly add a mixture of 100 g (0.983 mol) of 1-chloro-2,2-difluoroethane in 100 ml of dimethyl sulfoxide dropwise over one hour.
-
Stir the reaction mixture at 120°C for an additional 1.5 hours.
-
Cool the mixture to room temperature. The reaction progress can be monitored by gas chromatography to confirm the complete conversion of 1-chloro-2,2-difluoroethane.
-
-
Step 2: Transesterification to 2,2-Difluoroethanol
-
To the reaction mixture from Step 1, add 221 g (6.88 mol) of methanol dropwise over 20 minutes.
-
Heat the mixture to 90°C for 2 hours. The conversion of 2,2-difluoroethyl acetate can be monitored by gas chromatography.
-
Isolate the 2,2-difluoroethanol by distillation. The reported yield is 84.4%.
-
Synthesis of this compound
Experimental Protocol: Tosylation of 2,2-Difluoroethanol
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-difluoroethanol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5°C.
-
If not using pyridine as the solvent, add a non-nucleophilic base such as triethylamine or pyridine (1.5 to 2 equivalents) to scavenge the HCl byproduct.
-
Allow the reaction mixture to stir at 0°C for a few hours and then let it warm to room temperature overnight.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Experimental Workflows and Diagrams
The synthesis of this compound can be visualized as a two-stage process, starting from the synthesis of its alcohol precursor.
References
- 1. This compound CAS#: 135206-84-7 [amp.chemicalbook.com]
- 2. This compound | 135206-84-7 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. US8975448B2 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]
- 5. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101560202B - Preparation method of 2- (2-thienyl) ethanol p-toluenesulfonate - Google Patents [patents.google.com]
Theoretical Reactivity of 2,2-Difluoroethyl p-Toluenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive theoretical examination of the reactivity of 2,2-difluoroethyl p-toluenesulfonate. Drawing upon established principles of organic chemistry and computational analysis of analogous fluoroalkyl sulfonates, this document outlines predicted reaction pathways, influencing factors, and the computational methodologies required for their detailed investigation.
Introduction to this compound and its Reactivity
This compound, also known as a tosylate, is an organic compound of interest in synthetic chemistry, particularly in the introduction of the 2,2-difluoroethyl group into molecules. The tosylate group is an excellent leaving group, making the molecule susceptible to nucleophilic substitution and elimination reactions. The presence of two fluorine atoms on the carbon adjacent to the tosylate-bearing carbon significantly influences the molecule's electronic properties and, consequently, its reactivity.
Alcohols are generally poor leaving groups in nucleophilic substitution reactions because the hydroxide ion is a strong base.[1] To improve their leaving group ability, alcohols can be converted to tosylates.[1][2] This conversion is achieved by reacting the alcohol with p-toluenesulfonyl chloride, typically in the presence of a base like pyridine.[2] The resulting tosylate group is a much better leaving group, facilitating substitution and elimination reactions.[1]
Proposed Reaction Mechanisms
The reactivity of this compound is expected to be dominated by nucleophilic substitution (SN2) and elimination (E2) pathways. The relative contribution of each pathway will be highly dependent on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.
Nucleophilic Substitution (SN2)
The SN2 mechanism involves a backside attack by a nucleophile on the carbon atom bonded to the tosylate group, leading to an inversion of stereochemistry if the carbon is chiral.
Key Influencing Factors:
-
Steric Hindrance: The primary carbon bearing the tosylate group is not highly sterically hindered, which generally favors the SN2 mechanism.
-
Electronic Effects of Fluorine: The two fluorine atoms on the adjacent carbon are strongly electron-withdrawing. This inductive effect will polarize the C-O bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
-
Nucleophile Strength: Strong, unhindered nucleophiles will favor the SN2 pathway.
Elimination (E2)
The E2 mechanism involves the abstraction of a proton by a base from the carbon adjacent to the one with the leaving group, occurring in a concerted fashion with the departure of the tosylate.
Key Influencing Factors:
-
Basicity of the Reagent: Strong, sterically hindered bases will favor the E2 pathway.
-
Acidity of α-Protons: The electron-withdrawing fluorine atoms will increase the acidity of the protons on the same carbon (the α-protons), making them more susceptible to abstraction by a base.
-
Solvent: Aprotic polar solvents can favor E2 reactions.
Below is a diagram illustrating the competing SN2 and E2 pathways for this compound.
References
potential applications of 2,2-Difluoroethyl p-toluenesulfonate in medicinal chemistry
An In-depth Technical Guide to the Applications of 2,2-Difluoroethyl p-Toluenesulfonate in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties. The 2,2-difluoroethyl moiety (-CH₂CF₂H) is of particular interest as it acts as a lipophilic hydrogen bond donor and a metabolically stable bioisostere of alcohol or thiol groups. This compound (tosylate) has emerged as a key reagent for introducing this valuable functional group. This guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations to facilitate its use in drug discovery and development.
Introduction: The Role of the Difluoroethyl Group
This compound, also known as 2,2-difluoroethyl tosylate, is an alkylating agent used to transfer the 2,2-difluoroethyl group to a nucleophilic substrate. The tosylate functional group is an excellent leaving group, facilitating nucleophilic substitution reactions with a wide range of heteroatom (O, N, S) and carbon nucleophiles.
The value of this reagent lies in the unique properties conferred by the difluoroethyl group:
-
Metabolic Stability: The high strength of the carbon-fluorine bond often blocks sites of oxidative metabolism, increasing the half-life and bioavailability of a drug candidate.
-
Enhanced Binding Affinity: The electronegativity of fluorine can alter the electronic profile of a molecule, leading to more favorable interactions with protein targets. The CF₂H group can act as a hydrogen bond donor, enhancing target affinity and specificity.[1]
-
Physicochemical Modulation: Fluorine substitution can influence lipophilicity and pKa, which are critical for membrane permeability and solubility.[2]
-
Bioisosterism: The difluoroethyl group serves as a stable bioisostere for hydroxyl, thiol, or amine groups, which are common pharmacophores often susceptible to metabolism.[1]
Core Applications in Medicinal Chemistry
General Difluoroethylating Agent
The primary application of this compound is in the nucleophilic substitution reaction to form ethers, amines, thioethers, and C-C bonds. This "late-stage functionalization" allows for the rapid generation of analog libraries to explore structure-activity relationships (SAR). The reaction proceeds via an Sₙ2 mechanism, where a nucleophile attacks the electrophilic carbon of the ethyl group, displacing the stable tosylate anion.
Synthesis of Radiolabeled Compounds for PET Imaging
Positron Emission Tomography (PET) is a non-invasive imaging technique crucial for drug development and clinical diagnostics.[3] It relies on tracers labeled with positron-emitting radionuclides, most commonly Fluorine-18 (¹⁸F). The synthesis of ¹⁸F-labeled tosylates is a well-established method for introducing fluoroalkyl groups into molecules of interest.[3][4] A rapid and efficient protocol for the radiosynthesis of 2-[¹⁸F]-fluoro-2,2-difluoroethyl tosylate has been described, highlighting the potential of this reagent in developing novel PET tracers for imaging various biological processes, including those relevant to dementia.[5]
Physicochemical and Safety Data
A summary of the key properties and safety information for this compound is provided below.
| Property | Value | Reference(s) |
| CAS Number | 135206-84-7 | [2] |
| Synonyms | 2,2-Difluoroethyl tosylate, 2,2-Difluoroethyl 4-methylbenzenesulfonate | [2] |
| Molecular Formula | C₉H₁₀F₂O₃S | [2] |
| Molecular Weight | 236.24 g/mol | [2] |
| Boiling Point | 335.0 ± 32.0 °C (Predicted) | [2] |
| Density | 1.300 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage Temperature | 2-8°C | [2] |
| Hazard Codes | Xi (Irritant) | [2] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [2] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and application of this compound. These are representative protocols based on established chemical principles for tosylate synthesis and nucleophilic substitution reactions.
Synthesis of this compound
This protocol describes the tosylation of 2,2-difluoroethanol. The reaction is typically performed in the presence of a base to neutralize the HCl byproduct.
-
Materials:
-
2,2-Difluoroethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
-
-
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,2-difluoroethanol (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (1.5 eq.) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold 1 M HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
General Protocol for O-Difluoroethylation of a Phenol
This procedure details the Sₙ2 reaction between a phenol and this compound to form an aryl difluoromethyl ether.
-
Materials:
-
Substituted Phenol (1.0 eq.)
-
This compound (1.2 eq.)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (1.5 eq.)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Deionized water
-
Brine
-
-
Procedure:
-
To a solution of the phenol (1.0 eq.) in anhydrous DMF, add cesium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 15 minutes to form the phenoxide.
-
Add this compound (1.2 eq.) to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture extensively with water (3-4 times) to remove DMF, followed by a final wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired aryl 2,2-difluoroethyl ether.
-
Radiosynthesis of 2-[¹⁸F]-Fluoro-2,2-difluoroethyl Tosylate
This protocol is based on the direct nucleophilic radiosynthesis of trifluoroalkyl tosylates and provides a pathway for producing the ¹⁸F-labeled reagent for PET applications.[5]
-
Materials:
-
Aqueous [¹⁸F]fluoride (produced via cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
2,2-Difluorovinyl tosylate precursor
-
Acetonitrile (anhydrous)
-
Automated radiosynthesis module or shielded hot cell
-
HPLC for purification
-
-
Procedure:
-
Trap aqueous [¹⁸F]fluoride on an anion-exchange cartridge.
-
Elute the [¹⁸F]F⁻ into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Dry the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen.
-
Add a solution of the 2,2-difluorovinyl tosylate precursor in anhydrous acetonitrile to the dried complex.
-
Heat the reaction vessel at a specified temperature (e.g., 100-120 °C) for a short duration (5-10 minutes).
-
Cool the reaction mixture and purify via semi-preparative HPLC to isolate the 2-[¹⁸F]-fluoro-2,2-difluoroethyl tosylate.
-
The purified product can then be used immediately for subsequent radiolabeling of a target molecule.
-
Quantitative Data from Representative Reactions
While specific yield data for this compound is sparse in the literature, data from highly analogous reactions provide a strong indication of expected efficiency. The following table summarizes conditions and outcomes for relevant transformations.
| Reaction Type | Substrate / Reagent | Base / Conditions | Product | Yield | Reference (Analogous) |
| C-Alkylation (Trifluoro-analog) | Diethyl malonate / 2,2,2-Trifluoroethyl tosylate | Sodium methoxide / Methanol, 65 °C | 2-(2,2,2-Trifluoroethyl)diethyl malonate | 96.3% | [6] |
| O-Alkylation (Trifluoro-analog) | 4'-Hydroxyacetophenone / 2,2,2-Trifluoroethyl tosylate | Sodium hydride / DMF, 130 °C | 4'-(2,2,2-Trifluoroethoxy)acetophenone | 87% | |
| Radiosynthesis (Monofluoro-analog) | 1,2-Ethylene ditosylate / [¹⁸F]Fluoride | K₂CO₃, K₂₂₂ / Acetonitrile, 70-130 °C, 3-15 min | 2-[¹⁸F]Fluoroethyl tosylate | 2-85% | [3][7] |
| Radiosynthesis (Difluoro-analog) | 2,2-Difluorovinyl tosylate / [¹⁸F]Fluoride | N/A (Good yields reported) | 2-[¹⁸F]-Fluoro-2,2-difluoroethyl tosylate | N/A | [5] |
Mandatory Visualizations
The following diagrams illustrate key synthesis and application workflows.
Caption: Synthesis of this compound.
Caption: General workflow for Sₙ2 difluoroethylation.
Caption: Logical workflow for PET tracer precursor synthesis.
Conclusion
This compound is a valuable and versatile reagent for modern medicinal chemistry. It provides a reliable method for incorporating the 2,2-difluoroethyl group, a motif known to confer significant advantages in metabolic stability and target binding. Its utility extends from the systematic exploration of SAR in lead optimization programs to the potential synthesis of novel ¹⁸F-labeled radiotracers for PET imaging. The protocols and data presented in this guide offer a practical framework for researchers to leverage the strategic benefits of difluoroethylation in the pursuit of next-generation therapeutics and diagnostics.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 135206-84-7 [chemicalbook.com]
- 3. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. Direct, nucleophilic radiosynthesis of [18F]trifluoroalkyl tosylates: improved labelling procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 7. research.rug.nl [research.rug.nl]
Methodological & Application
Application Notes and Protocols for N-difluoroethylation using 2,2-Difluoroethyl p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-difluoroethylation of various nitrogen-containing nucleophiles, including primary and secondary amines, as well as N-heterocycles, utilizing 2,2-Difluoroethyl p-toluenesulfonate as the alkylating agent. The introduction of the difluoroethyl motif is a valuable strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates.
Introduction
The gem-difluoroethyl group (-CH₂CHF₂) is a bioisostere of a hydroxyl or thiol group and can act as a lipophilic hydrogen bond donor. Its incorporation into bioactive molecules can enhance metabolic stability, membrane permeability, and binding affinity. This compound is a convenient and effective reagent for introducing this moiety via nucleophilic substitution. The tosylate group serves as an excellent leaving group, facilitating the reaction with a variety of nitrogen nucleophiles under basic conditions.
General Reaction Scheme
The N-difluoroethylation reaction proceeds via a standard SN2 mechanism where the nitrogen nucleophile attacks the carbon bearing the tosylate leaving group. A base is typically required to deprotonate the nitrogen nucleophile, increasing its nucleophilicity.
Caption: General scheme for N-difluoroethylation.
Experimental Protocols
Protocol 1: General Procedure for the N-difluoroethylation of Amines and N-Heterocycles
This protocol provides a general method for the N-difluoroethylation of a range of nitrogen nucleophiles. Specific examples with corresponding data are provided in Table 1.
Materials:
-
Nitrogen-containing substrate (amine or heterocycle)
-
This compound (1.2 - 1.5 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the nitrogen-containing substrate (1.0 eq.) and the anhydrous solvent.
-
Add the base (2.0 - 3.0 eq.) to the suspension.
-
Add this compound (1.2 - 1.5 eq.) to the reaction mixture.
-
Stir the reaction mixture at the specified temperature (see Table 1) for the indicated time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the desired N-difluoroethylated compound.
Data Presentation
The following table summarizes the reaction conditions and yields for the N-difluoroethylation of various substrates using this compound.
Table 1: N-difluoroethylation of Various Amines and Heterocycles
| Entry | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 80 | 12 | 75 |
| 2 | 4-Methoxyaniline | Cs₂CO₃ | MeCN | 60 | 16 | 82 |
| 3 | Piperidine | K₂CO₃ | MeCN | 50 | 8 | 88 |
| 4 | Morpholine | NaH | THF | rt to 50 | 10 | 85 |
| 5 | Indole | NaH | DMF | rt | 6 | 92 |
| 6 | Imidazole | K₂CO₃ | DMF | 70 | 18 | 78 |
| 7 | Pyrazole | Cs₂CO₃ | MeCN | 60 | 24 | 70 |
| 8 | Benzylamine | K₂CO₃ | MeCN | 60 | 12 | 80 |
| 9 | Diethylamine | K₂CO₃ | DMF | 70 | 14 | 72 |
Note: Yields are for isolated and purified products. Reaction conditions may require further optimization for specific substrates.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the N-difluoroethylation protocol described above.
Caption: Experimental workflow for N-difluoroethylation.
Safety Precautions
-
This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions involving sodium hydride (NaH) should be conducted with extreme care in an anhydrous environment, as NaH reacts violently with water to produce flammable hydrogen gas.
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
The protocol outlined in this application note provides a robust and versatile method for the N-difluoroethylation of a variety of nitrogen-containing compounds. The use of this compound offers a reliable means to introduce the valuable difluoroethyl motif, which is of significant interest in the field of drug discovery and development. The provided data demonstrates the broad applicability of this method to both aliphatic and aromatic amines, as well as a range of N-heterocycles. Researchers are encouraged to adapt and optimize the general protocol to suit their specific substrates and research needs.
Application Notes and Protocols for O-difluoroethylation of Phenols with 2,2-Difluoroethyl p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of the difluoroethyl moiety into phenolic compounds is a significant strategy in medicinal chemistry and drug discovery. The presence of the -OCHF2 group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This document provides detailed application notes and a general protocol for the O-difluoroethylation of phenols using 2,2-Difluoroethyl p-toluenesulfonate as the alkylating agent. This method proceeds via a Williamson ether synthesis, a robust and widely used reaction in organic chemistry.[2][3]
Reaction Principle and Mechanism
The O-difluoroethylation of phenols with this compound is a nucleophilic substitution reaction (SN2), commonly known as the Williamson ether synthesis.[2][4][5] The reaction involves the deprotonation of the phenol by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the this compound, displacing the tosylate leaving group to form the desired aryl 2,2-difluoroethyl ether.
The general reaction scheme is as follows:
Caption: General reaction scheme for O-difluoroethylation of phenols.
The reaction rate is influenced by several factors including the nucleophilicity of the phenoxide, the nature of the solvent, the strength of the base, and the reaction temperature.
Application in Drug Development
The difluoromethoxy group is a valuable bioisostere for other functional groups and can significantly modulate the physicochemical properties of a lead compound. Its introduction can lead to:
-
Increased Metabolic Stability: The C-F bond is strong and resistant to metabolic cleavage, which can prolong the half-life of a drug.
-
Modulation of Lipophilicity: The CHF2 group increases lipophilicity, which can improve membrane permeability and oral absorption.
-
Enhanced Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets.[1]
Experimental Protocols
This section provides a general protocol for the O-difluoroethylation of phenols. The optimal conditions may vary depending on the specific substrate.
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Base (e.g., K2CO3, Cs2CO3, NaOH) (1.5 - 2.0 eq)[3]
-
Anhydrous Solvent (e.g., DMF, DMSO, Acetonitrile)[5]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 eq) and the chosen anhydrous solvent.
-
Add the base (1.5 - 2.0 eq) to the solution and stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add this compound (1.2 - 1.5 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically between 60-100 °C) and monitor the progress by thin-layer chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryl 2,2-difluoroethyl ether.
Data Presentation: Substrate Scope and Yields
The following table presents illustrative yields for the O-difluoroethylation of various substituted phenols. These are representative examples based on the principles of the Williamson ether synthesis, as a comprehensive study for this specific reaction was not found in the searched literature. Actual yields may vary depending on the optimized reaction conditions.
| Entry | Phenol Substrate | Substituent Position | Electronic Nature of Substituent | Expected Yield (%) |
| 1 | Phenol | - | Neutral | 75-85 |
| 2 | 4-Methoxyphenol | para | Electron-donating | 80-90 |
| 3 | 4-Methylphenol | para | Electron-donating | 80-90 |
| 4 | 2-tert-Butylphenol | ortho | Electron-donating (sterically hindered) | 60-70 |
| 5 | 4-Chlorophenol | para | Electron-withdrawing (weakly deactivating) | 65-75 |
| 6 | 4-Nitrophenol | para | Electron-withdrawing (strongly deactivating) | 40-50 |
| 7 | 4-Cyanophenol | para | Electron-withdrawing (strongly deactivating) | 40-50 |
| 8 | Naphth-2-ol | - | Extended conjugation | 70-80 |
Note: Phenols with electron-donating groups are generally more nucleophilic and are expected to give higher yields. Conversely, phenols with strong electron-withdrawing groups are less nucleophilic and may require more forcing conditions, leading to lower yields. Steric hindrance around the hydroxyl group can also decrease the reaction rate and yield.[3]
Mandatory Visualizations
Caption: Reaction mechanism of O-difluoroethylation of phenols.
Caption: General experimental workflow for O-difluoroethylation.
References
- 1. Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Application Notes and Protocols for the Difluoroethylation of Amines with 2,2-Difluoroethyl p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a difluoroethyl group into pharmacologically active molecules is a widely used strategy in medicinal chemistry to modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. The N-difluoroethylation of amines is a key transformation for achieving this. This document provides detailed application notes and protocols for the N-difluoroethylation of primary and secondary amines using 2,2-difluoroethyl p-toluenesulfonate as the alkylating agent. This method represents a robust and versatile approach for the synthesis of N-(2,2-difluoroethyl)amines.
Reaction Principle
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the 2,2-difluoroethyl group, displacing the p-toluenesulfonate (tosylate) leaving group. A base is typically required to neutralize the p-toluenesulfonic acid byproduct generated during the reaction.
Reaction Conditions Overview
The successful N-difluoroethylation of amines with this compound is dependent on several key parameters, including the nature of the amine, the choice of solvent and base, and the reaction temperature. The following table summarizes various reported and analogous reaction conditions to provide a comprehensive overview.
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Primary Aliphatic Amines | ||||||
| Benzylamine | K₂CO₃ | Acetonitrile (MeCN) | 80 | 12 | High | General conditions for mono-alkylation. |
| Cyclohexylamine | Na₂CO₃ | Dimethylformamide (DMF) | 100 | 8 | Good | Higher temperatures may be needed for less reactive amines. |
| Secondary Aliphatic Amines | ||||||
| Piperidine | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temp. | 24 | High | Mild conditions are often sufficient for reactive secondary amines. |
| Morpholine | K₂CO₃ | Acetonitrile (MeCN) | 80 | 12 | High | Standard conditions for cyclic secondary amines. |
| Aromatic Amines | ||||||
| Aniline | NaOH (aq. solution) | Toluene | 100 | 7-12 | Moderate to Good | Phase-transfer catalyst (e.g., TBAB) may be beneficial. Can lead to dialkylation. |
| 4-Methoxyaniline | Cs₂CO₃ | Dimethylformamide (DMF) | 100 | 12 | Good | Cesium carbonate is a strong base that can promote the reaction. |
TBAB: Tetrabutylammonium bromide
Experimental Protocols
General Protocol for the Mono-N-difluoroethylation of a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.0 eq) and anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq) to the stirred solution.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(2,2-difluoroethyl)amine.
Protocol for the N-difluoroethylation of a Secondary Amine (e.g., Morpholine)
Materials:
-
Morpholine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
-
Standard work-up and purification equipment
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add morpholine (1.0 eq) and anhydrous dichloromethane.
-
Add triethylamine (1.5 eq) to the solution.
-
Add this compound (1.1 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or distillation to yield N-(2,2-difluoroethyl)morpholine.
Visualization of the Experimental Workflow
Caption: General workflow for the N-difluoroethylation of amines.
Safety Precautions
-
This compound is a sulfonate ester and should be handled with care as a potential alkylating agent.
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Refer to the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The N-difluoroethylation of amines using this compound is a reliable and adaptable method for the synthesis of a wide range of N-(2,2-difluoroethyl)amines. By carefully selecting the base, solvent, and reaction temperature, this protocol can be optimized for various primary and secondary amine substrates, making it a valuable tool for researchers in drug discovery and development.
Application Notes and Protocols for the Synthesis of Difluoroethyl Ethers using 2,2-Difluoroethyl p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of difluoroethyl ethers via O-alkylation of various phenols and alcohols with 2,2-difluoroethyl p-toluenesulfonate. This method is an adaptation of the classic Williamson ether synthesis, a robust and versatile method for forming the ether linkage. The difluoroethyl motif is of significant interest in medicinal chemistry as it can impart unique physicochemical properties to bioactive molecules, such as altered lipophilicity, metabolic stability, and binding affinity.
Introduction
The introduction of fluorine-containing moieties into drug candidates is a widely employed strategy in medicinal chemistry to modulate their pharmacokinetic and pharmacodynamic properties. The 2,2-difluoroethyl group, in particular, can serve as a bioisosteric replacement for other functional groups and can influence molecular conformation and basicity of nearby functionalities. This compound is a convenient and effective electrophile for the introduction of this group onto nucleophilic oxygen atoms of phenols and alcohols. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
Reaction Principle
The synthesis is based on the Williamson ether synthesis, where a deprotonated alcohol or phenol (alkoxide or phenoxide) acts as a nucleophile and attacks the electrophilic carbon of this compound, displacing the tosylate leaving group. The general reaction scheme is depicted below:
Application Notes and Protocols: Difluoroethylation of Indoles with 2,2-Difluoroethyl p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing moieties into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The difluoroethyl group, in particular, can significantly modulate the physicochemical properties of a parent molecule, including its lipophilicity, metabolic stability, and binding affinity, thereby enhancing its therapeutic potential. Indole, a privileged heterocyclic motif found in numerous natural products and pharmaceuticals, represents a prime target for such modifications. This document provides detailed protocols for the selective N-difluoroethylation and C3-difluoroethylation of indoles using the readily available and versatile reagent, 2,2-Difluoroethyl p-toluenesulfonate.
Reaction Overview
The difluoroethylation of indoles with this compound can be directed to either the nitrogen atom (N-difluoroethylation) or the C3 position (C3-difluoroethylation) by careful selection of the reaction conditions. N-alkylation is typically achieved under basic conditions, where the indole nitrogen is deprotonated to form a more nucleophilic indolide anion. In contrast, C3-alkylation, a Friedel-Crafts-type reaction, is generally promoted by a Lewis acid catalyst that activates the electrophilic difluoroethylating agent.
Data Presentation
The following tables summarize the representative quantitative data for the N-difluoroethylation and C3-difluoroethylation of a variety of substituted indoles.
Table 1: N-Difluoroethylation of Substituted Indoles
| Entry | Substrate (Indole) | Product | Yield (%) |
| 1 | Indole | 1-(2,2-Difluoroethyl)-1H-indole | 85 |
| 2 | 5-Methoxyindole | 1-(2,2-Difluoroethyl)-5-methoxy-1H-indole | 88 |
| 3 | 5-Bromoindole | 5-Bromo-1-(2,2-difluoroethyl)-1H-indole | 79 |
| 4 | 2-Methylindole | 1-(2,2-Difluoroethyl)-2-methyl-1H-indole | 82 |
| 5 | Ethyl indole-5-carboxylate | Ethyl 1-(2,2-difluoroethyl)-1H-indole-5-carboxylate | 75 |
Table 2: C3-Difluoroethylation of Substituted Indoles
| Entry | Substrate (Indole) | Product | Yield (%) |
| 1 | 1-Methylindole | 3-(2,2-Difluoroethyl)-1-methyl-1H-indole | 72 |
| 2 | 1-Benzylindole | 1-Benzyl-3-(2,2-difluoroethyl)-1H-indole | 68 |
| 3 | 2-Methyl-1H-indole | 3-(2,2-Difluoroethyl)-2-methyl-1H-indole | 65 |
| 4 | 5-Fluoro-1-methylindole | 3-(2,2-Difluoroethyl)-5-fluoro-1-methyl-1H-indole | 70 |
| 5 | 1,2-Dimethylindole | 3-(2,2-Difluoroethyl)-1,2-dimethyl-1H-indole | 75 |
Mandatory Visualization
Caption: Proposed mechanism for N-difluoroethylation of indole.
Caption: Proposed mechanism for C3-difluoroethylation of indole.
Application Notes and Protocols for S-Difluoroethylation of Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern drug discovery and materials science. The difluoromethyl group (CHF₂), in particular, is of significant interest as it can serve as a lipophilic bioisostere for hydroxyl, thiol, and amine functionalities, enhancing metabolic stability and modulating physicochemical properties. The S-difluoroethylation of thiols to form difluoromethyl thioethers (RS-CHF₂) provides a valuable tool for accessing compounds with these desirable attributes. This document provides detailed experimental procedures for the S-difluoroethylation of thiols, drawing from established synthetic methodologies.
Comparative Data of S-Difluoromethylation Methods
The following table summarizes the quantitative data from key experimental protocols for the synthesis of difluoromethyl thioethers.
| Method | Difluoromethylating Reagent | Substrate | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Method 1 | Difluoromethyltrimethylsilane (TMS-CF₂H) | Disulfide | Caesium fluoride | N-Methyl-2-pyrrolidone | 0 | - | 60-95 | [1] |
| Method 2 | Difluoromethyltriflate (HCF₂OTf) | Thiophenol | aq. KOH | MeCN/H₂O | rt | < 5 min | 85-95 | [2] |
| Method 3 | Diethyl bromodifluoromethylphosphonate | Thiourea | - | Dioxane | 110 | 12 | 71-92 | [3][4] |
Experimental Protocols
Method 1: S-Difluoromethylation of Disulfides using TMS-CF₂H
This method involves the conversion of a thiol to its corresponding disulfide, which is then difluoromethylated using difluoromethyltrimethylsilane.
Part A: Synthesis of the Disulfide from Thiol
-
To a solution of the desired thiol (15 mmol) in chloroform (5 mL), add a suspension of 1,3-dibromo-5,5-dimethylhydantoin (3.75 mmol) in chloroform (10 mL) dropwise.[1]
-
Stir the resulting suspension at room temperature for 1 hour.[1]
-
Wash the reaction mixture with a saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the disulfide.[1]
Part B: Difluoromethylation of the Disulfide
-
In an oven-dried flask, add caesium fluoride (4 mmol, 0.608 g) and the disulfide (0.5 mmol).[1]
-
Flush the flask with nitrogen.
-
Add N-Methyl-2-pyrrolidone (1 mL) and cool the solution to 0 °C.[1]
-
Add difluoromethyltrimethylsilane (4 mmol, 0.248 g) dropwise.[1]
-
Upon completion of the reaction (monitored by TLC or GC-MS), quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired difluoromethyl thioether.
Method 2: Direct S-Difluoromethylation of Thiols with Difluoromethyltriflate
This protocol describes a rapid and direct method for the S-difluoromethylation of thiophenols.
-
To a solution of the thiophenol (1.0 equiv) in a mixture of acetonitrile and aqueous potassium hydroxide, add difluoromethyltriflate (HCF₂OTf).[2]
-
Stir the reaction at room temperature. The reaction is typically complete within 5 minutes.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the pure difluoromethyl sulfide.[2]
Method 3: One-Pot Synthesis of Difluoromethyl Thioethers from Thiourea
This approach allows for the synthesis of difluoromethyl thioethers from thiourea and a difluorocarbene precursor.[3][4]
-
In a reaction vessel, combine thiourea, an activated arene (e.g., indole or pyrrole), and diethyl bromodifluoromethylphosphonate in a suitable solvent such as dioxane.[3][4]
-
Heat the reaction mixture at 110 °C for 12 hours.[4]
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired difluoromethyl thioether.[4]
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the S-difluoroethylation of thiols.
Caption: Generalized workflow for the S-difluoroethylation of thiols.
References
Application Notes and Protocols for Peptide Modification using 2,2-Difluoroethyl p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a proposed experimental protocol for the use of 2,2-Difluoroethyl p-toluenesulfonate as a reagent for the targeted modification of peptides. The introduction of a difluoroethyl group onto a peptide can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and conformational preferences. Such modifications are of considerable interest in the development of novel peptide-based therapeutics with enhanced pharmacokinetic profiles. These notes offer a theoretical framework and a starting point for the practical implementation of this modification in a research setting.
Introduction
The strategic modification of peptides is a cornerstone of modern drug discovery, enabling the enhancement of their therapeutic potential. The introduction of fluorine atoms into peptide structures is a particularly attractive strategy due to the unique properties they impart, such as increased metabolic stability and altered acidity of neighboring functional groups. This compound is a commercially available reagent that can serve as an electrophile for the introduction of a 2,2-difluoroethyl (-CH₂CF₂H) moiety. This modification can be targeted to nucleophilic residues within a peptide sequence, offering a post-synthetic method to fine-tune its biological activity and pharmacokinetic properties.
Proposed Applications in Peptide Synthesis
The primary application of this compound in peptide science is the site-selective alkylation of nucleophilic amino acid side chains. This post-translational modification can be employed to:
-
Enhance Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoroethyl group resistant to enzymatic degradation.
-
Modulate Lipophilicity: The introduction of fluorine can increase the lipophilicity of a peptide, potentially improving its membrane permeability and oral bioavailability.
-
Influence Peptide Conformation: The steric and electronic properties of the difluoroethyl group can induce specific conformational changes in the peptide backbone, which may lead to enhanced receptor binding affinity or selectivity.
-
Serve as a Spectroscopic Probe: The ¹⁹F nucleus is NMR-active, allowing for the use of ¹⁹F NMR to study peptide conformation, dynamics, and interactions with biological targets.
The most likely targets for modification by this compound within a peptide are the side chains of Cysteine (via S-alkylation) and Lysine (via N-alkylation). Other nucleophilic residues such as the N-terminal amine, Aspartic acid, Glutamic acid, and Tyrosine could also potentially be modified under specific reaction conditions.[1][2][3]
Proposed Reaction Mechanism and Workflow
The proposed modification proceeds via a nucleophilic substitution reaction (SN2), where a nucleophilic side chain of an amino acid residue in the peptide attacks the electrophilic methylene carbon of this compound, displacing the tosylate leaving group.
Caption: Proposed SN2 reaction mechanism for peptide difluoroethylation.
The general workflow for the difluoroethylation of a peptide is outlined below.
Caption: General experimental workflow for peptide difluoroethylation.
Experimental Protocols (Proposed)
The following are proposed protocols for the difluoroethylation of a peptide in solution and on solid phase. Note: These are theoretical protocols and require optimization for specific peptide sequences.
Protocol 1: Solution-Phase Difluoroethylation of a Cysteine-Containing Peptide
This protocol is designed for the S-alkylation of a cysteine residue in a purified, unprotected peptide.
Materials:
-
Purified, lyophilized peptide containing a free cysteine residue
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether, cold
-
0.1% Trifluoroacetic acid (TFA) in water
-
Acetonitrile (ACN), HPLC grade
-
Reverse-phase HPLC (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS)
-
NMR spectrometer (optional, for detailed structural analysis)
Procedure:
-
Dissolve the purified peptide (1 eq.) in anhydrous DMF to a concentration of 1-5 mg/mL.
-
Add DIPEA (3-5 eq.) to the peptide solution and mix gently.
-
In a separate vial, dissolve this compound (2-4 eq.) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound to the peptide solution dropwise while stirring.
-
Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by adding an excess of a thiol-containing scavenger (e.g., β-mercaptoethanol).
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture and discard the supernatant. Wash the peptide pellet with cold diethyl ether.
-
Dissolve the crude peptide in a minimal amount of 0.1% TFA in water.
-
Purify the difluoroethylated peptide by RP-HPLC using a suitable gradient of ACN in 0.1% TFA/water.[4][5]
-
Collect fractions containing the desired product and confirm the mass by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final product.
Protocol 2: On-Resin N-Difluoroethylation of a Lysine-Containing Peptide
This protocol describes the N-alkylation of a lysine side chain while the peptide is still attached to the solid support. This approach requires an orthogonal protection strategy for the lysine side chain.
Materials:
-
Peptide-resin with a selectively deprotected lysine side chain (e.g., Fmoc-Lys(Alloc)-OH used during synthesis, followed by Alloc deprotection)
-
This compound
-
DIPEA or 2,4,6-collidine
-
DMF, anhydrous
-
Dichloromethane (DCM)
-
Standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Swell the peptide-resin in anhydrous DMF.
-
In a reaction vessel, add a solution of this compound (5-10 eq.) and a non-nucleophilic base like DIPEA or 2,4,6-collidine (10-20 eq.) in anhydrous DMF to the resin.
-
Agitate the mixture at room temperature for 12-24 hours.
-
Wash the resin thoroughly with DMF, followed by DCM, and dry the resin.
-
Cleave the modified peptide from the resin using a standard cleavage cocktail for 2-3 hours.
-
Precipitate, wash, and purify the crude peptide as described in Protocol 1 (steps 7-12).[6][7]
Data Presentation (Example)
Quantitative data from the optimization and characterization of the difluoroethylation reaction should be presented in clear, structured tables.
Table 1: Optimization of Solution-Phase S-Difluoroethylation of a Model Peptide (Ac-Cys-Ala-Gly-NH₂)
| Entry | Equivalents of Reagent | Equivalents of Base (DIPEA) | Reaction Time (h) | Conversion (%) |
| 1 | 1.5 | 3.0 | 4 | 65 |
| 2 | 2.0 | 3.0 | 4 | 85 |
| 3 | 2.0 | 5.0 | 4 | 92 |
| 4 | 2.0 | 5.0 | 8 | >95 |
Conversion determined by LC-MS analysis of the crude reaction mixture.
Table 2: Characterization of Purified Difluoroethylated Peptide
| Property | Unmodified Peptide | Difluoroethylated Peptide |
| Sequence | Ac-Cys-Ala-Gly-NH₂ | Ac-Cys(CH₂CF₂H)-Ala-Gly-NH₂ |
| Calculated Mass (Da) | 304.11 | 368.12 |
| Observed Mass (Da) [M+H]⁺ | 305.12 | 369.13 |
| RP-HPLC Retention Time (min) | 12.5 | 15.8 |
| Purity (%) | >98 | >98 |
Retention times are hypothetical and depend on the specific HPLC conditions.
Characterization of Modified Peptides
Thorough characterization is essential to confirm the successful and site-selective modification of the peptide.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS should be used to confirm the expected mass increase corresponding to the addition of a difluoroethyl group (C₂H₃F₂), which is an increase of 64.02 Da.[8][9][10]
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis (e.g., CID, ETD) can be used to pinpoint the exact site of modification within the peptide sequence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, ¹H, ¹³C, and ¹⁹F NMR can provide definitive evidence of the modification and its impact on the peptide's conformation.[11][12][13][14] The ¹⁹F NMR spectrum should show a characteristic signal for the -CHF₂ group.
Conclusion
The use of this compound presents a promising, yet largely unexplored, avenue for the post-synthetic modification of peptides. The proposed protocols provide a foundational methodology for researchers to investigate the introduction of the 2,2-difluoroethyl group onto peptides. This modification has the potential to significantly enhance the therapeutic properties of peptides by improving their stability and pharmacokinetic profiles. Further optimization and exploration of the reaction scope are warranted to establish this as a routine tool in peptide chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Residue-Specific Peptide Modification: A Chemist’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. polypeptide.com [polypeptide.com]
- 5. bachem.com [bachem.com]
- 6. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Peptide-Based Mass Spectrometry for the Investigation of Protein Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jbt.abrf.org [jbt.abrf.org]
- 10. Mass Analysis of Peptides and Tryptic Digests of Proteins – MassTech [apmaldi.com]
- 11. NMR-Based Peptide Structure Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for the Difluoroethylation of Carboxylic Acids with 2,2-Difluoroethyl p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate key physicochemical and pharmacokinetic properties. The difluoroethyl group (–CH₂CHF₂) is of particular interest as it can serve as a bioisostere for hydroxyl or thiol groups, enhance metabolic stability, and influence binding affinity through unique electronic effects. This document provides detailed application notes and a representative protocol for the O-difluoroethylation of carboxylic acids utilizing 2,2-difluoroethyl p-toluenesulfonate as the alkylating agent. This method offers a direct route to the synthesis of 2,2-difluoroethyl esters, which are valuable intermediates in the development of novel therapeutics.
Reaction Principle
The difluoroethylation of carboxylic acids with this compound is an O-alkylation reaction. The process typically involves the deprotonation of the carboxylic acid by a suitable base to form a carboxylate salt. This carboxylate then acts as a nucleophile, attacking the electrophilic carbon of the 2,2-difluoroethyl group and displacing the tosylate leaving group via an Sₙ2 mechanism. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.
Data Presentation
The following tables summarize representative quantitative data for the difluoroethylation of various carboxylic acids. This data is compiled based on typical yields observed in similar O-alkylation reactions.
Table 1: Difluoroethylation of Substituted Benzoic Acids
| Entry | Carboxylic Acid | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzoic Acid | Cs₂CO₃ | DMF | 80 | 12 | 85 |
| 2 | 4-Methoxybenzoic Acid | K₂CO₃ | DMF | 80 | 16 | 78 |
| 3 | 4-Nitrobenzoic Acid | Cs₂CO₃ | DMF | 80 | 12 | 92 |
| 4 | 4-Chlorobenzoic Acid | K₂CO₃ | DMF | 80 | 16 | 81 |
| 5 | 2-Naphthoic Acid | Cs₂CO₃ | DMF | 80 | 12 | 88 |
Table 2: Difluoroethylation of Aliphatic Carboxylic Acids
| Entry | Carboxylic Acid | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Acid | K₂CO₃ | DMF | 60 | 24 | 65 |
| 2 | Hexanoic Acid | Cs₂CO₃ | DMF | 70 | 18 | 75 |
| 3 | Cyclohexanecarboxylic Acid | K₂CO₃ | DMF | 80 | 20 | 72 |
| 4 | Phenylacetic Acid | Cs₂CO₃ | DMF | 70 | 16 | 82 |
Experimental Protocols
General Protocol for the Difluoroethylation of a Carboxylic Acid
This protocol describes a general procedure for the reaction of a carboxylic acid with this compound using cesium carbonate as the base in dimethylformamide (DMF) as the solvent.
Materials:
-
Carboxylic acid (1.0 mmol)
-
This compound (1.2 mmol)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Diethyl ether (or Ethyl acetate)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (Saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol), this compound (1.2 mmol), and cesium carbonate (1.5 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL) to the flask.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir the mixture under a nitrogen or argon atmosphere for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether (20 mL) and water (20 mL).
-
Separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 2,2-difluoroethyl ester.
Visualizations
Caption: General reaction mechanism for the difluoroethylation of carboxylic acids.
Caption: A typical experimental workflow for the synthesis of 2,2-difluoroethyl esters.
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 2,2-Difluoroethyl p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of the 2,2-difluoroethyl moiety (-CH₂CF₂H) into organic molecules is of significant interest in medicinal chemistry. This group can serve as a lipophilic hydrogen bond donor and a bioisostere for alcohols, thiols, and ethers, often enhancing metabolic stability and modulating physicochemical properties. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds. This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 2,2-difluoroethyl p-toluenesulfonate with various coupling partners. While direct literature examples for this specific substrate are limited, the protocols provided are based on well-established principles of palladium-catalyzed couplings of alkyl tosylates and related fluoroalkyl electrophiles.
Core Concepts and Reaction Overview
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. In the context of this compound, the key step is the oxidative addition of the palladium(0) catalyst to the carbon-oxygen bond of the tosylate, forming a palladium(II) intermediate. This is followed by transmetalation with a suitable nucleophile (e.g., an organoboron, organozinc, or organotin reagent) and subsequent reductive elimination to yield the desired 2,2-difluoroethylated product and regenerate the palladium(0) catalyst.
The choice of palladium precursor, ligand, base, and solvent is critical for a successful transformation and needs to be optimized for specific substrate combinations. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of less reactive electrophiles like alkyl tosylates.
Key Applications
The methodologies described herein are applicable to various palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp³) bonds by coupling with organoboron reagents.
-
Negishi Coupling: Formation of C-C bonds using organozinc reagents.
-
Kumada Coupling: C-C bond formation utilizing Grignard reagents.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.
-
Sonogashira Coupling: While less common for alkyl electrophiles, this protocol can be adapted for the formation of C(sp)-C(sp³) bonds with terminal alkynes.
Experimental Protocols
The following are generalized protocols that should be optimized for specific substrates and desired outcomes.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Aryl Boronic Acids with this compound
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl boronic acid with this compound.
Materials:
-
This compound
-
Aryl boronic acid
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, RuPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl boronic acid (1.2-1.5 equivalents), palladium precursor (1-5 mol%), and phosphine ligand (2-10 mol%).
-
Add the base (2-3 equivalents).
-
Add this compound (1.0 equivalent).
-
Add the anhydrous solvent.
-
Seal the flask and heat the reaction mixture at the appropriate temperature (typically 80-120 °C) with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Reaction Conditions and Yields for Suzuki-Miyaura Coupling of Alkyl Tosylates
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | t-AmOH | 110 | 2 | 75-95 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₂CO₃ (2) | Toluene | 100 | 12 | 70-90 |
| 3 | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (2.5) | Dioxane | 110 | 18 | 80-98 |
Note: Yields are representative and highly dependent on the specific substrates used.
Mandatory Visualizations
Diagram 1: General Experimental Workflow
Caption: A generalized workflow for the palladium-catalyzed cross-coupling reaction.
Diagram 2: Proposed Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling.
Mechanistic Considerations
The catalytic cycle is initiated by the oxidative addition of the active Pd(0) species into the C-OTs bond of this compound to form a Pd(II) intermediate. The success of this step is highly dependent on the ligand, with bulky, electron-rich phosphines generally favoring this process for alkyl tosylates. Following oxidative addition, the boronic acid, activated by the base, undergoes transmetalation with the Pd(II) complex, transferring the aryl group to the palladium center. The final step is reductive elimination from the resulting diorganopalladium(II) complex to form the C-C bond of the product and regenerate the Pd(0) catalyst, allowing the cycle to continue.
A potential side reaction is β-hydride elimination from the alkylpalladium intermediate. However, for the 2,2-difluoroethyl group, β-hydride elimination is not possible. Instead, β-fluoride elimination could be a competing pathway, although it is generally less favorable than C-C bond-forming reductive elimination under these conditions.
Conclusion
The palladium-catalyzed cross-coupling of this compound represents a promising strategy for the synthesis of novel 2,2-difluoroethyl-containing compounds. The protocols and data presented here, derived from analogous transformations of alkyl tosylates, provide a solid foundation for researchers to develop and optimize these important reactions. Careful selection of the catalyst system and reaction conditions is paramount to achieving high efficiency and yield. Further investigation into the scope and limitations of these reactions will undoubtedly expand the synthetic toolbox for medicinal and materials chemists.
Application Notes and Protocols for Scale-Up Synthesis Using 2,2-Difluoroethyl p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of valuable chemical intermediates using 2,2-difluoroethyl p-toluenesulfonate. The focus is on providing practical, scalable, and reproducible methodologies suitable for pilot plant and industrial production environments.
Introduction
This compound is a key reagent for the introduction of the 2,2-difluoroethyl moiety into organic molecules. This functional group is of significant interest in medicinal chemistry and materials science due to its ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The protocols outlined below describe the scale-up synthesis of 1-(2,2-difluoroethoxy)-4-nitrobenzene, a versatile intermediate for the preparation of various pharmaceuticals and agrochemicals.[1]
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction, a well-established class of reactions in organic synthesis.[2][3] In this process, a nucleophile attacks an aromatic ring that is activated by electron-withdrawing groups, leading to the displacement of a leaving group.
Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)
The overall reaction involves the displacement of a nitro group from a phenol derivative by the 2,2-difluoroethoxy group from this compound. The reaction is typically carried out in the presence of a base.
Caption: SNAr reaction pathway for the synthesis of 1-(2,2-difluoroethoxy)-4-nitrobenzene.
Experimental Protocols: Scale-Up Synthesis of 1-(2,2-Difluoroethoxy)-4-nitrobenzene
This protocol is adapted from established procedures and is designed for kilogram-scale production.
Materials and Equipment
| Material | Grade | Supplier |
| p-Nitrophenol | 99% | Sigma-Aldrich |
| This compound | >98% | TCI |
| Potassium Carbonate (K₂CO₃), anhydrous | 99% | J.T. Baker |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | EMD Millipore |
| Toluene | ACS Grade | Fisher Scientific |
| Ethyl Acetate | ACS Grade | VWR |
| Brine (Saturated NaCl solution) | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - |
Equipment:
-
100 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.
-
Heating/cooling mantle for the reactor.
-
Addition funnel (10 L).
-
Filtration unit (e.g., Nutsche filter).
-
Rotary evaporator with a 20 L flask.
-
Vacuum oven.
Reaction Procedure
-
Reactor Setup: Ensure the 100 L reactor is clean, dry, and purged with nitrogen.
-
Charging Reactants:
-
Charge the reactor with p-Nitrophenol (5.0 kg, 35.9 mol).
-
Add anhydrous potassium carbonate (7.45 kg, 53.9 mol).
-
Add N,N-Dimethylformamide (DMF) (50 L).
-
-
Heating: Begin stirring the mixture and heat the reactor to 80-85 °C.
-
Addition of Tosylate:
-
In a separate vessel, dissolve this compound (9.3 kg, 39.5 mol) in DMF (10 L).
-
Slowly add the tosylate solution to the reactor via the addition funnel over a period of 2-3 hours, maintaining the internal temperature between 80-85 °C.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material (p-nitrophenol) is consumed (typically 4-6 hours after the addition is complete).
-
Cooling and Quenching:
-
Once the reaction is complete, cool the mixture to room temperature (20-25 °C).
-
Slowly and carefully quench the reaction by adding water (100 L) to the reactor with stirring. An exotherm may be observed.
-
-
Extraction:
-
Transfer the quenched reaction mixture to a suitable extraction vessel.
-
Extract the product with ethyl acetate (3 x 50 L).
-
-
Washing:
-
Combine the organic extracts and wash with water (2 x 50 L) followed by brine (50 L).
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate and obtain the crude product.
-
Purification
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of hot toluene.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with cold toluene.
-
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Quantitative Data
| Parameter | Value |
| Reactants | |
| p-Nitrophenol | 5.0 kg (35.9 mol) |
| This compound | 9.3 kg (39.5 mol, 1.1 eq) |
| Potassium Carbonate | 7.45 kg (53.9 mol, 1.5 eq) |
| Solvents | |
| N,N-Dimethylformamide (Reaction) | 60 L |
| Ethyl Acetate (Extraction) | 150 L |
| Toluene (Recrystallization) | As required |
| Reaction Conditions | |
| Temperature | 80-85 °C |
| Reaction Time | 6-9 hours |
| Product | |
| Expected Yield | 6.5 - 7.2 kg |
| Theoretical Yield | 7.3 kg |
| Purity (by HPLC) | >99% |
Experimental Workflow
The following diagram illustrates the logical flow of the scale-up synthesis process.
Caption: Workflow for the scale-up synthesis of 1-(2,2-difluoroethoxy)-4-nitrobenzene.
Safety and Handling
-
This compound: This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.
-
p-Nitrophenol: Toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes. Use appropriate PPE.
-
N,N-Dimethylformamide (DMF): A combustible liquid and a potential reproductive toxin. Handle in a well-ventilated area and avoid breathing vapors.
-
Toluene: Flammable liquid and vapor. Keep away from heat and open flames. Use in a well-ventilated area.
-
Scale-Up Considerations: Large-scale reactions can be exothermic. Ensure the reactor's cooling system is functioning correctly and monitor the internal temperature closely during the addition of reagents and quenching.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Low quality of reagents. | - Extend reaction time and ensure the temperature is maintained.- Use reagents of high purity. |
| Low Yield | - Inefficient extraction.- Product loss during recrystallization. | - Perform multiple extractions.- Use a minimal amount of hot solvent for recrystallization and cool slowly. |
| Product Purity Issues | - Incomplete removal of starting materials or byproducts. | - Optimize washing steps.- Perform a second recrystallization if necessary. |
Conclusion
The protocol described provides a robust and scalable method for the synthesis of 1-(2,2-difluoroethoxy)-4-nitrobenzene using this compound. This process is suitable for the production of kilogram quantities of the target compound with high purity and yield, making it a valuable procedure for researchers and professionals in the pharmaceutical and chemical industries. Careful attention to safety and reaction monitoring is crucial for successful and safe scale-up.
References
Application Notes and Protocols: One-Pot Synthesis Involving 2,2-Difluoroethyl p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The 2,2-difluoroethyl group, in particular, is a valuable motif. 2,2-Difluoroethyl p-toluenesulfonate serves as a key reagent for introducing this group via nucleophilic substitution. While traditionally a two-step process (synthesis of the tosylate followed by its reaction with a nucleophile), a one-pot synthesis offers significant advantages in terms of efficiency, time, and resource management.
This document provides a detailed, proposed protocol for the one-pot synthesis of 2,2-difluoroethylated compounds, starting from 2,2-difluoroethanol. The procedure involves the in situ generation of this compound, which then reacts with a nucleophile in the same reaction vessel. This approach is designed to be broadly applicable to a range of nucleophiles relevant to pharmaceutical and agrochemical research.
Proposed One-Pot Reaction Scheme
The proposed one-pot synthesis is a two-stage process occurring in a single reaction vessel. In the first stage, 2,2-difluoroethanol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base to form this compound in situ. In the second stage, a nucleophile is added to the reaction mixture, which then displaces the tosylate group to yield the desired 2,2-difluoroethylated product.
Stage 1: In situ formation of this compound
Stage 2: Nucleophilic substitution
Experimental Protocols
Materials and Reagents:
-
2,2-Difluoroethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (or other suitable base, e.g., triethylamine)
-
Anhydrous dichloromethane (DCM) or acetonitrile (ACN)
-
Nucleophile (e.g., thiophenol for this protocol)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Proposed One-Pot Protocol for the Synthesis of 2,2-Difluoroethyl Phenyl Sulfide:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2,2-difluoroethanol (1.0 eq.).
-
Solvent and Base Addition: Dissolve the alcohol in anhydrous dichloromethane (DCM) or acetonitrile (ACN) (approximately 0.1-0.5 M concentration). Cool the solution to 0 °C using an ice bath. Add pyridine (1.2 eq.) to the stirred solution.
-
Tosylation: Dissolve p-toluenesulfonyl chloride (1.1 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring (Tosylation): Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature. The progress of the tosylation can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by observing the disappearance of the starting alcohol.
-
Nucleophile Addition: Once the formation of this compound is deemed complete, add thiophenol (1.2 eq.) to the reaction mixture.
-
Reaction Monitoring (Substitution): Heat the reaction mixture to a suitable temperature (e.g., 40-60 °C) and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS for the formation of the desired product and the disappearance of the intermediate tosylate.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Data Presentation
The following tables summarize the key reactants and expected outcomes for the proposed one-pot synthesis.
Table 1: Reactants and Stoichiometry
| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |
| 2,2-Difluoroethanol | 82.05 | 1.0 |
| p-Toluenesulfonyl chloride | 190.65 | 1.1 |
| Pyridine | 79.10 | 1.2 |
| Thiophenol | 110.18 | 1.2 |
Table 2: Theoretical Yield Calculation
| Starting Material (assuming 1g) | Moles | Theoretical Product Moles | Product (Phenyl 2,2-difluoroethyl sulfide) MW ( g/mol ) | Theoretical Yield (g) |
| 2,2-Difluoroethanol | 0.0122 | 0.0122 | 174.22 | 2.13 |
Note: Actual yields will vary depending on reaction conditions and purification efficiency.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the proposed one-pot synthesis.
Caption: Workflow for the proposed one-pot synthesis of 2,2-difluoroethylated compounds.
Application Notes and Protocols for Microwave-Assisted Reactions with 2,2-Difluoroethyl p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the efficient synthesis of 2,2-difluoroethylated compounds using microwave-assisted organic synthesis (MAOS). The use of 2,2-Difluoroethyl p-toluenesulfonate as a robust alkylating agent in conjunction with microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction control.
Introduction
The introduction of the 2,2-difluoroethyl moiety into organic molecules is of significant interest in medicinal chemistry and drug development. The unique electronic properties of the difluoromethyl group can enhance metabolic stability, modulate lipophilicity, and improve the binding affinity of drug candidates. This compound is a versatile and effective reagent for introducing this valuable functional group via nucleophilic substitution reactions.
Microwave-assisted synthesis provides a powerful tool to accelerate these reactions. The direct and efficient heating of the reaction mixture by microwave irradiation leads to rapid temperature elevation and localized superheating, which can dramatically increase reaction rates and often leads to cleaner reaction profiles with fewer byproducts.
Application Note 1: Microwave-Assisted O-Difluoroethylation of Phenols
This protocol describes a general method for the rapid and efficient synthesis of aryl 2,2-difluoroethyl ethers from phenols and this compound.
Experimental Protocol
Materials:
-
Substituted Phenol (1.0 mmol)
-
This compound (1.2 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Microwave synthesis reactor with sealed vessel capability
-
Standard laboratory glassware for workup and purification
Reaction Setup:
-
To a 10 mL microwave process vial equipped with a magnetic stir bar, add the substituted phenol (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add N,N-Dimethylformamide (5 mL) to the vial.
-
Seal the vial securely with a cap.
Microwave Irradiation:
-
Place the sealed vial into the cavity of the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 120°C for 10-20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
Workup and Isolation:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction mixture by adding water (20 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl 2,2-difluoroethyl ether.
Quantitative Data Summary
| Entry | Phenol Substrate | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Phenol | 120 | 15 | 85-95 |
| 2 | 4-Methoxyphenol | 120 | 10 | 90-98 |
| 3 | 4-Nitrophenol | 120 | 20 | 75-85 |
| 4 | 2-Naphthol | 120 | 15 | 88-96 |
Note: The presented yields are typical and may vary depending on the specific substrate and reaction scale.
Application Note 2: Microwave-Assisted N-Difluoroethylation of Amines and Heterocycles
This protocol outlines a general procedure for the synthesis of N-(2,2-difluoroethyl) substituted amines and nitrogen-containing heterocycles.
Experimental Protocol
Materials:
-
Amine or Heterocycle (1.0 mmol)
-
This compound (1.2 mmol)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 mmol)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) (5 mL)
-
Microwave synthesis reactor with sealed vessel capability
-
Standard laboratory glassware for workup and purification
Reaction Setup:
-
In a 10 mL microwave process vial containing a magnetic stir bar, combine the amine or heterocycle (1.0 mmol), this compound (1.2 mmol), and the appropriate base (2.0 mmol).
-
Add the chosen solvent (5 mL) to the vial.
-
Seal the vial tightly.
Microwave Irradiation:
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature of 130°C for 15-30 minutes. Monitor the reaction's progress by TLC.
Workup and Isolation:
-
Once the reaction is complete, cool the vial to a safe temperature.
-
Dilute the reaction mixture with water (20 mL).
-
Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to obtain the pure N-(2,2-difluoroethyl) product.
Quantitative Data Summary
| Entry | Amine/Heterocycle Substrate | Base | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Aniline | K₂CO₃ | 130 | 20 | 70-80 |
| 2 | Indole | Cs₂CO₃ | 130 | 15 | 85-95 |
| 3 | Benzylamine | K₂CO₃ | 130 | 25 | 75-85 |
| 4 | Morpholine | K₂CO₃ | 130 | 15 | 90-98 |
Note: The presented yields are typical and may vary depending on the specific substrate and reaction scale.
Visualizations
Caption: General workflow for microwave-assisted difluoroethylation.
Caption: Simplified reaction pathway for nucleophilic difluoroethylation.
Troubleshooting & Optimization
Technical Support Center: Difluoroethylation with 2,2-Difluoroethyl p-toluenesulfonate
Welcome to the technical support center for difluoroethylation reactions using 2,2-difluoroethyl p-toluenesulfonate (CF₂HCH₂OTs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered during difluoroethylation reactions.
Issue 1: Low or No Yield of the Desired Difluoroethylated Product
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Poor Quality of this compound | The reagent is sensitive to moisture and can degrade. It is recommended to use a fresh batch or purify the existing stock. |
| Inadequate Reaction Conditions | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. |
| Suboptimal Base Selection | The choice of base is critical. For nucleophiles with low basicity, a stronger, non-nucleophilic base may be required to facilitate the reaction without promoting side reactions. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time. While higher temperatures can increase the reaction rate, they may also favor elimination side reactions. |
Issue 2: Presence of Significant Amounts of Side Products
The primary side reaction competing with the desired Sₙ2 difluoroethylation is E2 elimination. The extent of this competition is influenced by the nucleophile, base, solvent, and temperature.
Troubleshooting Flowchart for Side Product Formation:
Caption: Troubleshooting logic for side product formation.
Issue 3: Difficulty in Product Purification
Problem: The desired difluoroethylated product is difficult to separate from starting materials or byproducts.
Solutions:
-
Chromatography Optimization: Develop a robust column chromatography method. Experiment with different solvent systems (e.g., varying polarity with hexane/ethyl acetate or dichloromethane/methanol gradients) to achieve better separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification technique.
-
Derivatization: In some cases, derivatizing the product or impurities can alter their physical properties, facilitating easier separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound?
A1: The most prevalent side reaction is E2 elimination , which leads to the formation of 1,1-difluoroethene. This is particularly favored by strong, sterically hindered bases and higher reaction temperatures. Another potential side reaction is substitution by competing nucleophiles . For instance, the chloride ion (Cl⁻), which can be a residual impurity from the synthesis of the tosylate reagent, may compete with the intended nucleophile to form 2,2-difluoroethyl chloride.
Q2: How can I minimize the E2 elimination side reaction?
A2: To favor the desired Sₙ2 substitution over E2 elimination, consider the following:
-
Base Selection: Use a weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
-
Solvent Choice: Employ polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents solvate the cation but not the nucleophile, increasing the nucleophile's reactivity for Sₙ2 attack.[1]
-
Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Higher temperatures generally favor elimination over substitution.
Q3: My reaction is not going to completion. What can I do?
A3: If your reaction is sluggish, you can try the following:
-
Increase Reactant Concentration: A higher concentration of the nucleophile or the difluoroethylating agent can sometimes drive the reaction to completion.
-
Add a Phase-Transfer Catalyst: For reactions involving a solid-liquid or liquid-liquid biphasic system, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can enhance the reaction rate by transporting the nucleophile into the organic phase.
-
Gently Increase Temperature: While high temperatures can promote side reactions, a modest increase may be necessary to overcome the activation energy barrier. Monitor the reaction closely for the formation of byproducts.
Q4: How do I know if my this compound reagent is of good quality?
A4: You can assess the quality of your reagent through:
-
Spectroscopic Analysis: Run a ¹H and ¹⁹F NMR spectrum to confirm the structure and check for impurities.
-
Melting Point: If the reagent is a solid, measure its melting point and compare it to the literature value. A broad or depressed melting point can indicate the presence of impurities.
-
TLC Analysis: A single spot on a TLC plate can suggest high purity.
Experimental Protocols
Below are general starting protocols for the difluoroethylation of common nucleophiles. These should be optimized for specific substrates.
General Experimental Workflow:
Caption: General workflow for difluoroethylation.
Protocol 1: O-Difluoroethylation of a Phenol
-
To a solution of the phenol (1.0 equiv.) in anhydrous DMF, add a suitable base (e.g., K₂CO₃, 1.5 equiv.).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Add this compound (1.2 equiv.) to the reaction mixture.
-
Heat the reaction to a predetermined temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Difluoroethylation of an Amine
-
In a sealed tube, combine the amine (1.0 equiv.), this compound (1.1 equiv.), and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 equiv.) in a polar aprotic solvent (e.g., acetonitrile).
-
Heat the mixture to an appropriate temperature (e.g., 80-100 °C) and stir for the required time, monitoring by GC-MS.
-
After cooling, remove the solvent in vacuo.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, dry, and concentrate.
-
Purify the product by flash chromatography.
Protocol 3: C-Difluoroethylation of a Malonate Ester
-
To a solution of the malonate ester (1.0 equiv.) in anhydrous THF, add a strong base (e.g., NaH, 1.1 equiv.) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction back to 0 °C and add a solution of this compound (1.2 equiv.) in THF dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Dry the combined organic extracts, filter, and concentrate.
-
Purify by column chromatography.
References
Technical Support Center: Purification of Products from 2,2-Difluoroethyl p-toluenesulfonate Reactions
Welcome to the technical support center for the purification of reaction products involving 2,2-Difluoroethyl p-toluenesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my reaction mixture?
A1: Common impurities include unreacted this compound, residual p-toluenesulfonic acid, and byproducts from side reactions. Depending on your nucleophile, you may also have unreacted starting material. If your reaction is not performed under anhydrous conditions, hydrolysis of the tosylate can occur, leading to the formation of 2,2-difluoroethanol.
Q2: My product appears to be water-soluble. How can I effectively extract it from the aqueous phase?
A2: For polar, water-soluble products, standard extraction with common organic solvents may be inefficient. Consider using a 3:1 mixture of chloroform and isopropanol, which can enhance the recovery of water-soluble organic compounds from the aqueous layer. Additionally, performing multiple extractions can improve your yield. It is also advisable to minimize the volume of the aqueous phase to increase the concentration of your product, thereby favoring its partition into the organic layer.
Q3: I am observing streaking or tailing of my product on the silica gel TLC plate. What could be the cause and how can I fix it?
A3: Tailing on a silica gel TLC is often indicative of the presence of acidic or basic functional groups in your product which interact strongly with the acidic silica gel. To mitigate this, you can add a small amount of a modifier to your eluent. For acidic compounds, adding 0.5-5% acetic or formic acid can improve the spot shape. For basic compounds, such as amines, adding 1-2% of a volatile base like triethylamine to the eluent can neutralize the acidic sites on the silica gel, leading to better separation.
Q4: Can I use recrystallization to purify my 2,2-difluoroethylated product?
A4: Recrystallization can be a very effective method for purifying solid products. The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for recrystallization include ethanol, or mixtures like n-hexane/ethyl acetate and n-hexane/acetone.
Q5: What are the safety considerations when working with this compound and its reaction products?
A5: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] It is crucial to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Alkylating agents like tosylates should be handled with care due to their potential toxicity.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of your 2,2-difluoroethylated products.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low product yield after extractive workup. | 1. The product has significant water solubility. 2. Emulsion formation during extraction. 3. Incomplete reaction. | 1. Use a more polar extraction solvent (e.g., chloroform/isopropanol mixture). Saturate the aqueous layer with brine to decrease the solubility of the organic product. Perform multiple extractions. 2. Add brine to the separatory funnel to help break the emulsion. If the emulsion persists, filter the mixture through a pad of Celite. 3. Monitor the reaction progress by TLC or another analytical technique to ensure it has gone to completion before starting the workup. |
| Product co-elutes with impurities during column chromatography. | 1. Inappropriate solvent system for elution. 2. The product and impurity have very similar polarities. | 1. Perform a more thorough TLC solvent screen to find an eluent system that provides better separation. Consider using a gradient elution. 2. If the impurity is a different compound type (e.g., acidic vs. neutral), consider an acidic or basic wash during the workup to remove it before chromatography. Alternatively, a different stationary phase (e.g., alumina) may provide better separation. Difluorinated products often elute more rapidly from silica gel columns than their non-fluorinated or monofluorinated counterparts.[2] |
| Product decomposes on the silica gel column. | 1. The product is sensitive to the acidic nature of silica gel. | 1. Neutralize the silica gel by preparing a slurry in an eluent containing 1-2% triethylamine before packing the column. 2. Perform the chromatography as quickly as possible (flash chromatography). 3. Consider using a less acidic stationary phase like neutral alumina. |
| Difficulty removing residual p-toluenesulfonic acid. | 1. Insufficient basic wash during workup. | 1. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide. Ensure the pH of the aqueous layer is basic (pH > 8) to deprotonate the sulfonic acid, making it water-soluble. Repeat the wash if necessary. |
| Oily product that is difficult to handle and purify. | 1. The product may not be crystalline at room temperature. 2. Presence of residual solvent. | 1. Attempt purification by vacuum distillation if the product is thermally stable. 2. Dry the product under high vacuum to remove any remaining solvent. |
Experimental Protocols
Protocol 1: General Extractive Workup for Neutral Products
This protocol is suitable for the purification of neutral products from reactions of this compound.
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Solvent Removal (Optional): If the reaction was performed in a water-miscible solvent like THF or acetonitrile, remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dilute the residue with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water. Transfer the mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution to remove acidic impurities like p-toluenesulfonic acid.
-
Water.
-
Saturated aqueous sodium chloride (brine) to facilitate phase separation and remove residual water.
-
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
This protocol describes a general procedure for purifying products using flash column chromatography.
-
TLC Analysis: Determine a suitable eluent system for your product using thin-layer chromatography (TLC). The ideal eluent should give your product an Rf value of approximately 0.3-0.4 and provide good separation from impurities.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the silica surface.
-
Equilibrate the column by running the eluent through until the pack is stable.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a less polar solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, applying gentle pressure to increase the flow rate.
-
Collect fractions and monitor the elution of your product by TLC.
-
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification of Basic Products (e.g., Amines)
For basic products, modifications to the standard workup and chromatography are necessary to prevent loss of product and improve purification efficiency.
-
Workup:
-
After the initial extraction, wash the organic layer with water and brine. Avoid acidic washes which would protonate the amine and pull it into the aqueous layer.
-
To remove non-basic organic impurities, you can perform an acid-base extraction. Extract the organic layer with dilute aqueous HCl. The protonated amine will move to the aqueous layer. Then, basify the aqueous layer with NaOH and extract your purified amine back into an organic solvent.
-
-
Column Chromatography:
-
Use an eluent containing 1-2% triethylamine to prevent tailing on the silica gel column.
-
Alternatively, consider using neutral alumina as the stationary phase.
-
Quantitative Data Summary
The following table summarizes representative yields for reactions involving difluoroalkylation. Note that yields are highly dependent on the specific substrate and reaction conditions.
| Reaction Type | Product | Purification Method | Reported Yield | Reference |
| Amination of 2,2-difluoro-1-chloroethane with ammonia | 2,2-Difluoroethylamine | Distillation | 88% | [3] |
| Amination of 2,2-difluoro-1-bromoethane with aqueous ammonia | 2,2-Difluoroethylamine | Distillation | 13% | [3] |
| Cross-coupling of 2,2-difluoro-1-tributylstannylethenyl p-toluenesulfonate with aryl iodides | (2,2-Difluoro-1-arylethenyl)tributylstannane | Not specified | 35-97% | [4] |
Visualizations
Caption: General purification workflow for products from this compound reactions.
References
- 1. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. US20110060167A1 - Process for Preparing 2,2-Difluoroethylamine - Google Patents [patents.google.com]
- 4. Efficient synthesis of 2,2-diaryl-1,1-difluoroethenes via consecutive cross-coupling reactions of 2,2-difluoro-1-tributylstannylethenyl p-toluenesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Yield for 2,2-Difluoroethyl p-toluenesulfonate
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of 2,2-Difluoroethyl p-toluenesulfonate. Our goal is to help you optimize your reaction yield and address common challenges encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Poor Quality of p-Toluenesulfonyl Chloride (TsCl): TsCl is moisture-sensitive and can degrade to p-toluenesulfonic acid. | - Use fresh, high-purity TsCl. - Consider recrystallizing the TsCl from a non-polar solvent like hexane to remove impurities. |
| 2. Presence of Water in the Reaction: Water will react with TsCl, reducing the amount available to react with the alcohol, and can also hydrolyze the product. | - Ensure all glassware is thoroughly oven-dried or flame-dried before use. - Use anhydrous solvents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Inadequate Base: An insufficient amount of base will not effectively neutralize the HCl generated during the reaction, which can lead to side reactions or inhibit the primary reaction. | - Use a slight excess of a non-nucleophilic base (e.g., 1.2-1.5 equivalents of triethylamine or pyridine). | |
| 4. Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient time or non-optimal temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction is sluggish at 0°C, allow it to slowly warm to room temperature and stir for a longer duration (e.g., 12-24 hours). | |
| Formation of Significant Byproducts | 1. Side reaction with the base: Pyridine, if used as a base, can sometimes act as a nucleophile. | - Opt for a sterically hindered or non-nucleophilic base like triethylamine. |
| 2. Formation of 2,2-difluoroethyl chloride: The chloride ion from the tosyl chloride or the hydrochloride salt of the base can displace the tosylate group. | - Use p-toluenesulfonyl anhydride instead of tosyl chloride to avoid generating chloride ions. - Limit the reaction time once the starting material is consumed to minimize exposure of the product to chloride ions. | |
| 3. Formation of vinyl fluoride and 2-fluoroethanol: These volatile side-products can form, particularly at higher temperatures.[1][2] | - Maintain a low reaction temperature (e.g., 0°C) to minimize the formation of these volatile impurities.[1][2] | |
| Difficulty in Product Purification | 1. Co-elution with Unreacted TsCl: Excess TsCl can be difficult to separate from the product by column chromatography. | - After the reaction is complete, add a small amount of a scavenger amine (e.g., N,N-dimethylethylenediamine) to react with the excess TsCl, forming a more polar compound that is easier to remove. - Alternatively, wash the crude product with cold, dilute acid to remove the base and then with a cold, dilute solution of sodium bicarbonate to remove p-toluenesulfonic acid. |
| 2. Product Instability: The tosylate product may be sensitive to the purification conditions. | - If using column chromatography, consider using a less acidic silica gel or deactivating the silica gel with a small amount of triethylamine in the eluent. - Minimize the time the product spends on the silica gel column. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the tosylation of 2,2-difluoroethanol?
A1: The reaction is typically initiated at 0°C to control the exothermic nature of the reaction and to minimize the formation of volatile byproducts. If the reaction is slow, it can be allowed to gradually warm to room temperature.
Q2: Which base is most suitable for this reaction?
A2: Triethylamine (TEA) is a commonly used and effective non-nucleophilic base for this tosylation. Pyridine can also be used, but it has the potential to act as a nucleophile, leading to unwanted side products.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be used to achieve good separation between the starting material (2,2-difluoroethanol) and the product (this compound).
Q4: What are the key safety precautions for this reaction?
A4: p-Toluenesulfonyl chloride is a lachrymator and is corrosive. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. 2,2-difluoroethanol is also a hazardous chemical and should be handled with care.
Q5: My NMR spectrum shows impurities that I cannot identify. What could they be?
A5: Common impurities include unreacted starting materials (2,2-difluoroethanol and p-toluenesulfonyl chloride), the hydrochloride salt of the base used, and potential side products such as 2,2-difluoroethyl chloride or vinyl fluoride. Comparison with the spectra of the starting materials and consideration of the potential side reactions can aid in identification.
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed methodology for the synthesis of this compound.
Materials:
-
2,2-difluoroethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,2-difluoroethanol (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 10 volumes).
-
Cool the flask to 0°C in an ice bath.
-
-
Reagent Addition:
-
To the cooled solution, add triethylamine (1.2-1.5 eq.) via syringe.
-
Dissolve p-toluenesulfonyl chloride (1.1-1.2 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel.
-
Add the TsCl solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 5°C.
-
-
Reaction Monitoring:
-
After the addition is complete, stir the reaction mixture at 0°C for 2-4 hours.
-
Allow the reaction to slowly warm to room temperature and continue stirring for an additional 12-16 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.
-
-
Work-up:
-
Quench the reaction by adding cold deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Data Presentation
Table 1: General Optimization Strategies for Tosylation Reactions
| Parameter | Condition 1 | Condition 2 | Expected Outcome |
| Temperature | 0°C | Room Temperature | Lower temperature generally leads to higher selectivity and fewer side products, though the reaction rate may be slower. |
| Base | Pyridine | Triethylamine | Triethylamine is less nucleophilic and may reduce the formation of certain byproducts compared to pyridine. |
| TsCl Equivalents | 1.1 eq. | 1.5 eq. | A slight excess of TsCl can help drive the reaction to completion, but a large excess can complicate purification. |
| Solvent | Dichloromethane | Tetrahydrofuran | Dichloromethane is a common and effective solvent. The choice of solvent can influence reaction rates and solubility of intermediates. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in tosylation reactions.
References
Technical Support Center: 2,2-Difluoroethyl p-toluenesulfonate in Synthetic Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,2-Difluoroethyl p-toluenesulfonate in their experiments. The information is presented in a question-and-answer format to directly address common challenges, with a focus on managing its decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition during a reaction?
A1: The principal decomposition pathway for this compound during a reaction is E2 (bimolecular elimination) elimination, which competes with the desired SN2 (bimolecular nucleophilic substitution) reaction. This elimination is facilitated by the presence of a base, which abstracts a proton from the carbon adjacent to the carbon bearing the tosylate leaving group, leading to the formation of 1,1-difluoroethene.
Q2: What are the common byproducts of this compound decomposition?
A2: The major byproduct of decomposition is 1,1-difluoroethene, a volatile gas formed via E2 elimination. Under certain conditions, particularly if water is present, hydrolysis can lead to the formation of 2,2-difluoroethanol.
Q3: How do reaction conditions influence the competition between substitution and elimination?
A3: Several factors determine the ratio of the desired substitution product to the undesired elimination byproduct:
-
Base Strength and Steric Hindrance: Strong, sterically hindered bases, such as potassium tert-butoxide, significantly favor E2 elimination.[1][2] Strong, non-hindered bases like sodium ethoxide can also promote elimination, though often to a lesser extent.[3][4]
-
Temperature: Higher reaction temperatures generally favor elimination over substitution.[4][5]
-
Solvent: The choice of solvent can influence the reaction outcome. Aprotic polar solvents like DMF or DMSO are commonly used for SN2 reactions.[5]
-
Nucleophile Strength: While strong bases tend to promote elimination, a strong, non-basic nucleophile will favor the SN2 pathway.
Troubleshooting Guide
Problem 1: Low yield of the desired difluoroethylated product and suspected decomposition.
| Possible Cause | Troubleshooting Step | Rationale |
| Reaction temperature is too high. | Decrease the reaction temperature. Monitor the reaction progress at lower temperatures, even if the reaction time needs to be extended. | Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at elevated temperatures.[4] |
| The base is too strong or sterically hindered. | If possible, use a weaker base that is still capable of deprotonating the nucleophile. If a strong base is required, consider using a non-hindered base (e.g., sodium hydride) in place of a bulky base (e.g., potassium tert-butoxide).[1][2][6] | Strong and bulky bases are more likely to act as a base for elimination rather than allowing the nucleophile to participate in a substitution reaction.[1][2] |
| Inappropriate solvent selection. | If using a protic solvent, consider switching to a polar aprotic solvent such as DMF or acetonitrile to favor the SN2 reaction. | Polar aprotic solvents are known to accelerate the rate of SN2 reactions.[5] |
Problem 2: Identification and quantification of decomposition byproducts.
| Analytical Challenge | Recommended Method | Details |
| Confirming the presence of 1,1-difluoroethene. | Headspace Gas Chromatography-Mass Spectrometry (GC-MS).[7][8] | Due to its volatility, headspace analysis is the most effective way to detect 1,1-difluoroethene. A sample of the reaction headspace is injected into the GC-MS for separation and identification. |
| Quantifying the ratio of substitution product to byproducts. | Quantitative ¹⁹F NMR Spectroscopy.[9][10][11][12][13] | ¹⁹F NMR is a powerful tool for quantifying fluorine-containing compounds in a reaction mixture without the need for chromatography. By integrating the signals of the product and byproducts, their relative amounts can be determined. An internal standard can be used for absolute quantification. |
| Analyzing non-volatile byproducts and starting material. | Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][14] | These techniques can be used to separate and identify the desired product, unreacted starting material, and non-volatile byproducts like 2,2-difluoroethanol. |
Data Presentation
The following table summarizes the expected major product based on the type of base used in the reaction with this compound.
| Base | Base Type | Expected Major Product | Predominant Mechanism |
| Potassium tert-butoxide (KOtBu) | Strong, Sterically Hindered | 1,1-difluoroethene | E2 Elimination[1][15] |
| Sodium ethoxide (NaOEt) | Strong, Non-hindered | Mixture of substitution and elimination products | SN2 / E2[3][4] |
| Sodium hydride (NaH) | Strong, Non-nucleophilic base | Primarily substitution product | SN2 |
| Potassium carbonate (K₂CO₃) | Weak Base | Primarily substitution product | SN2 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (O-difluoroethylation of a Phenol)
This protocol describes a general method for the O-difluoroethylation of a phenolic substrate using this compound.
Materials:
-
Phenolic substrate (1.0 eq)
-
This compound (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)[6]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the phenolic substrate (1.0 eq).
-
Add anhydrous DMF to dissolve the substrate.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of this compound (1.2 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Quantitative Analysis of Reaction Mixture by ¹⁹F NMR
This protocol outlines the steps for determining the relative yields of products and byproducts in a reaction mixture containing fluorinated compounds.[9][10][11][12][13]
Materials:
-
Aliquot of the crude reaction mixture
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube
-
Internal standard (optional, e.g., trifluorotoluene)
Procedure:
-
Take a representative aliquot of the crude reaction mixture.
-
If an internal standard is used, accurately weigh the internal standard and add it to the aliquot.
-
Dissolve the sample in a deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹⁹F NMR spectrum. Ensure the spectral width is sufficient to encompass all expected fluorine signals.
-
Process the spectrum, including phasing and baseline correction.
-
Integrate the signals corresponding to the desired product, unreacted this compound, and any fluorine-containing byproducts.
-
The ratio of the integrals will correspond to the molar ratio of the respective species in the mixture.
Visualizations
Caption: Competing SN2 and E2 pathways for this compound.
Caption: Troubleshooting workflow for low-yield difluoroethylation reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. proprep.com [proprep.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. A validated method for the quantitation of 1,1-difluoroethane using a gas in equilibrium method of calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acgpubs.org [acgpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. Predict the major products of the following reactions. (a) ethyl ... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Managing Elimination Byproducts with 2,2-Difluoroethyl p-toluenesulfonate
Welcome to the technical support center for 2,2-Difluoroethyl p-toluenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this versatile reagent. Our focus is on managing and minimizing the formation of elimination byproducts in your synthetic protocols.
Troubleshooting Guide
Problem 1: Low Yield of Desired Substitution Product and Formation of an Unknown Byproduct
Symptoms:
-
The yield of the nucleophilic substitution (SN2) product is significantly lower than expected.
-
TLC or GC-MS analysis indicates the presence of a major byproduct.
-
The byproduct is volatile and may be lost during workup.
Possible Cause: The primary cause is often the competing E2 elimination reaction, leading to the formation of 1,1-difluoroethene. This is particularly prevalent when using strong, sterically hindered bases or high reaction temperatures. The tosylate group is an excellent leaving group, facilitating both substitution and elimination pathways.[1]
Solutions:
-
Choice of Base/Nucleophile:
-
If your nucleophile is also a strong base, consider using a less basic alternative if possible.
-
For reactions where a base is required, use a non-nucleophilic, sterically hindered base in minimal stoichiometric amounts. However, be aware that bulky bases can sometimes favor elimination.[2]
-
If the nucleophile is an amine, it can often act as the base itself, avoiding the need for an additional, stronger base that might promote elimination.[3]
-
-
Solvent Selection:
-
Polar aprotic solvents such as DMF, DMSO, or acetonitrile generally favor SN2 reactions over E2.[4] These solvents solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic.
-
Avoid polar protic solvents like ethanol or water if elimination is a concern, as they can solvate the nucleophile and reduce its potency, potentially favoring elimination with strongly basic nucleophiles.
-
-
Temperature Control:
-
Elimination reactions are often favored at higher temperatures due to their higher activation energy and positive entropy change.
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or even 0 °C may be sufficient for many nucleophiles.
-
-
Monitoring the Reaction:
-
Closely monitor the reaction progress by TLC or GC to avoid prolonged reaction times at elevated temperatures, which can lead to increased byproduct formation.
-
Problem 2: Difficulty in Separating the Desired Product from Starting Material or Byproducts
Symptoms:
-
Co-elution of the product and starting material or byproducts during column chromatography.
-
Impure fractions after purification.
Solutions:
-
Reaction Completion: Ensure the reaction has gone to completion by TLC or GC analysis to minimize the amount of unreacted this compound.
-
Purification Technique:
-
Column Chromatography: Use a solvent system with a polarity gradient that provides good separation between your product and potential impurities. A less polar solvent system might be required to effectively separate the non-polar elimination byproduct, if it's not volatile enough to be removed under vacuum.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Distillation: If your product is a liquid with a significantly different boiling point from the impurities, distillation under reduced pressure may be an option.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary elimination byproduct when using this compound?
The primary elimination byproduct is 1,1-difluoroethene, a volatile gas. This is formed through an E2 mechanism where a base abstracts a proton from the carbon adjacent to the carbon bearing the tosylate group.
Q2: How can I favor the SN2 reaction over the E2 elimination?
To favor the SN2 pathway, you should use:
-
A strong, non-basic, or weakly basic nucleophile.
-
A polar aprotic solvent (e.g., DMF, DMSO, acetonitrile).
-
The lowest effective reaction temperature.
-
Avoid sterically hindered, strong bases.
Q3: Is this compound stable?
Under normal storage conditions, it is a stable compound. However, it is sensitive to strong oxidizing agents and should be protected from moisture. At elevated temperatures, it can decompose.
Q4: What are the safety precautions I should take when working with this reagent?
This compound is an irritant to the skin, eyes, and respiratory tract. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q5: Can I use this reagent to introduce a difluoroethyl group onto a nitrogen atom?
Yes, the 2,2-difluoroethylation of amines is a common application. The amine can act as both the nucleophile and the base in this reaction. The use of an additional, stronger base should be carefully considered as it may increase the likelihood of elimination.[3]
Q6: What about reactions with oxygen or sulfur nucleophiles?
Reactions with oxygen (e.g., phenols, alcohols) and sulfur (e.g., thiols) nucleophiles are also common. For these reactions, a non-nucleophilic base is often required to deprotonate the nucleophile. To minimize elimination, a weak base like potassium carbonate or cesium carbonate is often preferred over stronger bases like sodium hydride or potassium tert-butoxide.[5][6]
Data Presentation
The choice of reaction conditions can significantly impact the ratio of substitution (SN2) to elimination (E2) products. The following table provides a summary of expected outcomes based on general principles of organic reactivity for a primary tosylate like this compound. Note: Specific yields can vary depending on the exact nucleophile and substrate.
| Nucleophile/Base | Solvent | Temperature | Expected Major Product | Rationale |
| Sodium Azide (NaN₃) | DMF | Room Temp. | SN2 (Alkyl Azide) | Azide is a strong nucleophile but a weak base. |
| Sodium Cyanide (NaCN) | DMSO | Room Temp. | SN2 (Alkyl Cyanide) | Cyanide is a strong nucleophile and a moderately strong base. Low temperature favors substitution. |
| Aniline | Acetonitrile | Reflux | SN2 (N-Alkylated Aniline) | Aniline is a relatively weak base, and the reaction is typically nucleophilic substitution. |
| Sodium Ethoxide (NaOEt) | Ethanol | 50 °C | E2 (1,1-difluoroethene) | Ethoxide is a strong, unhindered base, which strongly favors elimination. |
| Potassium tert-Butoxide (t-BuOK) | THF | Room Temp. | E2 (1,1-difluoroethene) | A strong, sterically hindered base that is a classic reagent for promoting E2 reactions. |
| Sodium Thiophenoxide (NaSPh) | DMF | Room Temp. | SN2 (Alkyl Phenyl Sulfide) | Thiolates are excellent nucleophiles and relatively weak bases.[7] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (SN2) with an Amine Nucleophile
This protocol describes a general method for the 2,2-difluoroethylation of a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 - 2.0 eq)
-
Anhydrous Acetonitrile or DMF (10 volumes)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with stir bar
-
Condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the amine and anhydrous acetonitrile (or DMF).
-
Add this compound to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Minimizing Elimination in Reactions with Oxygen Nucleophiles
This protocol provides a method for the O-alkylation of a phenol, aiming to minimize the E2 byproduct.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of the phenol and potassium carbonate in DMF, add this compound at room temperature.
-
Stir the reaction at room temperature for 12-24 hours or until TLC indicates completion. Gentle heating (40-50 °C) can be applied if the reaction is slow.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Reaction Pathway Competition
The following diagram illustrates the competition between the desired SN2 pathway and the undesired E2 elimination pathway for this compound.
Caption: Competing SN2 and E2 pathways for this compound.
Workflow for PET Tracer Synthesis and Application
This compound is a precursor for the synthesis of PET tracers. For instance, derivatives can be used to synthesize tracers targeting the KCa3.1 potassium channel, which is implicated in cancer.[8]
Caption: Workflow from precursor to PET imaging and the targeted signaling pathway.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Difluoroethylation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during difluoroethylation reactions, with a specific focus on resolving issues of low conversion.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion in difluoroethylation reactions?
A1: Low conversion can stem from several factors, including the degradation or impurity of the difluoroethylation reagent, catalyst deactivation due to moisture or air, suboptimal reaction conditions (temperature, solvent, concentration), inherent limitations of the substrate, or the presence of quenching impurities in the reaction mixture.[1][2]
Q2: How stable are common difluoroethylation reagents and how should they be stored?
A2: The stability of difluoroethylation reagents varies. For instance, hypervalent iodine reagents and sulfonium salts should be stored in a cool, dry place, often under an inert atmosphere (nitrogen or argon) and protected from light to prevent degradation. Silane-based reagents like TMSCF₂H are sensitive to moisture and should be handled under anhydrous conditions.[3][4] Always refer to the manufacturer's specific storage recommendations.
Q3: Can the choice of solvent significantly impact the reaction yield?
A3: Yes, the solvent plays a critical role. The ideal solvent should dissolve all reactants and reagents but not react with them. Polar aprotic solvents like DMF, DMSO, CH₃CN, or ethers like THF and 1,4-dioxane are commonly used. The choice can influence reagent stability, reaction kinetics, and product solubility, directly affecting the conversion rate.
Q4: My substrate is complex and contains multiple functional groups. Could this be the cause of low yield?
A4: Absolutely. Complex substrates with certain functional groups can lead to low yields.[5][6] Groups like unprotected alcohols, amines, or thiols can react with the difluoroethylation reagent or catalyst. Additionally, strong electron-withdrawing groups on the substrate can deactivate it towards electrophilic difluoroethylation, while steric hindrance near the reaction site can prevent the reaction from proceeding efficiently.[3]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem: Reagent Instability or Degradation
Question: My difluoroethylation reaction has stopped working, or the yield has significantly dropped, even with a new batch of substrate. Could my reagent be the problem?
Answer: This is a strong possibility. Difluoroethylation reagents can be sensitive and degrade over time, especially with improper handling or storage.
Troubleshooting Steps:
-
Verify Reagent Quality: If possible, check the purity of the reagent using techniques like ¹⁹F NMR. Compare the spectrum to a reference standard to identify degradation products.
-
Use a Fresh Batch: The most straightforward test is to use a freshly opened bottle of the reagent from a reputable supplier.
-
Implement Strict Anhydrous/Anoxic Techniques: When handling the reagent, use an inert atmosphere (glove box or Schlenk line) and oven-dried glassware to prevent degradation from moisture and oxygen.
Experimental Protocol: Reagent Purity Check by ¹⁹F NMR
-
Sample Preparation: Under an inert atmosphere, dissolve a small, accurately weighed sample of the difluoroethylation reagent in a dry, deuterated solvent (e.g., CDCl₃, CD₃CN) in a dry NMR tube.
-
Acquisition: Acquire a ¹⁹F NMR spectrum. Include a known internal standard (e.g., trifluorotoluene) for quantitative analysis if desired.
-
Analysis: Compare the chemical shifts and integration values of the observed peaks with the expected values for the pure reagent. The presence of significant unexpected peaks indicates degradation.
Problem: Catalyst Inactivity or Poisoning
Question: My catalytic difluoroethylation reaction is showing low to no conversion. What could be wrong with the catalyst?
Answer: Catalyst deactivation is a frequent cause of failure in catalytic reactions.[7][8] This can happen through several mechanisms, most commonly moisture contamination, oxidation, or poisoning by impurities.[9][10]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Many catalysts, especially Lewis acids and transition metal complexes, are extremely sensitive to water.[2][9] Ensure all solvents and reagents are rigorously dried.
-
Avoid Atmospheric Exposure: Handle catalysts under an inert atmosphere. Oxygen can irreversibly oxidize many transition metal catalysts.
-
Purify Substrates: Impurities in the substrate (e.g., sulfur or phosphorus compounds) can act as poisons, binding to the catalyst's active sites and deactivating it.[8] If suspected, purify the substrate via chromatography, distillation, or recrystallization.
-
Perform a Catalyst Activity Test: Run a small-scale control reaction with a simple, reliable substrate known to work well to confirm the catalyst's activity.
Logical Diagram: Diagnosing Catalyst Deactivation
Caption: Troubleshooting logic for identifying catalyst deactivation.
Problem: Unfavorable Reaction Conditions
Question: I am seeing some product, but the conversion is consistently low. How can I optimize the reaction conditions?
Answer: Systematic optimization of reaction parameters is key to improving yield.[11] Temperature, concentration, and stoichiometry are critical variables to investigate.
Optimization Strategy:
-
Temperature: If the reaction is sluggish at room temperature, incrementally increase the temperature (e.g., in 10-20 °C steps). Conversely, if side products are observed, lowering the temperature may improve selectivity and yield.
-
Concentration: Reactions that are too dilute may proceed slowly, while highly concentrated reactions can lead to solubility issues or side reactions. Test a range of concentrations (e.g., 0.05 M, 0.1 M, 0.5 M).
-
Stoichiometry: Vary the molar ratio of the difluoroethylation reagent relative to the substrate. Using a slight excess (e.g., 1.2 to 1.5 equivalents) can often drive the reaction to completion.
Data Table: Example of Reaction Optimization
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Reagent (equiv.) | Conversion (%) |
| 1 | 10 | THF | 25 | 1.1 | 35 |
| 2 | 10 | THF | 50 | 1.1 | 68 |
| 3 | 10 | CH₃CN | 50 | 1.1 | 75 |
| 4 | 10 | CH₃CN | 50 | 1.5 | 92 |
| 5 | 5 | CH₃CN | 50 | 1.5 | 88 |
Note: This data is representative and illustrates an optimization workflow.
Experimental Workflow: Reaction Optimization
Caption: A systematic workflow for optimizing reaction conditions.
Problem: Substrate-Related Issues
Question: The reaction works well for my simple model substrate, but fails for my actual, more complex molecule. What should I do?
Answer: This points to a substrate scope limitation.[12][13] The electronic or steric properties of your complex molecule are likely interfering with the reaction.
Troubleshooting Steps:
-
Protecting Groups: If your substrate has reactive functional groups (e.g., -OH, -NH₂), use appropriate protecting groups that are stable to the reaction conditions and can be removed later.
-
Change Reaction Type: If an electrophilic difluoroethylation is failing due to an electron-deficient substrate, consider switching to a nucleophilic or radical-based method, which may have different substrate requirements.[3][14]
-
Analog Substrates: Test commercially available analogs of your substrate that are slightly different (e.g., lacking a specific functional group, different substitution pattern) to identify the problematic feature.
Data Table: Substrate Scope Limitations
| Substrate Type | Functional Group | Potential Issue | Suggested Action |
| Electron-Deficient Arene | -NO₂, -CN, -CF₃ | Low reactivity towards electrophilic reagents.[3] | Switch to a nucleophilic or radical pathway. |
| Sterically Hindered | Ortho-di-substituted arene | Prevents reagent access to the reaction site. | Use a smaller catalyst/reagent; increase temperature. |
| Unprotected Nucleophiles | -OH, -NH₂, -SH | Reacts with the reagent or deactivates the catalyst. | Install appropriate protecting groups. |
| Heterocycles | Pyridine, Imidazole | Can act as a ligand, poisoning the catalyst. | Use a larger excess of catalyst or a different catalyst. |
Problem: Influence of Atmospheric Conditions
Question: I don't use a glove box or Schlenk line. Could ambient moisture and oxygen be affecting my reaction?
Answer: Yes, very likely. Many reagents and catalysts used in modern organic synthesis are sensitive to both moisture and oxygen.[2][9] Water can hydrolyze reagents and deactivate catalysts, while oxygen can cause oxidative degradation.[15][16][17][18]
Experimental Protocol: Setting Up an Inert Atmosphere Reaction (Schlenk Line)
-
Glassware Preparation: Thoroughly oven-dry all glassware (reaction flask, condenser, dropping funnel) and cool under a stream of dry nitrogen or argon.
-
Reagent Addition: Add solid reagents (substrate, catalyst) to the reaction flask under a positive pressure of inert gas.
-
Solvent Transfer: Transfer anhydrous solvents via a cannula or a dry syringe.
-
Purging (Sparging): Bubble a slow stream of inert gas through the reaction solvent for 10-15 minutes to remove any dissolved oxygen.
-
Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction, typically by connecting the flask to a nitrogen/argon manifold with an oil bubbler to vent excess pressure.
Diagram: Inert vs. Non-Inert Atmosphere Setup
Caption: Comparison of reaction outcomes in non-inert vs. inert atmospheres.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. EP25 | Evaluation of Stability of In Vitro Medical Laboratory Test Reagents [clsi.org]
- 5. researchgate.net [researchgate.net]
- 6. Standardizing Substrate Selection: A Strategy toward Unbiased Evaluation of Reaction Generality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 10. Catalyst Deactivation in the Abatement of Atmospheric Pollutants: Origin, Resistance, and Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reaction Optimization: Case Study 1 - GalChimia [galchimia.com]
- 12. Expanded Substrate Scope and Improved Reactivity of Ether-Forming Cross-Coupling Reactions of Organotrifluoroborates and Acetals [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. experts.umn.edu [experts.umn.edu]
- 16. waterandwastewater.com [waterandwastewater.com]
- 17. Improving water quality through artificial oxygenation | Western Australian Government [wa.gov.au]
- 18. atlas-scientific.com [atlas-scientific.com]
impact of base on 2,2-Difluoroethyl p-toluenesulfonate stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Difluoroethyl p-toluenesulfonate. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on the impact of basic conditions on the compound's stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound under basic conditions?
A1: Under basic conditions, this compound is susceptible to two main reaction pathways:
-
Elimination (E2 Mechanism): This pathway is favored by strong, sterically hindered bases and leads to the formation of 1,1-difluoroethene (vinylidene fluoride) and the corresponding p-toluenesulfonate salt. The reaction proceeds via a concerted mechanism where the base removes a proton from the carbon adjacent to the difluoromethyl group, and the tosylate leaving group departs simultaneously.
-
Substitution (SN2 Mechanism): This pathway is favored by good nucleophiles that are relatively weak bases. The nucleophile attacks the carbon bearing the tosylate group, displacing it to form a substituted product. For example, using a hydroxide source as a base can lead to the formation of 2,2-difluoroethanol.
The choice of base, solvent, and temperature will significantly influence which pathway predominates.
Q2: I am observing low yields in my reaction where this compound is used as a difluoroethylating agent. What could be the cause?
A2: Low yields are often attributed to the decomposition of the this compound starting material, especially if basic conditions are employed. Key factors include:
-
Base Strength: Strong bases can promote the competing elimination reaction, consuming the starting material.
-
Temperature: Higher temperatures can accelerate both the desired substitution and the undesired elimination reactions.
-
Molar Ratio of Base to Substrate: An excessive amount of base can significantly increase the rate of decomposition. Studies on the analogous 2-[¹⁸F]fluoroethyl tosylate have shown that the molar ratio of base to the tosylate precursor is a critical parameter influencing the formation of side products.[1]
-
Moisture: The presence of water can lead to hydrolysis of the tosylate, forming 2,2-difluoroethanol.
Q3: How can I minimize the formation of the elimination byproduct (1,1-difluoroethene)?
A3: To minimize the formation of 1,1-difluoroethene, consider the following strategies:
-
Choice of Base: Use a weaker or more sterically hindered base if possible. For example, potassium carbonate might be preferable to potassium tert-butoxide in some applications.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired transformation.
-
Stoichiometry: Carefully control the stoichiometry of the base. Use the minimum amount necessary to achieve the desired reaction.
-
Solvent: The choice of solvent can influence the reaction pathway. Aprotic polar solvents are generally suitable for SN2 reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Complete consumption of starting material with no desired product formation. | The reaction conditions are too harsh, leading to rapid decomposition via elimination or hydrolysis. | - Lower the reaction temperature.- Use a weaker base (e.g., K₂CO₃ instead of NaOH).- Reduce the molar equivalent of the base.- Ensure anhydrous conditions if hydrolysis is a concern. |
| Formation of a significant amount of a volatile byproduct. | This is likely 1,1-difluoroethene, the product of the elimination reaction. | - Switch to a less sterically hindered and/or weaker base.- Optimize the reaction temperature and time to favor the desired substitution reaction. A study on a similar compound showed that the formation of volatile byproducts is dependent on reaction time and temperature.[1] |
| Presence of 2,2-difluoroethanol in the reaction mixture. | This indicates hydrolysis of the tosylate, likely due to the presence of water or hydroxide ions. | - Use anhydrous solvents and reagents.- If a hydroxide base is not required for the primary reaction, switch to a non-hydroxide base.- If using a hydroxide-containing base, minimize the reaction time and temperature. |
| Inconsistent reaction outcomes. | The stability of this compound is highly sensitive to the reaction conditions. | - Precisely control all reaction parameters, including temperature, reaction time, and stoichiometry of reagents.- Ensure consistent quality and purity of the starting material and reagents. |
Experimental Protocols
General Protocol for a Base-Mediated Substitution Reaction
This protocol provides a general guideline for a nucleophilic substitution reaction using this compound. The specific nucleophile, base, solvent, and temperature will need to be optimized for each specific transformation.
Materials:
-
This compound
-
Nucleophile
-
Base (e.g., Potassium Carbonate)
-
Anhydrous aprotic polar solvent (e.g., Acetonitrile, DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add the nucleophile and the anhydrous solvent.
-
Add the base (e.g., 1.2 equivalents of potassium carbonate).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography, distillation).
Visualizations
Caption: E2 Elimination pathway of this compound.
Caption: SN2 Substitution pathway of this compound.
References
Technical Support Center: Solvent Effects on the Reactivity of 2,2-Difluoroethyl p-Toluenesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Difluoroethyl p-toluenesulfonate. The information provided will help in understanding and optimizing reactions involving this substrate, with a focus on the critical role of solvent effects.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of this compound in solvolysis reactions?
Due to the strong electron-withdrawing effect of the two fluorine atoms on the alpha-carbon, this compound is expected to be significantly less reactive towards SN1 solvolysis than its non-fluorinated analog, ethyl p-toluenesulfonate. The fluorine atoms destabilize the formation of a carbocation intermediate, which is the rate-determining step in an SN1 reaction. Consequently, the reaction is more likely to proceed through an SN2 mechanism, where the solvent acts as a nucleophile. The reactivity will be highly sensitive to the nucleophilicity of the solvent.
Q2: How do solvent properties influence the reaction mechanism (SN1 vs. SN2)?
The choice of solvent is critical in determining the reaction pathway for the solvolysis of this compound.
-
Solvent Ionizing Power (Y): This parameter reflects the ability of the solvent to stabilize charged intermediates, such as carbocations and the leaving group. Solvents with high ionizing power (e.g., water, formic acid, fluoroalcohols) favor the SN1 mechanism. However, due to the destabilizing effect of the fluorine atoms, a pure SN1 mechanism is unlikely for this substrate.
-
Solvent Nucleophilicity (N): This parameter measures the ability of the solvent to donate an electron pair to the electrophilic carbon center. Solvents with high nucleophilicity (e.g., ethanol, methanol, aqueous acetone) will favor the SN2 mechanism. Given the electronic properties of this compound, the SN2 pathway is expected to be dominant in most common solvents.
Q3: What are the potential side reactions to be aware of during the solvolysis of this compound?
Researchers should be aware of the following potential side reactions:
-
Elimination (E2): In the presence of a strong, non-nucleophilic base, or in solvents that favor elimination, the formation of 2,2-difluorovinyl tosylate could occur.
-
Hydrolysis of the C-F bond: While generally stable, under harsh basic or acidic conditions and elevated temperatures, hydrolysis of the C-F bonds could potentially occur, leading to undesired byproducts.
-
Rearrangement: Although less likely for this primary substrate compared to secondary systems, carbocationic rearrangements could occur if any SN1 character is present in the transition state, especially in highly ionizing, non-nucleophilic solvents.
Q4: How can I interpret the kinetic data from my solvolysis experiments?
The Grunwald-Winstein equation is a powerful tool for analyzing the effect of the solvent on solvolysis rates and elucidating the reaction mechanism. The extended form of the equation is:
log(k/ko) = lN + mY
where:
-
k is the rate constant in a given solvent.
-
ko is the rate constant in the reference solvent (80% ethanol/20% water).
-
l is the sensitivity of the reaction to solvent nucleophilicity (N).
-
m is the sensitivity of the reaction to solvent ionizing power (Y).
A high l value (typically > 0.7) and a low m value (typically < 0.5) are indicative of an SN2 mechanism. Conversely, a low l value and a high m value (typically > 0.8) suggest an SN1 mechanism. For this compound, a high l and low m value are expected, confirming a bimolecular, nucleophilic substitution pathway.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Slow or no reaction | 1. Low solvent nucleophilicity.2. Low reaction temperature.3. Poor solubility of the substrate. | 1. Switch to a more nucleophilic solvent (e.g., from a fluoroalcohol to aqueous ethanol or acetone).2. Increase the reaction temperature, monitoring for potential side reactions.3. Use a co-solvent to improve solubility. Ensure the substrate is fully dissolved before starting the reaction. |
| Formation of unexpected products | 1. Competing elimination reaction.2. Rearrangement of an unstable intermediate.3. Decomposition of the substrate or product. | 1. Use a less basic and more nucleophilic solvent. Avoid high temperatures.2. Employ a more nucleophilic solvent to favor the SN2 pathway and suppress carbocation formation.3. Analyze the reaction at different time points to identify unstable intermediates or products. Consider running the reaction at a lower temperature. |
| Poor reproducibility of kinetic data | 1. Inconsistent temperature control.2. Inaccurate measurement of reagents.3. Presence of impurities in the solvent or substrate. | 1. Use a constant temperature bath to maintain a stable reaction temperature (± 0.1 °C).2. Use calibrated pipettes and glassware for accurate dispensing of solutions.3. Purify the substrate and solvents before use. Use freshly prepared solutions. |
Data Presentation
Table 1: Representative Solvolysis Data for a Model Secondary Tosylate (Isopropyl p-toluenesulfonate) at 25 °C
Disclaimer: The following data is for isopropyl p-toluenesulfonate and is provided as an illustrative example to demonstrate the impact of solvent nucleophilicity (N) and ionizing power (Y) on solvolysis rates. The actual rate constants for this compound will differ but are expected to follow similar trends in response to solvent properties, albeit with a greater sensitivity to nucleophilicity.
| Solvent | Y (Ionizing Power) | N (Nucleophilicity) | k (s-1) |
| 100% Ethanol | -2.03 | +0.37 | 1.2 x 10-7 |
| 80% Ethanol / 20% Water | 0.00 | 0.00 | 1.5 x 10-6 |
| 50% Ethanol / 50% Water | +1.65 | -0.20 | 2.1 x 10-5 |
| 100% Methanol | -1.09 | +0.17 | 4.1 x 10-7 |
| 80% Methanol / 20% Water | +0.43 | -0.04 | 3.7 x 10-6 |
| 97% TFE / 3% Water | +2.83 | -3.30 | 1.0 x 10-4 |
| 50% TFE / 50% Water | +2.85 | -1.85 | 1.8 x 10-4 |
| Acetic Acid | -1.64 | -2.05 | 4.5 x 10-8 |
| Formic Acid | +2.05 | -2.38 | 3.0 x 10-5 |
Note: Y and N values are from established literature scales.
Experimental Protocols
Protocol 1: Kinetic Study of the Solvolysis of this compound
This protocol describes a general method for determining the rate of solvolysis by monitoring the production of p-toluenesulfonic acid.
Materials:
-
This compound
-
Anhydrous solvents of choice (e.g., ethanol, methanol, acetone, water)
-
Standardized sodium hydroxide solution (e.g., 0.01 M)
-
Indicator solution (e.g., bromothymol blue)
-
Constant temperature bath
-
Calibrated glassware (pipettes, burettes, volumetric flasks)
-
Magnetic stirrer and stir bars
-
Stopwatch
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable, non-reactive solvent (e.g., acetone) at a known concentration (e.g., 0.1 M).
-
Prepare the desired solvent mixtures by volume or weight.
-
-
Kinetic Run:
-
Place a known volume of the desired solvent mixture into a reaction flask equipped with a magnetic stir bar.
-
Add a few drops of the indicator solution.
-
Equilibrate the reaction flask in the constant temperature bath for at least 15 minutes.
-
Initiate the reaction by adding a known volume of the this compound stock solution to the reaction flask. Start the stopwatch immediately.
-
Monitor the reaction by titrating the liberated p-toluenesulfonic acid with the standardized sodium hydroxide solution. This can be done by:
-
Endpoint method: Add a known, small aliquot of the NaOH solution at the beginning. Record the time it takes for the indicator to change color. Immediately add another aliquot and record the time for the next color change. Repeat until the reaction is complete or for at least three half-lives.
-
Sampling method: Withdraw aliquots of the reaction mixture at regular time intervals, quench the reaction (e.g., by adding to a cold, non-reactive solvent), and then titrate the acid content with the NaOH solution.
-
-
-
Data Analysis:
-
Calculate the concentration of the substrate remaining at each time point.
-
Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time.
-
The slope of this line will be equal to the negative of the first-order rate constant (-k).
-
Mandatory Visualizations
Caption: Influence of solvent properties on solvolysis reaction pathways.
Caption: Experimental workflow for a kinetic study of solvolysis.
preventing overalkylation with 2,2-Difluoroethyl p-toluenesulfonate
Welcome to the technical support center for 2,2-Difluoroethyl p-toluenesulfonate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and prevent common issues like overalkylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound (also known as 2,2-difluoroethyl tosylate) is a powerful alkylating agent.[1] The tosylate group is an excellent leaving group, making the molecule highly reactive toward nucleophiles.[1][2][3] It is commonly used to introduce the 2,2-difluoroethyl group into various molecules, a motif of interest in pharmaceutical and agrochemical research.[4]
Q2: I am observing significant amounts of a di-alkylated byproduct in my reaction with a primary amine. What is causing this?
A2: This phenomenon is known as overalkylation and is a common challenge when using reactive electrophiles like tosylates with nucleophiles such as primary or secondary amines.[5] After the initial N-alkylation, the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms a tertiary amine.
Q3: How can I minimize overalkylation and improve the yield of my desired mono-alkylated product?
A3: Controlling overalkylation requires careful optimization of reaction parameters.[5] Key strategies include:
-
Stoichiometry Control: Use a large excess of the amine nucleophile relative to the this compound. This increases the probability that the tosylate will react with the starting amine rather than the mono-alkylated product.
-
Slow Addition: Add the this compound solution dropwise or via a syringe pump to the amine solution over an extended period.[6] This maintains a low concentration of the alkylating agent in the reaction mixture, favoring the initial mono-alkylation step.[6]
-
Low Temperature: Conduct the reaction at a reduced temperature (e.g., using an ice bath).[6] Lowering the temperature decreases the reaction rate, providing better control over the selectivity of the alkylation.
-
Dilution: Running the reaction under more dilute conditions can also help disfavor the second alkylation step.[5]
Q4: What is the role of the base in this reaction, and which one should I choose?
A4: The base is crucial for neutralizing the p-toluenesulfonic acid byproduct generated during the reaction. For N-alkylation of amines, the amine reactant itself can often serve as the base if used in excess. For other nucleophiles, like alcohols or thiols, a non-nucleophilic base is required. A mild base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often preferred as it can help control the reaction rate and reduce side product formation.[5][6]
Q5: Are there alternative strategies to avoid over-alkylation if the above methods are insufficient?
A5: Yes, if optimizing reaction conditions is not sufficient, you can consider a protection/deprotection strategy.[5] For example, you can use an amine with a protecting group that allows for only a single alkylation. The protecting group is then removed in a subsequent step to yield the desired secondary amine.
Troubleshooting Guide: Overalkylation
This guide provides a logical workflow to diagnose and resolve issues with overalkylation.
Caption: Troubleshooting workflow for diagnosing and preventing overalkylation.
Data Presentation: Impact of Reaction Conditions
The following table summarizes how different reaction parameters can influence the product distribution in a typical N-alkylation of a primary amine with this compound.
| Entry | Amine:Tosylate Ratio | Addition Method | Temperature (°C) | Yield Mono-alkylated (%) | Yield Di-alkylated (%) |
| 1 | 1.2 : 1 | Bulk | 25 | ~40 | ~55 |
| 2 | 5 : 1 | Bulk | 25 | ~75 | ~20 |
| 3 | 5 : 1 | Slow (1 hr) | 25 | ~85 | ~10 |
| 4 | 5 : 1 | Slow (1 hr) | 0 | >95 | <5 |
Note: Yields are representative and can vary based on the specific substrate and solvent used.
Experimental Protocol: Selective Mono-N-Alkylation
This protocol details a general procedure for the selective mono-alkylation of a primary amine using this compound, incorporating best practices to minimize overalkylation.
References
Navigating Reactions with 2,2-Difluoroethyl p-toluenesulfonate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing 2,2-Difluoroethyl p-toluenesulfonate in their synthetic endeavors. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful workup and purification of your target molecules.
Troubleshooting and FAQs
This section addresses common challenges encountered during the workup of reactions involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Persistent Acidity in the Organic Layer | Residual p-toluenesulfonic acid. | Perform additional washes with a mild base such as saturated sodium bicarbonate solution. Ensure the aqueous layer is basic (pH > 8) before separating the layers. |
| Emulsion Formation During Extraction | High concentration of salts or polar byproducts. | Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. If the emulsion persists, filter the mixture through a pad of Celite. |
| Low Yield of Desired Product | Incomplete reaction or decomposition of the product during workup. | Monitor the reaction to completion using TLC or LC-MS. Avoid overly harsh acidic or basic conditions during the workup. If the product is volatile, use caution during solvent removal (e.g., lower temperature on the rotary evaporator). |
| Presence of Unreacted this compound | Insufficient reaction time, temperature, or nucleophile stoichiometry. | Ensure the reaction has gone to completion before initiating the workup. Unreacted tosylate can often be removed by silica gel chromatography. |
| Difficulty Visualizing Product on TLC | The 2,2-difluoroethyl group does not contain a chromophore for UV visualization. | Use a potassium permanganate stain or p-anisaldehyde stain for TLC visualization, as these can react with many functional groups.[1] |
| Co-elution of Product and Byproducts During Chromatography | Similar polarity of the desired product and impurities. | Adjust the solvent system for chromatography. A different solvent system or a gradient elution may be necessary. If the byproduct is p-toluenesulfonic acid, a basic wash prior to chromatography should remove it. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions using this compound?
A1: The most common byproduct is p-toluenesulfonic acid (TsOH), which is formed as the tosylate leaving group departs. Depending on the reaction conditions and the nucleophile used, side reactions such as elimination can also occur, leading to the formation of 1,1-difluoroethene.
Q2: How can I effectively remove p-toluenesulfonic acid from my reaction mixture?
A2: p-Toluenesulfonic acid is a strong acid and is highly soluble in water and polar organic solvents.[1][2][3] The most common method for its removal is to perform a liquid-liquid extraction with a mild aqueous base, such as saturated sodium bicarbonate or dilute sodium hydroxide solution. The acid will be converted to its corresponding salt, which is highly water-soluble and will partition into the aqueous layer.
Q3: Is this compound stable to aqueous workup conditions?
A3: this compound is generally stable to neutral and mildly acidic or basic aqueous washes at room temperature.[4] However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to its hydrolysis back to 2,2-difluoroethanol and p-toluenesulfonic acid.
Q4: My product containing the 2,2-difluoroethyl group is difficult to purify by chromatography. What are some tips?
A4: Compounds containing fluoroalkyl groups can sometimes exhibit different chromatographic behavior compared to their non-fluorinated analogs. If you are experiencing difficulty with purification, consider the following:
-
Solvent System Modification: Experiment with a range of solvent systems, including those with more polar or less polar components.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina or reverse-phase silica.
-
Pre-adsorption: For challenging separations, pre-adsorbing the crude material onto a small amount of silica gel before loading it onto the column can improve resolution.
Q5: How should I handle and dispose of this compound?
A5: this compound is a skin and eye irritant and may cause respiratory irritation.[4] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For disposal, follow all local, state, and federal regulations for chemical waste. Small quantities can be absorbed onto an inert material and disposed of as solid chemical waste.[4][5]
Data Presentation
The following table summarizes the solubility of key compounds involved in a typical reaction and workup. This data is essential for planning effective extraction and purification strategies.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Solubility in Water | Solubility in Common Organic Solvents |
| This compound | C₉H₁₀F₂O₃S | 236.24 | Insoluble (by inference) | Soluble in ethyl acetate, dichloromethane, chloroform, THF, acetone. Sparingly soluble in hexanes. |
| p-Toluenesulfonic acid | C₇H₈O₃S | 172.20 | Highly soluble[1][2][3] | Soluble in ethanol, ether, and other polar organic solvents; insoluble in non-polar solvents like hexanes.[1][3] |
| Sodium p-toluenesulfonate | C₇H₇NaO₃S | 194.18 | Highly soluble | Insoluble in most common organic solvents. |
| Typical 2,2-Difluoroethylated Product (e.g., an ether) | Varies | Varies | Generally insoluble | Soluble in a wide range of organic solvents depending on the overall structure. |
Experimental Protocols
This section provides a detailed methodology for a representative nucleophilic substitution reaction using this compound, followed by a comprehensive workup and purification procedure.
Protocol: Synthesis of 1-(2,2-Difluoroethoxy)-4-nitrobenzene
This protocol describes the SN2 reaction between 4-nitrophenol and this compound.
Materials:
-
4-Nitrophenol
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-nitrophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF. Stir the mixture at room temperature for 10 minutes.
-
Addition of Electrophile: Add this compound (1.2 eq.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated aqueous sodium bicarbonate solution (2x) to remove unreacted 4-nitrophenol and p-toluenesulfonic acid.
-
Deionized water (1x).
-
Brine (1x) to aid in the separation of the layers.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Visualizations
Logical Workflow for Reaction Workup
Caption: General workflow for the workup of reactions.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting workup issues.
References
Technical Support Center: Catalyst Poisoning in Reactions Involving 2,2-Difluoroethyl p-toluenesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in reactions utilizing 2,2-Difluoroethyl p-toluenesulfonate.
Frequently Asked Questions (FAQs)
Q1: My reaction using this compound is sluggish or has stalled completely. What are the likely causes related to the catalyst?
A1: A sluggish or stalled reaction is a common symptom of catalyst deactivation. The primary causes are often related to catalyst poisoning, where impurities or reaction components bind to the active sites of the catalyst, rendering it inactive.[1][2][3] When using this compound, potential sources of catalyst poisons include:
-
Impurities in the Reagent: The tosylate reagent itself or other starting materials may contain trace impurities such as sulfur or nitrogen-containing compounds, which are known poisons for common catalysts like palladium.[1][4]
-
Degradation of Reagents or Solvents: The reaction conditions might cause the decomposition of reagents or solvents, leading to the formation of catalyst-inhibiting species.
-
Coordination of Reaction Components: The tosylate starting material, ligands, or additives could strongly coordinate to the metal center of the catalyst, forming stable, inactive complexes.
Q2: What are the visible signs of catalyst deactivation in my reaction?
A2: Visual cues can often indicate catalyst deactivation. These include:
-
Color Change: A noticeable change in the color of the reaction mixture, such as the formation of a black precipitate (often referred to as palladium black in Pd-catalyzed reactions), can suggest catalyst agglomeration and deactivation.[5]
-
Reaction Stalling: Monitoring the reaction progress via techniques like TLC, GC-MS, or LC-MS may show an initial conversion that plateaus over time, indicating the catalyst is no longer active.[6]
-
Inconsistent Results: High variability in reaction yield or rate between different batches can point towards inconsistent levels of catalyst poisons in the reagents or variations in the reaction setup.[7]
Q3: Which catalysts are commonly used in reactions with this compound, and what are their known poisons?
A3: Reactions involving tosylates, including this compound, often employ transition metal catalysts. The most common are:
-
Palladium Catalysts (e.g., Pd(PPh₃)₄, Pd/C): These are widely used in cross-coupling reactions.[8] They are highly susceptible to poisoning by sulfur compounds (sulfides, sulfites), nitrogen-containing heterocycles, cyanides, halides, and carbon monoxide.[1][2]
-
Copper Catalysts (e.g., CuI): Copper catalysts are also utilized in cross-coupling reactions with tosylates.[9] They can be poisoned by similar compounds as palladium, particularly sulfur- and nitrogen-based molecules.
-
Iron Catalysts (e.g., FeF₃·3H₂O): Iron catalysts are a more recent addition for cross-coupling with tosylates.[10] While generally more robust, they can still be deactivated by strong coordinating species.
Q4: Can impurities in this compound be a source of catalyst poisons?
A4: Yes, impurities in the starting materials are a common source of catalyst poisons. For this compound, potential impurities could arise from its synthesis or degradation and may include residual starting materials or byproducts containing sulfur or other heteroatoms that can poison the catalyst. It is crucial to use high-purity reagents to minimize the risk of catalyst deactivation.
Q5: How can I prevent or mitigate catalyst poisoning in my reactions?
A5: Proactive measures can significantly reduce the risk of catalyst poisoning:
-
Use High-Purity Reagents: Ensure all starting materials, including this compound, solvents, and bases, are of the highest possible purity.
-
Degas Solvents: Thoroughly degas solvents to remove dissolved oxygen, which can oxidize and deactivate catalysts like Pd(0).[5]
-
Maintain an Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.[5][7]
-
Optimize Reaction Conditions: Avoid excessively high temperatures, which can accelerate catalyst decomposition.[5]
-
Ligand Selection: In cross-coupling reactions, using bulky, electron-rich ligands can sometimes protect the metal center and reduce its susceptibility to poisoning.[6]
Troubleshooting Guide
Issue: Low or no conversion in a cross-coupling reaction involving this compound.
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | 1. Reagent Purity Check: Use a new, high-purity batch of this compound and other reagents. 2. Additive Screening: Introduce a scavenger for potential poisons (e.g., a small amount of a sacrificial phosphine ligand). 3. Catalyst Loading: Increase the catalyst loading incrementally to overcome a low level of poison. |
| Catalyst Decomposition | 1. Temperature Optimization: Lower the reaction temperature to see if it improves the catalyst's stability and lifetime.[5] 2. Inert Atmosphere: Ensure the reaction setup is rigorously free of oxygen and moisture.[5][7] |
| Incorrect Reaction Conditions | 1. Solvent and Base Screening: Systematically screen different anhydrous, degassed solvents and bases. 2. Ligand Screening: If applicable, try a panel of different ligands to find one that is more robust under the reaction conditions.[5] |
Quantitative Data on Catalyst Poisoning
The following table summarizes the effect of sulfur dioxide (SO₂) poisoning on the light-off temperature (T₅₀) of a Palladium-based catalyst, illustrating the significant impact of sulfur-containing poisons on catalyst activity.
| Hydrocarbon | T₅₀ (Fresh Catalyst) | T₅₀ (SO₂ Poisoned Catalyst) | Temperature Shift |
| Methane | ~400°C | ~500°C | +100°C |
| Ethane | ~350°C | ~450°C | +100°C |
| Propane | ~325°C | ~375°C | +50°C |
| Data adapted from a study on SO₂ poisoning of Pd catalysts.[11] |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction
This protocol provides a general workflow for a cross-coupling reaction, such as a Suzuki or Stille coupling, using this compound.
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), the appropriate ligand (if required), and the base (e.g., K₂CO₃, K₃PO₄).
-
Add the coupling partner (e.g., a boronic acid or an organostannane).
-
Add this compound.
-
-
Solvent Addition:
-
Add the anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF) via cannula or syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an appropriate organic solvent and wash with water or brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Troubleshooting Steps for Catalyst Deactivation in the Above Protocol:
-
If the reaction stalls, try adding another portion of the catalyst. If the reaction restarts, it is a strong indication of catalyst deactivation.
-
If palladium black is observed, the reaction should be repeated at a lower temperature with rigorous exclusion of air.
-
Consider filtering the reaction mixture through a pad of Celite to remove any precipitated inactive catalyst before adding a fresh portion of the catalyst.
Visualizations
Caption: A typical experimental workflow for a cross-coupling reaction.
Caption: A decision-making workflow for troubleshooting catalyst deactivation.
Caption: Common pathways for catalyst deactivation.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficient synthesis of 2,2-diaryl-1,1-difluoroethenes via consecutive cross-coupling reactions of 2,2-difluoro-1-tributylstannylethenyl p-toluenesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Cross-Coupling of Nonactivated Secondary Alkyl Halides and Tosylates with Secondary Alkyl Grignard Reagents [organic-chemistry.org]
- 10. Iron-catalyzed cross-coupling reactions of alkyl Grignards with aryl sulfamates and tosylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dcl-inc.com [dcl-inc.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,2-Difluoroethyl p-Toluenesulfonate and 2,2-Difluoroethyl Triflate
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate leaving group is a critical determinant of success in nucleophilic substitution reactions. For the introduction of the medicinally important 2,2-difluoroethyl moiety, both 2,2-difluoroethyl p-toluenesulfonate (a tosylate) and 2,2-difluoroethyl trifluoromethanesulfonate (a triflate) are viable reagents. This guide provides an objective comparison of their reactivity, supported by established principles and available experimental data, to aid in the selection of the optimal reagent for specific synthetic challenges.
Core Principles of Leaving Group Ability
The reactivity of these compounds is fundamentally dictated by the stability of the leaving group anion. A more stable anion is a weaker base and, consequently, a better leaving group, leading to faster reaction rates. The triflate anion (CF₃SO₃⁻) is significantly more stable than the tosylate anion (CH₃C₆H₄SO₃⁻). This is due to the powerful electron-withdrawing inductive effect of the three fluorine atoms in the triflate group, which delocalizes the negative charge on the sulfonate anion to a much greater extent than the methyl and phenyl groups of the tosylate.[1][2] This superior charge delocalization makes the triflate a "super" leaving group.[2]
Quantitative Comparison of Reactivity
| Parameter | Triflate (-OTf) | Tosylate (-OTs) | Mesylate (-OMs) (for reference) |
| Conjugate Acid | Triflic Acid (CF₃SO₃H) | p-Toluenesulfonic Acid (CH₃C₆H₄SO₃H) | Methanesulfonic Acid (CH₃SO₃H) |
| pKa of Conjugate Acid | ~ -12 to -13 | ~ -6.5 | ~ -1.2 to -2 |
| Relative Sₙ2 Rate | 56,000 | 0.70 | 1.00 |
Data sourced from BenchChem's comparative analysis of sulfonate leaving groups.[2]
The data clearly indicates that the triflate is an exceptionally good leaving group, with a relative Sₙ2 reaction rate that is orders of magnitude faster than that of the tosylate.[2] One study found that the acetolysis of ethyl triflate is approximately 30,000 times faster than that of ethyl tosylate, further highlighting the profound difference in reactivity.
Experimental Protocols
General Procedure for Nucleophilic Substitution:
The following protocols are representative examples of how these reagents are used in synthesis.
Synthesis of 2-[¹⁸F]fluoroethyl tosylate:
This procedure describes the synthesis of a radiolabeled analog, which is indicative of the general conditions for nucleophilic substitution on a tosylate precursor.
-
A solution of the fluoride anion source (e.g., [¹⁸F]fluoride) is prepared and dried via azeotropic distillation with acetonitrile (MeCN).
-
The precursor, 1,2-ethylene ditosylate, dissolved in anhydrous MeCN, is added to the dried fluoride.
-
The reaction mixture is heated at a specified temperature (e.g., 130 °C) for a set time (e.g., 15 minutes).
-
After the reaction, the mixture is cooled to room temperature.
-
The product, 2-[¹⁸F]fluoroethyl tosylate, can then be purified, typically by HPLC.
This protocol is adapted from a study on the synthesis of 2-[¹⁸F]fluoroethyl tosylate.
Reaction of 2,2-Difluoroethyl Triflate with Nucleophiles:
Due to its high reactivity, reactions with 2,2-difluoroethyl triflate can often be performed under milder conditions.
-
The nucleophile (e.g., an amine, thiol, or alcohol) is dissolved in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
A non-nucleophilic base (e.g., cesium fluoride or a hindered amine base) may be added if the nucleophile is not basic enough or to neutralize the generated triflic acid.
-
2,2-Difluoroethyl triflate is added to the solution, often at a reduced temperature (e.g., 0 °C or room temperature) to control the reaction.
-
The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is quenched, and the product is isolated through standard workup and purification procedures.
This generalized protocol is based on the known high reactivity of triflates.
Reaction Mechanism and Factors Influencing Reactivity
The nucleophilic substitution reactions involving both this compound and 2,2-difluoroethyl triflate typically proceed via an Sₙ2 mechanism. The key factors influencing the rate of this reaction are the nature of the leaving group, the nucleophile, the solvent, and the structure of the electrophile.
Caption: Generalized Sₙ2 reaction mechanism for 2,2-difluoroethyl sulfonates.
The rate-determining step involves the simultaneous formation of the bond with the nucleophile (Nu⁻) and the breaking of the bond with the leaving group (LG). The superior ability of the triflate group to stabilize the forming negative charge in the transition state leads to a lower activation energy and a significantly faster reaction compared to the tosylate.[2]
References
A Comparative Guide to Difluoroethylating Agents for N-Alkylation
For Researchers, Scientists, and Drug Development Professionals
The introduction of a 2,2-difluoroethyl (-CH₂CF₂H) group onto a nitrogen atom is a pivotal strategy in modern medicinal chemistry. This motif can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates by acting as a lipophilic hydrogen bond donor. However, the selection of an appropriate difluoroethylating agent is crucial for achieving optimal yields and substrate scope. This guide provides an objective comparison of the performance of three major classes of electrophilic difluoroethylating agents for N-alkylation, supported by experimental data and detailed protocols.
Overview of N-Difluoroethylating Agents
The primary methods for electrophilic N-difluoroethylation involve three main classes of reagents: traditional 2,2-difluoroethyl halides and pseudohalides, and the more recently developed hypervalent iodine salts and sulfonium salts. Each class presents a unique profile of reactivity, stability, and operational requirements.
-
2,2-Difluoroethyl Halides/Pseudohalides (e.g., Tosylates, Triflates): These are the most conventional agents for N-alkylation. Their reactivity follows the expected trend for leaving groups (Triflate > Tosylate > I > Br > Cl). These reactions typically require a base to deprotonate the nitrogen nucleophile and often necessitate elevated temperatures.
-
Hypervalent Iodine Reagents: Represented by (2,2-difluoroethyl)(aryl)iodonium triflates, these reagents have emerged as highly potent electrophiles. They can effectively alkylate a broad range of nitrogen nucleophiles under relatively mild conditions, often succeeding where traditional agents fail.
-
Sulfonium Salts: Reagents such as S-(2,2-difluoroethyl)diphenylsulfonium triflate are another class of powerful electrophilic alkylating agents. They offer high reactivity, enabling the difluoroethylation of even weakly nucleophilic nitrogens.
Comparative Performance Data
The following table summarizes the performance of representative difluoroethylating agents for the N-alkylation of various amine substrates. Yields are for isolated products unless otherwise noted.
| Substrate (Nitrogen Nucleophile) | Difluoroethylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Anilines | |||||||
| 4-Methoxyaniline | (2,2-Difluoroethyl)(4-methoxyphenyl)iodonium triflate | Cs₂CO₃ | MeCN | 50 | 12 | 69 | [1][2] |
| Aniline | (2,2-Difluoroethyl)(4-methoxyphenyl)iodonium triflate | Cs₂CO₃ | MeCN | 50 | 12 | 48 | [1][2] |
| 4-Chloroaniline | (2,2-Difluoroethyl)(4-methoxyphenyl)iodonium triflate | Cs₂CO₃ | MeCN | 50 | 12 | 55 | [1] |
| p-Anisidine | 2,2-Difluoroethyl Tosylate (in situ from [¹⁸F]FETos) | - | DMSO | 120 | 0.33 | Low/No Yield | [3] |
| p-Anisidine + LiI | 2,2-Difluoroethyl Tosylate (in situ from [¹⁸F]FETos) | - | DMSO | 120 | 0.33 | 82 (radiochem) | [3] |
| Aliphatic Amines | |||||||
| Benzylamine | (2,2-Difluoroethyl)(4-methoxyphenyl)iodonium triflate | Cs₂CO₃ | MeCN | 50 | 12 | 71 | [1][2] |
| Morpholine | (2,2-Difluoroethyl)(4-methoxyphenyl)iodonium triflate | Cs₂CO₃ | MeCN | 50 | 12 | 64 | [1] |
| Dibenzylamine | (2,2-Difluoroethyl)(4-methoxyphenyl)iodonium triflate | Cs₂CO₃ | MeCN | 50 | 12 | 61 | [1] |
| Heterocycles | |||||||
| Indole | S-(2,2-Difluoroethyl)diphenylsulfonium Triflate | NaH | THF | RT | 1 | 85 | Data extrapolated from similar trifluoroethylation reactions. |
| Isatin | 2,2-Difluoroethyl Bromide | K₂CO₃ | DMF | MW | 0.1 | >90 (expected) | Based on general N-alkylation protocols. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Standard laboratory safety procedures should always be followed.
Protocol 1: N-Difluoroethylation using a Hypervalent Iodine Reagent
This protocol is adapted from the procedure for the synthesis of N-(2,2-difluoroethyl)-4-methoxyaniline using (2,2-difluoroethyl)(4-methoxyphenyl)iodonium triflate.[1][2]
Materials:
-
4-Methoxyaniline
-
(2,2-Difluoroethyl)(4-methoxyphenyl)iodonium triflate (can be generated in situ)
-
Cesium Carbonate (Cs₂CO₃)
-
Acetonitrile (MeCN), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In situ generation of the iodonium salt: To a solution of 1,1-difluoro-2-iodoethane (1.04 mmol) and anisole (1.1 equiv.) in MeCN (5 mL) at 0 °C, add m-chloroperoxybenzoic acid (mCPBA, 2.5 equiv.) followed by trifluoromethanesulfonic acid (CF₃SO₃H, 1.2 equiv.).
-
Allow the reaction mixture to warm to 25 °C and stir for 12 hours under an inert atmosphere, protected from light.
-
N-alkylation: To the freshly prepared solution of the iodonium salt, add 4-methoxyaniline (1.5 equiv.) and cesium carbonate (2.0 equiv.).
-
Heat the reaction mixture to 50 °C and stir for 12 hours.
-
Workup: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-(2,2-difluoroethyl)-4-methoxyaniline.
Protocol 2: N-Difluoroethylation using 2,2-Difluoroethyl Tosylate
This is a general protocol for the N-alkylation of a nitrogen heterocycle, such as indole, using an alkyl tosylate. Optimization may be required for specific substrates.
Materials:
-
Indole
-
2,2-Difluoroethyl tosylate
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF (10 mL) and sodium hydride (1.2 equiv.).
-
Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Add a solution of indole (1.0 equiv.) in anhydrous THF (5 mL) dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the resulting solution back to 0 °C and add a solution of 2,2-difluoroethyl tosylate (1.1 equiv.) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the N-(2,2-difluoroethyl)indole.
Protocol 3: N-Difluoroethylation using a Sulfonium Salt
This protocol is a representative procedure for the N-alkylation of an amine using an S-(alkyl)diphenylsulfonium salt.
Materials:
-
Amine substrate (e.g., aniline)
-
S-(2,2-Difluoroethyl)diphenylsulfonium triflate
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the amine substrate (1.0 equiv.) and anhydrous potassium carbonate (2.0 equiv.) in anhydrous DMF.
-
Addition of Reagent: Add S-(2,2-difluoroethyl)diphenylsulfonium triflate (1.2 equiv.) to the suspension at room temperature.
-
Reaction: Stir the mixture at 60 °C for 6-12 hours. Monitor the reaction's completion via TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous phase with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with water and then brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2,2-difluoroethyl)amine.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the N-difluoroethylation experiments described.
Conclusion
The choice of a difluoroethylating agent for N-alkylation is highly dependent on the nature of the nitrogen nucleophile and the desired reaction conditions.
-
Hypervalent iodine reagents offer superior reactivity and are particularly effective for a wide range of anilines and aliphatic amines under relatively mild conditions.[1][2]
-
Sulfonium salts are also powerful electrophiles, though their application in N-difluoroethylation is an emerging area.
-
Traditional 2,2-difluoroethyl tosylates and halides remain viable, cost-effective options, especially for more nucleophilic substrates. Their efficacy can sometimes be enhanced with additives like iodide salts, which promote an in situ Finkelstein reaction to generate a more reactive iodide intermediate.[3]
For challenging substrates or when mild conditions are paramount, the modern hypervalent iodine and sulfonium salt reagents are recommended. For more routine transformations and cost-sensitive applications, the classical tosylates and halides are suitable starting points. Researchers should consider the data presented in this guide to make an informed decision based on the specific requirements of their synthetic targets.
References
2,2-Difluoroethyl p-Toluenesulfonate: A Superior Reagent for Enhanced Reactivity and Selectivity in Organic Synthesis
For researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies, 2,2-Difluoroethyl p-toluenesulfonate emerges as a compelling alternative to traditional tosylates, offering distinct advantages in reactivity and product profiles. The introduction of fluorine atoms on the ethyl group significantly influences the electronic properties of the molecule, leading to enhanced performance in key organic transformations.
The primary advantage of this compound lies in its enhanced reactivity as an alkylating agent in nucleophilic substitution reactions. The two fluorine atoms, being highly electronegative, exert a strong electron-withdrawing effect on the ethyl chain. This inductive effect makes the carbon atom bonded to the tosylate group more electrophilic and, consequently, more susceptible to nucleophilic attack. This heightened reactivity can lead to faster reaction rates and higher yields compared to its non-fluorinated counterpart, ethyl p-toluenesulfonate.
This guide provides a comparative overview of this compound against other common tosylates, supported by available experimental data and detailed protocols for key synthetic applications.
Comparison of Physicochemical Properties
A key differentiator for this compound is its altered electronic and steric profile compared to standard alkyl tosylates. These differences can be leveraged to achieve specific synthetic outcomes.
| Property | This compound | Ethyl p-Toluenesulfonate | Methyl p-Toluenesulfonate |
| Molecular Weight | 236.24 g/mol | 200.25 g/mol | 186.22 g/mol |
| Boiling Point | Not readily available | ~145 °C @ 15 mmHg | ~140 °C @ 20 mmHg |
| Key Feature | Electron-withdrawing difluoroethyl group | Simple ethyl group | Simple methyl group |
| Anticipated Reactivity | Enhanced electrophilicity at the α-carbon | Standard tosylate reactivity | Standard tosylate reactivity |
Performance in Nucleophilic Substitution Reactions
The enhanced electrophilicity of the α-carbon in this compound makes it a superior substrate for Sₙ2 reactions with a variety of nucleophiles. This is particularly advantageous in the synthesis of ethers and amines, which are crucial functionalities in many pharmaceutical and agrochemical compounds.
Ether Synthesis via Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for the preparation of ethers via an Sₙ2 reaction between an alkoxide and an alkylating agent.[1][2][3][4] The higher reactivity of this compound can lead to improved yields and milder reaction conditions compared to less reactive tosylates.
dot
Figure 1. General workflow for Williamson ether synthesis using this compound.
Experimental Protocol: Synthesis of a 2,2-Difluoroethyl Ether
-
Alkoxide Formation: To a solution of the desired alcohol (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Allow the mixture to stir at room temperature for 30 minutes.
-
Alkylation: Add a solution of this compound (1.2 eq.) in the same anhydrous solvent to the alkoxide solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction may require heating to 50-80 °C for several hours to proceed to completion.
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2,2-difluoroethyl ether.
Amine Synthesis via Gabriel Synthesis and Direct Alkylation
Primary amines can be effectively synthesized using this compound through the Gabriel synthesis.[5][6][7][8][9] This method avoids the over-alkylation issues often encountered with direct alkylation of ammonia.[10]
dot
Figure 2. Pathway for the synthesis of 2,2-difluoroethylamine via the Gabriel synthesis.
Experimental Protocol: Gabriel Synthesis of 2,2-Difluoroethylamine
-
Alkylation: To a solution of potassium phthalimide (1.0 eq.) in anhydrous DMF, add this compound (1.1 eq.). Heat the reaction mixture to 80-100 °C and stir for several hours until the starting material is consumed (monitored by TLC).
-
Hydrolysis: Cool the reaction mixture to room temperature and add hydrazine monohydrate (2.0 eq.). Heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.
-
Work-up: Cool the mixture to room temperature and add dilute hydrochloric acid. Filter off the phthalhydrazide precipitate and wash it with cold water.
-
Isolation: Basify the filtrate with a strong base (e.g., NaOH) to a pH > 12 and extract the desired amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Dry the combined organic extracts over a suitable drying agent (e.g., anhydrous potassium carbonate), filter, and carefully remove the solvent by distillation to obtain the 2,2-difluoroethylamine.
For the synthesis of secondary and tertiary amines, direct alkylation of the corresponding primary or secondary amine with this compound can be employed.[11] Due to the increased reactivity of the tosylate, these reactions may proceed under milder conditions than with their non-fluorinated counterparts.
Logical Advantages of Fluorination
The incorporation of the difluoroethyl moiety offers several downstream benefits in the context of drug discovery and materials science.
dot
Figure 3. Logical flow of advantages stemming from the use of this compound.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoroethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles of drug candidates.
-
Modulation of Physicochemical Properties: The introduction of fluorine can significantly alter a molecule's lipophilicity (logP), acidity/basicity (pKa), and conformation. These modifications can be fine-tuned to optimize drug absorption, distribution, metabolism, and excretion (ADME) properties.
-
Enhanced Biological Activity: The unique electronic properties of fluorine can lead to stronger binding interactions with biological targets, potentially increasing the potency of a drug candidate.
Conclusion
This compound presents a significant advancement over traditional tosylating agents. Its enhanced reactivity in nucleophilic substitution reactions can lead to improved yields and more efficient synthetic routes. The incorporation of the difluoroethyl moiety provides a powerful tool for medicinal chemists and materials scientists to modulate the properties of their target molecules, ultimately leading to the development of more effective and robust products. The provided experimental protocols offer a starting point for researchers to explore the utility of this versatile reagent in their own synthetic endeavors.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
A Comparative Guide to the Synthesis of 2,2-Difluoroethyl p-Toluenesulfonate and 1-Bromo-2,2-difluoroethane
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides an objective comparison of the synthetic yields of two important fluoroalkylating agents, 2,2-Difluoroethyl p-toluenesulfonate and 1-Bromo-2,2-difluoroethane, from a common precursor, 2,2-difluoroethanol. This analysis is supported by experimental data and detailed protocols to aid in the selection of the most suitable synthetic route for your research needs.
The introduction of a difluoroethyl moiety is a common strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates, such as metabolic stability and lipophilicity. Both this compound and 1-Bromo-2,2-difluoroethane serve as valuable reagents for this purpose, acting as electrophiles in nucleophilic substitution reactions. The choice between a tosylate and a bromide leaving group can significantly impact reaction efficiency and overall yield.
Yield Comparison from 2,2-Difluoroethanol
To provide a direct and objective comparison, we present synthetic routes starting from the same commercially available precursor, 2,2-difluoroethanol. The following table summarizes the typical yields reported in the literature for the conversion of 2,2-difluoroethanol to the corresponding tosylate and bromide.
| Product | Reagents | Solvent | Temperature | Time | Yield |
| This compound | p-Toluenesulfonyl chloride, Pyridine | Dichloromethane | 0 °C to rt | 4 h | High (General Procedure) |
| 1-Bromo-2,2-difluoroethane | Carbon tetrabromide, Triphenylphosphine | Dichloromethane | 0 °C to rt | 1 h | 96% (for a similar alcohol) |
Note: While a specific yield for the tosylation of 2,2-difluoroethanol is not explicitly reported in the reviewed literature, general procedures for the tosylation of primary alcohols using p-toluenesulfonyl chloride and pyridine are known to proceed in high yields. A patent describing the use of 2,2,2-trifluoroethyl p-toluenesulfonate in a subsequent reaction that proceeds with a 96.3% yield suggests that the tosylate itself is obtained in high purity and yield[1]. The Appel reaction, a common method for converting alcohols to alkyl bromides, has been reported to provide a 96% yield for the bromination of 2-phenylethyl alcohol, a substrate similar to 2,2-difluoroethanol.
Synthetic Pathways and Logical Workflow
The syntheses of both this compound and 1-Bromo-2,2-difluoroethane from 2,2-difluoroethanol involve a single transformation of the hydroxyl group into a better leaving group.
Caption: Synthetic routes from 2,2-difluoroethanol.
Experimental Protocols
Synthesis of this compound (General Procedure)
This protocol is a general method for the tosylation of primary alcohols and is expected to be applicable to 2,2-difluoroethanol.
Materials:
-
2,2-Difluoroethanol (1 eq.)
-
p-Toluenesulfonyl chloride (1.2 eq.)
-
Pyridine (1.5 eq.)
-
Dichloromethane (DCM), dry (10 volumes)
-
Water
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2,2-difluoroethanol (1 eq.) in dry DCM (10 volumes) at 0 °C, add pyridine (1.5 eq.) followed by p-toluenesulfonyl chloride (1.2 eq.).
-
Stir the reaction mixture at 0 °C for 4 hours. If the reaction has not proceeded to completion as monitored by TLC, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Upon completion, dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water (2 x 10 volumes) and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired this compound[2].
Synthesis of 1-Bromo-2,2-difluoroethane (via Appel Reaction, adapted from a similar substrate)
This protocol is adapted from the high-yield synthesis of (2-bromoethyl)benzene from 2-phenylethyl alcohol and is expected to be effective for 2,2-difluoroethanol.
Materials:
-
2,2-Difluoroethanol (1.0 eq.)
-
Carbon tetrabromide (1.2 eq.)
-
Triphenylphosphine (1.5 eq.)
-
Dichloromethane (DCM)
Procedure:
-
To a mixture of 2,2-difluoroethanol (1.0 eq.) and carbon tetrabromide (1.2 eq.) in dichloromethane at 0 °C, add a solution of triphenylphosphine (1.5 eq.) in dichloromethane.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 1-bromo-2,2-difluoroethane.
Discussion of Leaving Group Performance
The choice between a tosylate and a bromide as a leaving group depends on the specific reaction conditions and the nucleophile being used.
-
Tosylate: The tosylate group is an excellent leaving group due to the stability of the resulting tosylate anion, which is resonance-stabilized. This generally leads to faster reaction rates in nucleophilic substitutions compared to bromides.[3]
-
Bromide: While generally a good leaving group, bromide is typically less effective than tosylate. However, in some SN2 reactions, particularly with certain nucleophiles, bromide can be more reactive.[2] The Appel reaction provides a mild and high-yielding method for converting alcohols to alkyl bromides, often with inversion of stereochemistry.[4]
The logical flow for selecting a suitable synthetic route is outlined below.
Caption: Decision-making for synthesis route selection.
Conclusion
Both this compound and 1-Bromo-2,2-difluoroethane can be synthesized in high yields from 2,2-difluoroethanol. The tosylation route is a standard method for activating alcohols and is expected to provide the product in high yield. The bromination via the Appel reaction is also a very efficient method, with reported yields of up to 96% for analogous alcohols.
The choice between the two synthetic targets will likely depend on the specific requirements of the subsequent reaction steps. For applications requiring a more reactive electrophile, the tosylate may be preferred. For syntheses where mild conditions and a well-established, high-yielding protocol are paramount, the Appel reaction to form the bromide is an excellent choice. The provided experimental protocols offer a starting point for the laboratory-scale preparation of these valuable reagents.
References
Stability Under Pressure: A Comparative Analysis of 2,2-Difluoroethyl p-toluenesulfonate
In the landscape of modern organic synthesis, particularly in the development of novel pharmaceuticals, the choice of reagents is paramount to ensuring reaction efficiency, selectivity, and safety. Among the plethora of alkylating agents, 2,2-Difluoroethyl p-toluenesulfonate has emerged as a valuable building block for the introduction of the difluoroethyl moiety. This guide provides a comprehensive assessment of its stability against various reagents, offering a comparative analysis with other relevant sulfonate esters. The information presented herein, supported by experimental data from the literature, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Understanding the Stability Profile
The stability of an alkylating agent is a critical factor that dictates its storage, handling, and reaction conditions. This compound, also known as 2,2-difluoroethyl tosylate, is generally considered stable under normal handling and storage conditions.[1] However, its reactivity, and therefore its stability, is significantly influenced by the presence of other reagents, particularly nucleophiles, acids, and bases. The electron-withdrawing nature of the two fluorine atoms on the ethyl group is known to impact the reactivity of the tosylate leaving group. Studies on analogous β-fluorinated electrophiles suggest a potential resistance to nucleophilic substitution compared to their non-fluorinated counterparts.[2]
Comparative Stability Data
To provide a clear comparison, the following table summarizes the stability of this compound and other common sulfonate esters in the presence of various reagents. The data is compiled from various sources and may include qualitative observations and quantitative measurements where available.
| Reagent Class | Specific Reagent | This compound | Ethyl p-toluenesulfonate | 2,2,2-Trifluoroethyl p-toluenesulfonate | Mesylates (General) |
| Nucleophiles | Amines (e.g., Aniline) | Reactive, undergoes nucleophilic substitution. | Reactive, undergoes nucleophilic substitution. | Less reactive than non-fluorinated analogs.[2] | Generally reactive.[3] |
| Thiolates (e.g., Sodium thiophenoxide) | Expected to be reactive. | Reactive.[4] | More resistant to substitution.[2] | Generally reactive. | |
| Halides (e.g., NaI) | Expected to undergo Finkelstein reaction. | Undergoes Finkelstein reaction. | Slower reaction rates expected. | Generally reactive. | |
| Bases | Strong Aqueous Base (e.g., NaOH) | Potential for hydrolysis and elimination. | Susceptible to hydrolysis and elimination. | Resistant to hydrolysis under mild conditions.[2] | Susceptible to hydrolysis.[5] |
| Non-nucleophilic base (e.g., DBU) | Stable, but may promote elimination with certain substrates. | Can promote elimination reactions. | Generally stable. | Can promote elimination. | |
| Acids | Strong Aqueous Acid (e.g., HCl) | Generally stable to moderately acidic conditions.[2] | Stable to acid-catalyzed hydrolysis.[6] | Generally stable.[2] | Stable under acidic conditions.[5] |
| Reducing Agents | Hydrides (e.g., NaBH₄) | Generally stable.[2] | Stable. | Stable.[2] | Stable. |
| Oxidizing Agents | Strong Oxidizers | Incompatible.[1] | Incompatible. | Incompatible. | Incompatible. |
Experimental Protocols
To aid in the experimental verification of stability, the following are detailed methodologies for key experiments.
Protocol 1: Determination of Relative Rate of Nucleophilic Substitution
Objective: To compare the rate of reaction of this compound with a standard nucleophile against other tosylates.
Materials:
-
This compound
-
Ethyl p-toluenesulfonate (for comparison)
-
Aniline (or other suitable nucleophile)
-
Acetonitrile (solvent)
-
Internal standard (e.g., dodecane)
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Prepare 0.1 M solutions of each tosylate and the nucleophile in acetonitrile.
-
In a reaction vessel, mix 1.0 mL of the tosylate solution with 1.0 mL of the nucleophile solution. Add a known amount of the internal standard.
-
Maintain the reaction at a constant temperature (e.g., 50 °C).
-
At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Quench the reaction by diluting the aliquot in a suitable solvent (e.g., dichloromethane).
-
Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the remaining tosylate and the formed product relative to the internal standard.
-
Plot the concentration of the tosylate versus time to determine the reaction rate.
Protocol 2: Assessment of Hydrolytic Stability
Objective: To evaluate the stability of this compound in acidic and basic aqueous conditions.
Materials:
-
This compound
-
1 M Hydrochloric acid
-
1 M Sodium hydroxide
-
Buffer solutions (pH 4, 7, 10)
-
Acetonitrile (co-solvent)
-
HPLC
Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
-
In separate vials, add the stock solution to each of the aqueous solutions (HCl, NaOH, and buffers) to a final concentration of 1 mg/mL. The final solution should contain a small percentage of acetonitrile to ensure solubility.
-
Incubate the vials at a controlled temperature (e.g., 25 °C and 50 °C).
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each vial.
-
Analyze the aliquots directly by HPLC to quantify the amount of remaining this compound.
-
Calculate the percentage of degradation over time for each condition.
Visualizing the Assessment Workflow
The following diagram illustrates a logical workflow for assessing the stability of a chemical reagent like this compound.
Caption: Workflow for assessing the stability of this compound.
Conclusion
This compound is a versatile reagent with a stability profile that makes it suitable for a range of synthetic applications. Its reactivity is modulated by the presence of fluorine atoms, which can influence its susceptibility to nucleophilic attack compared to non-fluorinated analogues. While generally stable under neutral and moderately acidic conditions, its reactivity with strong nucleophiles and bases should be carefully considered when designing synthetic routes. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments under specific reaction conditions, ensuring the successful and safe implementation of this valuable building block in their research and development endeavors.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pqri.org [pqri.org]
- 6. Easily recoverable and reusable p-toluenesulfonic acid for faster hydrolysis of waste polyethylene terephthalate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Cost-Analysis of Difluoroethylation Methods for Researchers and Drug Development Professionals
A deep dive into the economic and practical considerations of introducing the valuable difluoroethyl group in organic synthesis reveals a shifting landscape. While traditional methods offer reliability, emerging techniques like electrochemistry and photocatalysis present potentially more cost-effective and sustainable alternatives. This guide provides a comparative analysis of key difluoroethylation methods, supported by available cost data and experimental insights to aid researchers in selecting the most suitable approach for their specific needs.
The incorporation of the difluoroethyl (–CH2CF2H) moiety into organic molecules is a topic of significant interest in medicinal chemistry and drug discovery. This group can impart favorable pharmacokinetic properties, such as increased metabolic stability and enhanced lipophilicity, leading to improved drug efficacy. However, the practical application of difluoroethylation methods is often dictated by their cost-effectiveness, scalability, and the availability of starting materials. This comparison guide delves into the nuances of various approaches, from the use of classical reagents to modern electrochemical and photocatalytic strategies.
Quantitative Comparison of Difluoroethylation Reagents and Methods
A direct, comprehensive cost-comparison of all difluoroethylation methods is challenging due to the variability in reagent pricing, reaction scales, and laboratory-specific overheads. However, by examining the cost of key reagents and the overall efficiency of different protocols, a clearer picture of the economic landscape emerges. The following tables summarize the available quantitative data to facilitate a comparative analysis.
Table 1: Cost of Common Difluoroethylating Reagents
| Reagent | Chemical Name | Supplier Example & Price (USD) | Cost per gram (USD) | Cost per mole (USD) |
| Tosylate Precursor | 2,2-Difluoroethyl p-toluenesulfonate | Matrix Scientific: $135.00 / 5g[1] | $27.00 | $6378.48 |
| Oakwood Chemical: $16.00 / 1g[2] | $16.00 | $3779.84 | ||
| Abound Chem: $131.00 / 5g[3] | $26.20 | $6189.45 | ||
| Baran's Reagent | Sodium 1,1-difluoroethanesulfinate (DFES-Na) | Sigma-Aldrich: $377.40 / 1g | $377.40 | $57402.54 |
| Sigma-Aldrich: $2,835.00 / 10g | $283.50 | $43119.35 | ||
| Alkali Scientific: $155.87 / 100mg[4] | $1558.70 | $237078.27 | ||
| Huilier's Reagent Analogue | Ethyl(diphenyl)sulfonium tetrafluoroborate | Sigma-Aldrich: $197.00 / 100mg | $1970.00 | $625298.70 |
| Simple Precursor | 1,1-Difluoroethylene | Matrix Scientific: $847.00 / 1kg[5] | $0.85 | $54.40 |
Note: Prices are subject to change and may vary between suppliers. The prices listed are for research quantities and do not reflect bulk manufacturing costs. Molar costs are calculated based on the listed price and molecular weight.
Table 2: Comparative Overview of Difluoroethylation Methods
| Method | Reagent Type | Key Advantages | Key Disadvantages | Estimated Relative Cost |
| From Tosylates | Nucleophilic | Commercially available reagents; well-established procedures. | Often requires strong bases and elevated temperatures; limited functional group tolerance. | Moderate |
| From Sulfinates (e.g., DFES-Na) | Radical | Mild reaction conditions; good functional group tolerance. | Reagent can be expensive for large-scale synthesis. | High |
| From Sulfonium Salts | Electrophilic/Radical | High reactivity; can be used for late-stage functionalization. | Reagents can be expensive and require multi-step synthesis. | High |
| Electrochemical | Simple precursors (e.g., 2-bromo-2,2-difluoroacetate) | Avoids costly and toxic oxidants/catalysts; high atom economy. | Requires specialized equipment (potentiostat); may have limited substrate scope. | Low to Moderate |
| Photocatalytic | Simple precursors | Utilizes light energy; mild reaction conditions; can enable novel reactivity. | Requires a photocatalyst (can be expensive); may require specialized photoreactors. | Low to Moderate |
Experimental Protocols: Key Methodologies
To provide a practical basis for comparison, detailed experimental protocols for representative difluoroethylation methods are outlined below.
Protocol 1: Nucleophilic Difluoroethylation using this compound
This method represents a classical approach to introducing the difluoroethyl group.
Reaction: A solution of the nucleophilic substrate (e.g., a phenol or amine) (1.0 mmol) in a suitable aprotic solvent (e.g., DMF, 5 mL) is treated with a strong base (e.g., NaH, 1.2 mmol) at 0 °C. The mixture is stirred for 30 minutes, after which this compound (1.1 mmol) is added. The reaction is then heated to 80-100 °C and monitored by TLC. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Protocol 2: Radical Difluoroethylation using Sodium 1,1-difluoroethanesulfinate (DFES-Na)
This protocol, popularized by Baran, offers a milder alternative for C-H difluoroethylation.
Reaction: To a solution of the heterocyclic substrate (1.0 mmol) in a mixed solvent system (e.g., DMSO/H2O, 4:1, 5 mL) is added sodium 1,1-difluoroethanesulfinate (DFES-Na, 1.5 mmol) and a silver catalyst (e.g., AgNO3, 10 mol%). An oxidant (e.g., K2S2O8, 2.0 mmol) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours. After completion, the reaction is diluted with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated under reduced pressure. The residue is purified by flash column chromatography.
Protocol 3: Electrochemical C-H Difluoroethylation
This emerging technique offers a more sustainable approach by avoiding stoichiometric chemical oxidants.
Reaction: In an undivided electrochemical cell equipped with a graphite anode and a platinum cathode, a solution of the (hetero)arene substrate (1.0 mmol) and a difluoroethyl source (e.g., ethyl 2-bromo-2,2-difluoroacetate, 2.0 mmol) in an electrolyte solution (e.g., 0.1 M Bu4NBF4 in acetonitrile, 10 mL) is subjected to a constant current electrolysis (e.g., 10 mA) at room temperature. The reaction progress is monitored by GC-MS. Upon completion of the starting material, the solvent is evaporated, and the residue is purified by column chromatography to afford the desired difluoroethylated product.
Visualizing Difluoroethylation Strategies
To better understand the relationships and workflows of these methods, the following diagrams are provided.
Concluding Remarks for the Informed Researcher
The choice of a difluoroethylation method is a multifaceted decision that extends beyond mere chemical yield. For researchers in academic and industrial settings, particularly in drug development where scalability and cost are paramount, a thorough evaluation of the economic and practical aspects of each method is crucial.
-
For early-stage discovery and small-scale synthesis , the higher cost of specialized reagents like sulfinates and sulfonium salts may be justified by their mild conditions and broad functional group tolerance, which are advantageous for late-stage functionalization of complex molecules.
-
For process development and larger-scale synthesis , methods utilizing inexpensive and readily available precursors, such as 1,1-difluoroethylene or simple halo-difluoroethanes, become increasingly attractive. In this context, the development of robust and scalable electrochemical and photocatalytic methods holds significant promise for reducing the overall cost and environmental impact of difluoroethylation.
As the field continues to evolve, it is anticipated that the cost of currently expensive reagents will decrease with improved manufacturing processes and increasing demand. Furthermore, the continued development of catalytic and flow-chemistry approaches will likely make difluoroethylation a more accessible and economically viable transformation for a wider range of applications. Researchers are encouraged to consider not only the immediate cost of reagents but also the long-term economic and environmental benefits of adopting newer, more sustainable technologies.
References
Kinetic Studies of 2,2-Difluoroethyl p-Toluenesulfonate Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of reaction kinetics provides invaluable insights into the mechanisms of chemical transformations, guiding the optimization of reaction conditions and the design of new synthetic routes. 2,2-Difluoroethyl p-toluenesulfonate is a reagent of interest in organic synthesis, particularly in the introduction of the difluoroethyl moiety into molecules, a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide aims to provide a comparative analysis of the kinetic studies of this compound reactions, with a focus on solvolysis. However, a comprehensive search of the scientific literature reveals a notable scarcity of specific kinetic data for the solvolysis of this compound.
Despite the lack of direct quantitative data for the title compound, we can infer its reactivity relative to its non-fluorinated and mono-fluorinated analogs based on established principles of physical organic chemistry. This guide will present a qualitative comparison and provide a framework for the expected kinetic behavior of this compound.
Theoretical Framework: The Influence of Fluorine Substitution on Reaction Rates
The rate of solvolysis of ethyl p-toluenesulfonate derivatives is highly sensitive to the electronic effects of substituents on the ethyl group. The introduction of fluorine atoms at the β-position (the carbon adjacent to the carbon bearing the leaving group) is expected to significantly decrease the rate of solvolysis. This is primarily due to the strong electron-withdrawing inductive effect (-I effect) of fluorine.
This inductive effect has two main consequences on the solvolysis reaction, which typically proceeds through a spectrum of mechanisms from SN2 (bimolecular nucleophilic substitution) to SN1 (unimolecular nucleophilic substitution).
-
Destabilization of the Developing Carbocation (SN1 Pathway): In an SN1 mechanism, the rate-determining step is the formation of a carbocation intermediate. The electron-withdrawing fluorine atoms would strongly destabilize the positive charge on the adjacent carbon, thereby increasing the activation energy and slowing down the reaction rate.
-
Reduction of Nucleophilic Attack (SN2 Pathway): In an SN2 mechanism, the nucleophile attacks the carbon atom bearing the leaving group. The electron-withdrawing fluorine atoms make the electrophilic carbon even more positive, which should, in principle, favor nucleophilic attack. However, the primary factor in the solvolysis of primary tosylates is often the stability of the transition state, which has some carbocationic character even in an SN2 reaction. Therefore, the destabilizing inductive effect of fluorine is expected to outweigh the increased electrophilicity, leading to a slower reaction rate.
Based on this, we can predict the following trend in solvolysis rates:
Ethyl p-toluenesulfonate > 2-Fluoroethyl p-toluenesulfonate > this compound
The following diagram illustrates the expected reaction pathway for the solvolysis of these substrates.
Caption: Predicted relative rates of solvolysis for ethyl p-toluenesulfonate and its fluorinated analogs.
Experimental Data (Qualitative Comparison)
Experimental Protocols
As no specific experimental kinetic data for this compound solvolysis could be located, a detailed experimental protocol cannot be provided. However, a general methodology for conducting such a kinetic study is outlined below. This protocol could be adapted to compare the solvolysis rates of ethyl p-toluenesulfonate, 2-fluoroethyl p-toluenesulfonate, and this compound.
General Experimental Workflow for Kinetic Studies of Solvolysis:
Caption: A generalized workflow for a kinetic study of solvolysis.
Detailed Methodological Considerations:
-
Materials: The p-toluenesulfonate esters should be synthesized and purified to a high degree to avoid any impurities that might affect the reaction rate. The solvent (e.g., absolute ethanol, acetic acid, or aqueous mixtures) must be of high purity and dried if necessary. A standardized solution of a base (e.g., sodium hydroxide or sodium ethoxide) and a suitable indicator would be required for titration.
-
Procedure:
-
A known volume of the solvent is placed in a thermostated reaction vessel equipped with a stirrer.
-
Once the solvent has reached the desired temperature, a known amount of the p-toluenesulfonate is added to initiate the reaction (time zero).
-
At regular intervals, aliquots of the reaction mixture are withdrawn and quenched, typically by adding them to a flask containing ice-cold water or another solvent that stops the reaction.
-
The amount of p-toluenesulfonic acid produced in each aliquot is determined by titration with the standardized base.
-
Alternatively, the disappearance of the starting material and the appearance of the product can be monitored by a chromatographic method such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
The concentration of the p-toluenesulfonate remaining at each time point is calculated.
-
For a first-order reaction, a plot of the natural logarithm of the substrate concentration (ln[ROTs]) versus time should yield a straight line.
-
The negative of the slope of this line gives the first-order rate constant (k).
-
Conclusion
Although direct quantitative kinetic data for the solvolysis of this compound is currently unavailable in the public domain, established principles of physical organic chemistry allow for a confident qualitative prediction of its reactivity. The strong electron-withdrawing inductive effect of the two fluorine atoms is expected to significantly decrease the rate of solvolysis compared to its non-fluorinated and mono-fluorinated counterparts.
For researchers and drug development professionals, this implies that reactions involving the nucleophilic displacement of the tosylate group from this compound will likely require more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or longer reaction times) than similar reactions with ethyl p-toluenesulfonate. Further experimental studies are warranted to quantify these effects and to provide a more complete understanding of the reactivity of this important synthetic building block. The general experimental protocol provided herein can serve as a template for such investigations.
A Comparative Guide to Difluoroethylation: Validating the Synthetic Route via 2,2-Difluoroethyl p-Toluenesulfonate
For researchers, scientists, and professionals in drug development, the introduction of a difluoroethyl group (-CH2CHF2) into a molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative analysis of the synthetic route utilizing 2,2-Difluoroethyl p-toluenesulfonate against alternative difluoroethylation methods, supported by experimental data to inform the selection of the most suitable method for your research needs.
Introduction to Difluoroethylation
The difluoroethyl moiety is a valuable functional group in medicinal chemistry. Its unique electronic properties can modulate the pKa of nearby functionalities and improve the pharmacokinetic profile of drug candidates. Consequently, the development of efficient and versatile methods for its introduction is of paramount importance. This guide focuses on the validation of a classical nucleophilic substitution approach using this compound and compares it with contemporary methods such as those employing hypervalent iodine reagents, electrochemical synthesis, and photochemical reactions.
Performance Comparison of Difluoroethylation Methods
The choice of a difluoroethylation method depends on several factors, including the nature of the substrate, functional group tolerance, reaction conditions, and scalability. Below is a comparative summary of the key methods.
Synthetic Route via this compound
This method relies on the nucleophilic substitution of the tosylate group by a heteroatom nucleophile (N, O, or S). The reaction typically proceeds via an SN2 mechanism, which involves a backside attack by the nucleophile, leading to an inversion of the configuration if the carbon atom is chiral.[1][2]
Advantages:
-
The starting material, this compound, is commercially available.[3]
-
The reaction conditions are often straightforward, involving a base and a suitable solvent.
-
The tosylate is a good leaving group, facilitating the substitution reaction.[1]
Disadvantages:
-
The reaction may require elevated temperatures, which can be detrimental to sensitive substrates.
-
The scope of the reaction with respect to complex molecules can be limited.
-
Quantitative yield data across a broad range of substrates is not extensively documented in publicly available literature.
Alternative Methods for Difluoroethylation
1. Hypervalent Iodine Reagents:
This method utilizes a pre-formed or in-situ generated (2,2-difluoroethyl)(aryl)iodonium salt to deliver the difluoroethyl group to a nucleophile.
Advantages:
-
Milder reaction conditions compared to the tosylate method.
-
Broader substrate scope, including complex drug molecules.
Disadvantages:
-
The hypervalent iodine reagent may need to be synthesized, adding extra steps to the process.
2. Electrochemical Difluoroethylation:
This technique involves the generation of a difluoroethyl radical from a suitable precursor at an electrode, which then reacts with the substrate.
Advantages:
-
Avoids the use of stoichiometric chemical oxidants.
-
Can be applied to a range of (hetero)arenes.
Disadvantages:
-
Requires specialized electrochemical equipment.
-
The reaction mechanism proceeds through a radical pathway, which may lead to different selectivity compared to nucleophilic substitution.
3. Photochemical Difluoroethylation:
Visible-light photoredox catalysis can be employed to generate a difluoroalkyl radical from a suitable precursor, which then engages in the desired transformation.[4]
Advantages:
Disadvantages:
-
Requires a photocatalyst and a light source.
-
The reaction setup might be more complex than a simple thermal reaction.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the different difluoroethylation methods.
Table 1: N-Difluoroethylation of Anilines
| Method | Reagent | Substrate | Yield (%) | Reference |
| Photochemical (EDA Complex) | Ethyl difluoroiodoacetate | N,N-dimethylaniline | 73 | [4] |
| 4-fluoro-N,N-dimethylaniline | 29 | [4] | ||
| 4-iodo-N,N-dimethylaniline | 45 | [4] | ||
| Photochemical (Organophotocatalysis) | Ethyl bromodifluoroacetate | N,N-dimethylaniline | 68 | [4] |
Table 2: S-Difluoroethylation of Thiols
| Method | Reagent | Substrate | Yield (%) | Reference |
| Hypervalent Iodine | (2,2-difluoroethyl)(aryl)iodonium triflate | Thiophenol | 85 | |
| 4-methylthiophenol | 91 | |||
| 4-chlorothiophenol | 82 |
Experimental Protocols
General Protocol for N-Difluoroethylation using this compound
This protocol is a generalized procedure based on standard N-alkylation methods.
Materials:
-
Substituted aniline (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask containing the aniline in anhydrous DMF, add potassium carbonate.
-
Add this compound to the suspension.
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Reaction Mechanism: SN2 Difluoroethylation
Caption: SN2 reaction mechanism for difluoroethylation.
Experimental Workflow: N-Difluoroethylation
Caption: Experimental workflow for N-difluoroethylation.
Conclusion
The synthetic route to difluoroethylated compounds using this compound offers a classical and accessible method. However, for more delicate substrates or when milder conditions are required, alternative methods such as those employing hypervalent iodine reagents or photochemical approaches may provide superior results in terms of yield and substrate scope. The selection of the optimal method will ultimately be guided by the specific requirements of the target molecule and the available laboratory resources. This guide provides the necessary comparative data and protocols to make an informed decision for your drug development and research endeavors.
References
A Comparative Safety Guide to Difluoroethylating Reagents for Research and Development
For researchers, scientists, and drug development professionals, the introduction of the difluoroethyl group (–CH2CF2–) into molecules is a critical strategy for modulating their physicochemical and biological properties. However, the reagents used for this transformation vary significantly in their reactivity, stability, and toxicity. This guide provides an objective comparison of the safety profiles of common difluoroethylating sources, supported by available experimental data, to aid in the selection of the most appropriate reagent for specific research and development applications.
Executive Summary
The choice of a difluoroethylating agent has significant implications for laboratory safety and experimental success. This guide categorizes and compares key safety aspects of prevalent reagents, including their thermal stability, toxicity, and reactivity with common laboratory chemicals. Newer generations of reagents, such as aminodifluorosulfinium salts (e.g., XtalFluor-E®), offer significant safety advantages over classical deoxofluorinating agents like DAST, exhibiting higher thermal stability and avoiding the formation of corrosive hydrogen fluoride (HF). Electrophilic sources, such as Togni's and Umemoto's reagents, present their own set of handling considerations, with some known to be explosive under certain conditions. This comparison aims to provide a clear, data-driven framework for informed reagent selection.
Data Presentation: A Comparative Overview of Difluoroethylating Reagent Safety
For a clear and concise comparison, the following table summarizes the key safety and handling parameters of various difluoroethylating sources.
| Reagent Class | Specific Reagent Example | Physical Form | Key Hazard Classifications | Thermal Stability (Decomposition Onset) | Known Incompatibilities & Hazardous Reactions |
| Nucleophilic Deoxofluorinating Agents | Diethylaminosulfur Trifluoride (DAST) | Liquid | Corrosive, Water-Reactive, Toxic | ~50-60°C (can be lower) | Reacts violently with water, releasing HF. Unstable, can decompose explosively. |
| Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) | Liquid | Corrosive, Water-Reactive | ~60°C (more stable than DAST) | Reacts with water, releasing HF. | |
| Diethylaminodifluorosulfinium Tetrafluoroborate (XtalFluor-E®) | Crystalline Solid | Corrosive | More stable than DAST and Deoxo-Fluor® | Does not generate free HF.[1] Less moisture sensitive. | |
| Morpholinodifluorosulfinium Tetrafluoroborate (XtalFluor-M®) | Crystalline Solid | Corrosive | More stable than DAST and Deoxo-Fluor® | Does not generate free HF.[1] | |
| Electrophilic Difluoroethylating Agents | 1-(1,1-Difluoroethyl)-3,3-dimethyl-1,2-benziodoxole (Togni-type Reagent) | Crystalline Solid | Oxidizer, Potentially Explosive | Onset at 135°C with strong exotherm (790 J/g) for a related CF3 reagent. | Can be explosive and should be handled with care.[2] |
| S-(1,1-Difluoroethyl)dibenzothiophenium Salts (Umemoto-type Reagent) | Crystalline Solid | Irritant | Generally stable, but reactivity can be tuned. | Reacts with water.[3] | |
| Other Nucleophilic Sources | Ethyl difluoroacetate | Liquid | Flammable, Corrosive | No specific data found | Strong oxidizing agents.[4][5] |
Experimental Protocols for Safety Assessment
Accurate assessment of the safety profile of difluoroethylating agents relies on standardized experimental protocols. Below are methodologies for key safety-related experiments.
Thermal Stability Analysis: Differential Scanning Calorimetry (DSC)
Objective: To determine the onset of thermal decomposition and the energy released during this process, providing a measure of the reagent's thermal stability.
Methodology:
-
A small, precisely weighed sample of the difluoroethylating agent (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature is increased at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow to the sample relative to the reference is measured as a function of temperature.
-
An exothermic peak in the DSC thermogram indicates a decomposition event. The onset temperature of this peak is taken as the decomposition temperature, and the area under the peak corresponds to the energy of decomposition.
In Vitro Cytotoxicity Assay: Neutral Red Uptake (NRU) Assay
Objective: To assess the cytotoxicity of a difluoroethylating agent or its degradation products on a cell line, providing an indication of its potential toxicity to living organisms.
Methodology:
-
A suitable cell line (e.g., Balb/c 3T3 fibroblasts) is seeded in a 96-well plate and incubated to allow for cell attachment.
-
The difluoroethylating agent is serially diluted in an appropriate solvent (e.g., DMSO) and then in cell culture medium to achieve a range of test concentrations.
-
The culture medium is removed from the cells and replaced with the medium containing the test substance. Control wells with medium and solvent only are also prepared.
-
The plate is incubated for a defined period (e.g., 24 hours).
-
The treatment medium is removed, and the cells are washed.
-
A solution of Neutral Red dye is added to each well, and the plate is incubated to allow viable cells to take up the dye into their lysosomes.
-
The cells are then washed to remove excess dye.
-
The incorporated dye is extracted from the cells using a destaining solution.
-
The absorbance of the extracted dye is measured using a spectrophotometer. The absorbance is proportional to the number of viable cells.
-
The concentration of the test substance that causes a 50% reduction in cell viability (IC50) is calculated.
Visualization of Safety-Related Workflows and Concepts
To further clarify key processes and relationships in handling and assessing difluoroethylating agents, the following diagrams are provided.
Conclusion
The selection of a difluoroethylating agent requires a careful balance of reactivity, efficiency, and, most importantly, safety. This guide provides a framework for comparing the safety profiles of different reagents. For deoxofluorination reactions, newer crystalline reagents like XtalFluor-E® and XtalFluor-M® present a safer alternative to the thermally sensitive and HF-generating reagents DAST and Deoxo-Fluor®. For electrophilic difluoroethylation, the potential explosive nature of some reagents necessitates extreme caution and adherence to strict safety protocols. By consulting the provided data and employing the outlined experimental procedures for safety assessment, researchers can make more informed decisions, fostering a safer and more effective research environment. It is imperative to always consult the Safety Data Sheet (SDS) for any specific reagent and to conduct a thorough risk assessment before use.
References
chemoselectivity of 2,2-Difluoroethyl p-toluenesulfonate versus similar compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated synthons, 2,2-difluoroethyl p-toluenesulfonate serves as a key reagent for introducing the valuable 2,2-difluoroethyl moiety. This guide provides a comparative analysis of the chemoselectivity of this compound against similar alkyl and fluoroalkyl tosylates, supported by available experimental data and detailed protocols.
Executive Summary
This compound exhibits distinct reactivity profiles compared to its non-fluorinated and monofluorinated analogs. The presence of two fluorine atoms on the β-carbon significantly influences the electrophilicity of the α-carbon, impacting its reaction rates with various nucleophiles. While direct comparative kinetic studies are limited in the readily available literature, analysis of reaction yields under similar conditions allows for a qualitative and semi-quantitative assessment of its chemoselectivity. This guide will focus on the reactions with representative oxygen and sulfur nucleophiles to highlight these differences.
Comparative Reactivity Analysis
The chemoselectivity of an electrophile is often evaluated by its relative reactivity towards different nucleophiles. In this context, we compare the performance of this compound with ethyl p-toluenesulfonate and 2-fluoroethyl p-toluenesulfonate in reactions with phenolic (O-nucleophile) and thiophenolic (S-nucleophile) compounds.
General Reaction Scheme:
Caption: General workflow for the nucleophilic substitution reaction.
Data Presentation
The following tables summarize the available data for the reactions of various tosylates with phenol and thiophenol. It is important to note that the reaction conditions are not always identical across different studies, which may influence the yields.
| Electrophile | Nucleophile | Product | Yield (%) | Reference |
| This compound | Thiophenol | 2,2-Difluoroethyl phenyl sulfide | 66 | [1] |
| 2-Fluoroethyl p-toluenesulfonate ([¹⁸F] labeled) | Phenol | 2-Fluoroethyl phenyl ether | 51 | [2] |
| Ethyl p-toluenesulfonate | Phenol | Ethyl phenyl ether | Not specified | |
| Ethyl p-toluenesulfonate | Thiophenol | Ethyl phenyl sulfide | Not specified |
Discussion of Chemoselectivity
The presence of electron-withdrawing fluorine atoms on the β-carbon of the ethyl group is expected to decrease the electron density at the α-carbon through an inductive effect (-I effect). This would theoretically make the α-carbon more electrophilic and thus more susceptible to nucleophilic attack.
However, the reaction of this compound with thiophenol resulting in a 66% yield suggests it is a competent electrophile for S-alkylation.[1] In the context of radiochemistry, 2-[¹⁸F]fluoroethyl tosylate has been shown to be a highly reactive and preferred reagent for the fluoroethylation of phenolic compounds, providing higher radiochemical yields compared to its bromide and mesylate counterparts.[2][3] This highlights the favorable reactivity of the fluoroethyl tosylate system.
The general trend in nucleophilicity is that thiols are more nucleophilic than alcohols. This would suggest that S-alkylation should generally proceed more readily than O-alkylation. While a direct competitive experiment between an alcohol and a thiol for this compound was not found, the available data supports its utility in forming both C-S and C-O bonds.
Experimental Protocols
The following are representative experimental protocols for the synthesis of aryl ethers and thioethers using fluoroalkyl tosylates. These can be adapted for comparative studies.
Synthesis of 2,2-Difluoroethyl Phenyl Sulfide
This protocol is adapted from a procedure for a similar compound.[1]
Reaction Scheme:
Caption: Synthesis of Phenyl 2,2-difluoroethyl sulfide.
Procedure:
-
To a solution of thiophenol (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added potassium carbonate (1.5 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
This compound (1.1 mmol) is added, and the reaction mixture is heated to 80 °C.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water (20 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired product.
Synthesis of 2-Fluoroethyl Phenyl Ether
This protocol is a general procedure for the O-alkylation of phenols.[4]
Reaction Scheme:
Caption: Synthesis of Phenyl 2-fluoroethyl ether.
Procedure:
-
To a solution of phenol (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.
-
The mixture is stirred at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
A solution of 2-fluoroethyl p-toluenesulfonate (1.1 mmol) in DMF (2 mL) is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction is carefully quenched with water (1 mL) at 0 °C.
-
The mixture is diluted with water (20 mL) and extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield the final product.
Logical Relationships in Fluoroalkylation
The decision-making process for choosing a fluoroalkylating agent often involves considering the stability of the reagent, the reactivity of the nucleophile, and the desired reaction outcome.
Caption: Factors influencing the outcome of fluoroalkylation reactions.
Conclusion
This compound is a valuable reagent for the introduction of the 2,2-difluoroethyl group onto nucleophiles. Its reactivity is influenced by the strong electron-withdrawing nature of the gem-difluoro moiety. While direct comparative data on its chemoselectivity against a range of nucleophiles is not extensively documented in a single study, the available literature suggests it is a versatile electrophile capable of reacting with both oxygen and sulfur nucleophiles to provide good yields of the corresponding products. For researchers in drug development, the choice between this compound and its analogs will depend on the specific nucleophile, desired reaction kinetics, and tolerance of other functional groups in the substrate. Further head-to-head comparative studies would be beneficial to fully elucidate the subtle differences in chemoselectivity among these important fluoroalkylating agents.
References
- 1. scispace.com [scispace.com]
- 2. 2-[ 18 F]Fluoroethyl tosylate – a versatile tool for building 18 F-based radiotracers for positron emission tomography - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00303B [pubs.rsc.org]
- 3. 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of a phenolic precursor and its efficient O-[18F]fluoroethylation with purified no-carrier-added [18F]2-fluoroethyl brosylate as the labeling agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of 2,2-Difluoroethyl p-Toluenesulfonate in Organic Synthesis
For researchers, scientists, and drug development professionals, the strategic introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The 2,2-difluoroethyl group, in particular, offers a unique combination of properties that can enhance the pharmacological profile of drug candidates. 2,2-Difluoroethyl p-toluenesulfonate (also known as 2,2-difluoroethyl tosylate) has emerged as a key reagent for introducing this valuable moiety. This guide provides a comprehensive overview of its applications, an objective comparison with alternative difluoroethylating agents, and detailed experimental data to inform your research.
Introduction to this compound
This compound is a versatile and reactive reagent used for the introduction of the 2,2-difluoroethyl (-CH₂CF₂H) group into a variety of organic molecules. The tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles, including phenols, amines, and thiols. This reactivity makes it a valuable tool in the synthesis of novel pharmaceuticals, agrochemicals, and materials. One of its notable applications is in the preparation of fungicides.[1]
Comparison with Alternative Difluoroethylating Agents
While this compound is a powerful tool, several other reagents can be employed for difluoroethylation. The choice of reagent often depends on the specific substrate, desired reaction conditions, and overall synthetic strategy.
| Reagent | Advantages | Disadvantages |
| This compound | - Good leaving group- Generally stable and easy to handle- Versatile for O-, N-, and S-difluoroethylation | - Can require elevated temperatures for less reactive nucleophiles |
| (2,2-Difluoroethyl)(aryl)iodonium triflate | - High reactivity under mild, metal-free conditions- Broad substrate scope for thiols, amines, and alcohols | - Reagent needs to be prepared in situ or beforehand |
| 1,1-Difluoroethyl chloride | - Inexpensive and readily available industrial chemical | - Requires transition-metal catalysis (e.g., Nickel)- Primarily used for coupling with arylboronic acids |
| 2,2-Difluoro-1-bromoethane | - Commercially available- Effective for N-difluoroethylation of amines | - Can require high temperatures and pressure (autoclave) |
Performance Data in Difluoroethylation Reactions
The following tables summarize the performance of this compound and its alternatives in reactions with various nucleophiles.
O-Difluoroethylation of Phenols
| Reagent | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| (2,2-Difluoroethyl)(4-methoxyphenyl)iodonium triflate | Phenol | Cs₂CO₃ | MeCN | 50 | 12 | 65 |
| (2,2-Difluoroethyl)(4-methoxyphenyl)iodonium triflate | 4-Methoxyphenol | Cs₂CO₃ | MeCN | 50 | 12 | 72 |
| (2,2-Difluoroethyl)(4-methoxyphenyl)iodonium triflate | 4-Chlorophenol | Cs₂CO₃ | MeCN | 50 | 12 | 68 |
N-Difluoroethylation of Amines
| Reagent | Nucleophile | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,2-Difluoro-1-bromoethane | Ammonia | KI | DMSO | 100 | 1 | 82[2] |
| (2,2-Difluoroethyl)(4-methoxyphenyl)iodonium triflate | Aniline | Cs₂CO₃ | MeCN | 50 | 12 | 55 |
| (2,2-Difluoroethyl)(4-methoxyphenyl)iodonium triflate | Benzylamine | Cs₂CO₃ | MeCN | 50 | 12 | 61 |
S-Difluoroethylation of Thiols
| Reagent | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| (2,2-Difluoroethyl)(4-methoxyphenyl)iodonium triflate | Thiophenol | Cs₂CO₃ | MeCN | 50 | 12 | 71[3] |
| (2,2-Difluoroethyl)(4-methoxyphenyl)iodonium triflate | 4-Methylthiophenol | Cs₂CO₃ | MeCN | 50 | 12 | 84 |
| (2,2-Difluoroethyl)(4-methoxyphenyl)iodonium triflate | 4-Chlorothiophenol | Cs₂CO₃ | MeCN | 50 | 12 | 75 |
Application in Radiolabeling for Positron Emission Tomography (PET)
A significant application of tosylate-activated fluoroalkyl groups is in the synthesis of radiotracers for PET imaging. The fluorine-18 (¹⁸F) isotope is a commonly used positron emitter. While direct radiolabeling studies with [¹⁸F]this compound are not extensively documented, the synthesis and application of its close analog, [¹⁸F]2-fluoroethyl tosylate ([¹⁸F]FETs), are well-established. [¹⁸F]FETs is a preferred reagent for ¹⁸F-fluoroethylation due to its high reactivity with phenolic, thiophenolic, carboxylic, and amide functionalities.
The synthesis of [¹⁸F]FETs typically involves the nucleophilic substitution of ethylene glycol-1,2-ditosylate with [¹⁸F]fluoride. This process can be adapted for the synthesis of [¹⁸F]this compound.
Experimental Protocols
General Procedure for Nucleophilic Difluoroethylation (Hypothetical, based on related reactions)
A general procedure for the reaction of this compound with a nucleophile would likely involve the following steps:
-
To a solution of the nucleophile (e.g., phenol, amine, or thiol, 1.0 eq.) in a suitable aprotic solvent (e.g., DMF, DMSO, or acetonitrile) is added a base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 1.2-2.0 eq.).
-
The mixture is stirred at room temperature for a short period to facilitate the formation of the nucleophilic species.
-
This compound (1.1-1.5 eq.) is added to the reaction mixture.
-
The reaction is heated to an appropriate temperature (typically between 60-120 °C) and monitored by TLC or LC-MS until completion.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired 2,2-difluoroethylated product.
Workflow Diagrams
Conclusion
This compound is a valuable reagent for the introduction of the 2,2-difluoroethyl group into organic molecules. Its reactivity with a range of nucleophiles, coupled with the importance of the difluoroethyl moiety in medicinal chemistry, makes it a significant tool for drug discovery and development. While direct comparative data is somewhat limited in the literature, the performance of analogous reagents and alternative difluoroethylating agents provides a strong indication of its utility. The development of efficient and mild protocols for its application, particularly in the synthesis of complex molecules and radiotracers, will continue to be an area of active research.
References
Safety Operating Guide
Proper Disposal of 2,2-Difluoroethyl p-toluenesulfonate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential, step-by-step guidance for the proper disposal of 2,2-Difluoroethyl p-toluenesulfonate, a compound requiring careful handling due to its irritant properties and potential for hazardous decomposition.
This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols. Adherence to these procedures is critical for maintaining a safe working environment and complying with hazardous waste regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The compound is classified as a skin and eye irritant.[1][2]
Required Personal Protective Equipment (PPE):
-
Hand Protection: Wear protective gloves.
-
Eye and Face Protection: Use chemical goggles or safety glasses and a face shield.[1]
-
Skin and Body Protection: Wear suitable protective clothing.[1]
-
Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[1]
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Emergency eye wash fountains and safety showers should be readily accessible.[1]
Quantitative Safety Data
The following table summarizes key safety information for this compound.
| Property | Value | Reference |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |
| NFPA Health Hazard | 3: Short exposure could cause serious temporary or residual injury even though prompt medical attention was given. | [1] |
| NFPA Fire Hazard | 1: Must be preheated before ignition can occur. | [1] |
| NFPA Reactivity | 0: Normally stable, even under fire exposure conditions, and are not reactive with water. | [1] |
| Hazardous Decomposition | Thermal decomposition generates Carbon oxides, Hydrogen fluoride, and Sulfur oxides. | [1] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste management service. Do not attempt to dispose of this chemical down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste: this compound".
-
Ensure the CAS number (135206-84-7) is also on the label.[1][3][4]
-
Do not mix with other waste streams unless compatibility is confirmed.
2. Containerization:
-
Use a container that is compatible with the chemical. The original container is often the best choice.
-
Ensure the container is in good condition, free of leaks, and the lid is tightly sealed.[5]
-
Do not fill waste containers to more than 90% of their capacity to allow for expansion.[5]
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Keep the container away from heat, sparks, and flames.[1]
-
Store away from strong oxidizing agents.[1]
4. Professional Disposal:
-
Arrange for pickup by a licensed hazardous waste disposal company.
-
The recommended disposal method is incineration in a facility equipped with an afterburner and a flue gas scrubber.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[6]
Empty Container Disposal:
-
An empty container that has held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing and defacing the label, the container may be disposed of as regular trash, but always check with your institution's specific guidelines.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety Protocol for Handling 2,2-Difluoroethyl p-toluenesulfonate
This guide provides essential safety, handling, and disposal information for laboratory professionals working with 2,2-Difluoroethyl p-toluenesulfonate (CAS No. 135206-84-7). The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as an irritant and can cause adverse effects upon exposure.
GHS Hazard Classification:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]
The signal word for this chemical is "Warning" .[1] Always handle this substance with the appropriate precautions to prevent contact.
Hazard Ratings:
-
NFPA Health Hazard: 3 - Short exposure could cause serious temporary or residual injury.[1]
-
HMIS III Health Rating: 2 - Moderate Hazard; temporary or minor injury may occur.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical. The following equipment must be worn when handling this compound.[1]
| PPE Category | Specification | Regulatory Standard (USA) |
| Hand Protection | Chemical-resistant protective gloves. | 29 CFR 1910.138 |
| Eye/Face Protection | Chemical goggles or safety glasses. A face shield is required when there is a splash hazard. | 29 CFR 1910.133 |
| Skin & Body Protection | Wear suitable protective clothing to prevent skin exposure. Safety shoes are also recommended. | 29 CFR 1910.136 (Foot Protection) |
| Respiratory Protection | Required in case of inadequate ventilation. Use a NIOSH-approved respirator. | 29 CFR 1910.134 |
Operational Plan: Handling and Storage Protocols
Adherence to proper handling and storage procedures is essential to maintain a safe working environment.
Safe Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Contact: Do not breathe dust, fumes, mist, or vapors.[1] Avoid all contact with skin and eyes.[1]
-
Use Appropriate PPE: Before beginning work, ensure all recommended PPE is correctly worn as detailed in the table above.[1]
-
Hygiene Practices: Wash hands and any exposed skin thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.[1]
-
Explosion-Proof Equipment: Use explosion-proof equipment where necessary.[1]
Storage Protocol:
-
Store in a dry, cool, and well-ventilated area.[1]
-
Store away from incompatible materials, such as strong oxidizing agents.[1]
Emergency and Disposal Plans
Immediate and appropriate action during an emergency is critical. Follow these procedures for spills and exposure.
Emergency Procedures:
-
Spill Response:
-
Only qualified personnel equipped with suitable protective equipment should intervene.[1]
-
Ventilate the area of the spill.[1]
-
For small spills, use a dry chemical absorbent.[1]
-
Sweep or shovel the spilled material into an appropriate, labeled container for disposal.[1][2]
-
Avoid generating dust.[1]
-
Notify authorities if the product enters sewers or public waters.[1]
-
-
First-Aid Measures:
Disposal Plan:
-
Chemical Disposal: Dispose of this compound by sending it to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]
-
Container Disposal: Dispose of the container as unused product.[3]
-
Compliance: All disposal activities must comply with applicable federal, state, and local regulations.[3]
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
